Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl N-(4-cyanoanilino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGBVZCLSRYVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700371-70-6 | |
| Record name | Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a chemical compound of significant interest in the realms of medicinal chemistry and drug development. Its unique structural features, combining a hydrazinecarboxylate moiety with a cyanophenyl group, make it a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled to aid researchers in its effective use and further investigation.
Chemical Identity and Structure
-
IUPAC Name: Ethyl N-(4-cyanoanilino)carbamate[1]
-
Synonyms: 2-(4-Cyanophenyl)hydrazinecarboxylic Acid Ethyl Ester, 1-(4-Cyanophenyl)-2-(ethoxycarbonyl)hydrazine[2]
The molecular structure of this compound features a central hydrazine core. One nitrogen atom is substituted with a 4-cyanophenyl group, and the other is attached to an ethoxycarbonyl group.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and application in a laboratory setting.
| Property | Value | Source(s) |
| Physical State | Solid, white to light yellow to light orange powder or crystal | [2][3] |
| Melting Point | 135.0 to 139.0 °C (137 °C as a reference value) | [2][3] |
| Purity | >98.0% (by Gas Chromatography) | [2][3] |
| Solubility | Soluble in methanol. | [4] |
| Sensitivity | Air sensitive | [3] |
| Storage | Recommended in a cool and dark place, <15°C, under an inert gas. | [2] |
Computed Properties (from PubChem): [1]
| Property | Value |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 205.085126602 |
| Monoisotopic Mass | 205.085126602 |
| Topological Polar Surface Area | 74.2 Ų |
| Heavy Atom Count | 15 |
Synthesis and Reactivity
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
This acylation reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions would be critical to ensure high yield and purity.
Reactivity Insights:
The hydrazine moiety is nucleophilic and can participate in various condensation reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical modification. The compound is noted to be air-sensitive, suggesting that it may be susceptible to oxidation.[3]
Spectral Data (Predicted and Analog-Based)
Direct experimental spectral data for this compound is not currently available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Doublets in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the para-substituted phenyl ring.
-
NH Protons: Two distinct signals in the downfield region, which may be broad and exchangeable with D₂O.
-
Ethyl Group Protons: A quartet (approx. 4.2 ppm) for the -OCH₂- group and a triplet (approx. 1.2 ppm) for the -CH₃ group.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (approx. 155-160 ppm).
-
Aromatic Carbons: Signals in the aromatic region (approx. 110-150 ppm), including a quaternary carbon attached to the cyano group and a quaternary carbon attached to the hydrazine nitrogen.
-
Cyano Carbon: A signal around 118-120 ppm.
-
Ethyl Group Carbons: Signals for the -OCH₂- (approx. 61 ppm) and -CH₃ (approx. 14 ppm) carbons.
Infrared (IR) Spectroscopy (Predicted Key Absorptions):
-
N-H Stretching: Bands in the region of 3200-3400 cm⁻¹.
-
C≡N Stretching: A sharp absorption around 2220-2240 cm⁻¹.
-
C=O Stretching (Ester): A strong absorption around 1720-1740 cm⁻¹.
-
C-N Stretching: Absorptions in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands in their characteristic regions.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): Expected at m/z = 205.
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the entire ethoxycarbonyl group (-COOC₂H₅), and cleavage of the N-N bond.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of various heterocyclic systems. The presence of multiple reactive sites allows for its use in constructing molecules with potential applications in:
-
Medicinal Chemistry: As a precursor for the synthesis of novel compounds with potential biological activities. The cyanophenyl moiety is a common feature in various approved drugs and clinical candidates.
-
Materials Science: For the development of new organic materials with specific electronic or photophysical properties.
Safety and Handling
Hazard Statements: [1]
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Measures: [1]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Due to its air sensitivity, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Conclusion
This compound is a chemical intermediate with considerable potential for the synthesis of complex organic molecules. This guide has summarized its key physical properties, proposed a logical synthetic route, and provided an overview of its expected spectral characteristics and safe handling procedures. While a comprehensive experimental dataset is yet to be published, the information presented here provides a solid foundation for researchers and scientists working with this compound. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in drug discovery and materials science.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Structure, Synthesis, and Applications in Modern Chemistry
Executive Summary: This guide provides a comprehensive technical overview of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, a versatile organic building block and reagent. We will delve into its precise chemical structure and nomenclature, outline its key physicochemical properties, and propose a robust synthetic pathway with mechanistic justifications. The core of this document focuses on its significant application as a recyclable catalyst in the Mitsunobu reaction, offering a greener and more efficient alternative to traditional stoichiometric reagents. Its utility as a synthon in medicinal chemistry, particularly in the development of novel therapeutics, is also explored. This whitepaper is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound's unique reactivity and properties.
Chemical Identity and Nomenclature
This compound is a disubstituted hydrazine derivative featuring a 4-cyanophenyl group on one nitrogen atom and an ethoxycarbonyl group on the other. This specific arrangement of functional groups is key to its chemical behavior and applications.
IUPAC Name: The systematic IUPAC name for this compound is ethyl 2-(4-cyanophenyl)hydrazine-1-carboxylate . The locants '1' and '2' are used to specify the substitution pattern on the hydrazine core. However, it is commonly referred to by the name "this compound" in chemical supplier catalogs and literature.[1]
Chemical Structure:
Figure 1: 2D representation of this compound.
Synonyms: The compound is also known by several other names, including:
-
2-(4-Cyanophenyl)hydrazinecarboxylic Acid Ethyl Ester
-
ethyl N-(4-cyanoanilino)carbamate[3]
Compound Identifiers: A summary of key identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 700371-70-6 | [1][4] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][3] |
| Molecular Weight | 205.22 g/mol | [1][5] |
| PubChem CID | 85974302 | [1] |
| InChI Key | MYGBVZCLSRYVPB-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCOC(=O)NNC1=CC=C(C=C1)C#N | [3] |
Physicochemical and Handling Properties
The physical state and stability of a reagent are critical for its practical application in a laboratory setting. This compound is a solid material with specific handling requirements.
Data Summary:
| Property | Value | Source(s) |
| Appearance | White to light yellow/orange crystalline powder | [4] |
| Melting Point | 135-139 °C | |
| Purity | Typically >98.0% (by GC) | [4] |
| Sensitivity | Air Sensitive | [1][4] |
| Storage Conditions | Store under an inert atmosphere (e.g., Argon) in a cool, dark place (<15°C recommended) | [1] |
Expert Handling and Storage Insights: The specified "Air Sensitive" nature of this compound is a crucial consideration.[1][4] This sensitivity likely arises from the hydrazine moiety, which can be susceptible to oxidation.
-
Causality of Storage Choice: Storing the compound under an inert gas like argon displaces atmospheric oxygen, preventing oxidative degradation of the hydrazine group. Refrigeration (<15°C) slows down the rate of any potential decomposition reactions, thereby ensuring a long shelf life (up to 1095 days reported).[1]
-
Self-Validating Protocol: When using this reagent, a self-validating check involves observing its appearance. If the material has significantly darkened from its typical white or pale-yellow color, it may indicate degradation, and its use could lead to inconsistent or failed reactions. For high-stakes experiments, it is advisable to use a freshly opened container or to repurify the material if degradation is suspected.
Synthesis Pathway and Rationale
While multiple synthetic routes may exist, a common and logical approach for preparing this compound is through the acylation of 4-cyanophenylhydrazine with ethyl chloroformate. This method is based on well-established principles of amine chemistry.
Proposed Synthetic Workflow: The reaction involves the nucleophilic attack of the terminal nitrogen of 4-cyanophenylhydrazine on the electrophilic carbonyl carbon of ethyl chloroformate.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Inert Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Loading: The flask is charged with 4-cyanophenylhydrazine (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base like triethylamine (TEA) or pyridine (1.1 eq) is added.
-
Reaction Initiation: The solution is cooled to 0°C in an ice bath. Ethyl chloroformate (1.05 eq), dissolved in the same anhydrous solvent, is added dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the precipitated base hydrochloride salt is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Solvents like DCM or THF are chosen because they are unreactive towards the reagents and can effectively dissolve the starting materials.
-
Non-nucleophilic Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting hydrazine, rendering it non-nucleophilic. A base is required to neutralize this HCl. TEA or pyridine are ideal as they are non-nucleophilic and will not compete with the hydrazine in reacting with ethyl chloroformate.
-
Controlled Addition at 0°C: The reaction is exothermic. Slow, dropwise addition at reduced temperature helps to control the reaction rate, prevent side reactions, and ensure high yield and purity.
Key Applications in Research and Development
This compound is more than a simple building block; it is an enabling reagent in modern synthetic chemistry, most notably in catalysis.
The Catalytic Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of organic synthesis for forming C-O, C-N, and C-S bonds. Traditionally, it requires stoichiometric amounts of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A significant drawback is the generation of stoichiometric amounts of hydrazine byproducts, which can be difficult to remove.
Researchers have reported a novel catalytic system where this compound (10 mol%) serves as a precursor to the active azo species.
Mechanism and Catalytic Cycle: The process relies on the in situ oxidation of the hydrazine to its corresponding ethyl 2-(4-cyanophenyl)azocarboxylate form. This azo compound then performs the function of DEAD in the Mitsunobu reaction. The key innovation is the subsequent regeneration of the azo species from the produced hydrazine, creating a catalytic cycle. This regeneration is achieved using an iron catalyst and atmospheric oxygen as the terminal oxidant.
Sources
An In-Depth Technical Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Introduction: A Versatile Reagent at the Nexus of Catalysis and Medicinal Chemistry
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a specialized organic molecule that has emerged as a compound of significant interest in modern synthetic chemistry and drug discovery. While its direct therapeutic applications are still under exploration, its utility as a precursor and catalyst in sophisticated organic reactions, coupled with the pronounced biological activity of its derivatives, marks it as a compound with considerable potential. This guide provides a comprehensive technical overview of its synthesis, core applications, mechanistic underpinnings, and its intriguing connection to anticancer research, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties & Specifications
This compound is typically supplied as a white to light yellow crystalline powder.[1] Its structural and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 700371-70-6 | [1] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1] |
| Molecular Weight | 205.22 g/mol | [1] |
| Appearance | White to light yellow/orange powder/crystal | [1] |
| Melting Point | 135.0 to 139.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
| IUPAC Name | ethyl N-(4-cyanoanilino)carbamate | |
| Synonyms | 2-(4-Cyanophenyl)hydrazinecarboxylic Acid Ethyl Ester, 1-(4-Cyanophenyl)-2-(ethoxycarbonyl)hydrazine | [1] |
| Solubility | Soluble in organic solvents like THF, DCM | Inferred from reaction conditions |
| Storage Conditions | Room temperature, in a cool, dark place (<15°C recommended), under inert gas. Air sensitive. | [1] |
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound can be logically approached via a two-step process starting from 4-aminobenzonitrile. This method involves the formation of a diazonium salt followed by reduction to the corresponding hydrazine, and subsequent carbamoylation.
Step 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride
The initial and critical stage is the diazotization of 4-aminobenzonitrile, which converts the primary aromatic amine into a diazonium salt. This intermediate is then reduced in situ to form the stable hydrazine hydrochloride salt.
-
Reaction Workflow:
Caption: Workflow for the synthesis of 4-cyanophenylhydrazine hydrochloride.
-
Detailed Protocol:
-
Suspend 4-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid. Cool the stirred suspension to between -15°C and -10°C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the suspension, ensuring the temperature is maintained below -10°C.
-
After the addition is complete, quickly filter the reaction mixture to remove any solids.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid and cool it to -20°C.
-
Add the filtered diazonium salt solution portionwise to the tin(II) chloride solution, maintaining the temperature below -10°C.
-
Stir the mixture for an additional 15 minutes at a temperature between -10°C and 0°C.
-
Collect the resulting white precipitate by filtration, wash thoroughly with diethyl ether, and dry to yield 4-cyanophenylhydrazine hydrochloride.[2]
-
Step 2: Synthesis of this compound
The second step involves the reaction of the synthesized hydrazine with ethyl chloroformate to form the final carbamate product. This is a standard method for the formation of hydrazine carboxylates.
-
Reaction Workflow:
Caption: Workflow for the synthesis of the title compound.
-
Detailed Protocol:
-
Dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.2 eq), to the solution to neutralize the hydrochloride and free the hydrazine base.
-
Cool the solution to 0°C in an ice bath.
-
Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for approximately 40-60 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Core Application: The Catalytic Mitsunobu Reaction
The most well-documented and significant application of this compound is its role as a recyclable organocatalyst precursor in the Mitsunobu reaction.[3] This reaction is a cornerstone of organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.
Causality Behind Experimental Choice
The classical Mitsunobu reaction suffers from poor atom economy, generating stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which complicates purification.[4] The innovation introduced by Taniguchi and colleagues involves a catalytic cycle where the hydrazine species, this compound, is re-oxidized to its active azo form. This circumvents the need for stoichiometric amounts of a hazardous azodicarboxylate like diethyl azodicarboxylate (DEAD).[3]
The choice of the 4-cyanophenyl substituent is critical. Electron-withdrawing groups on the aryl ring of the hydrazine facilitate the re-oxidation step. Research indicates that this compound is particularly effective for Mitsunobu reactions involving nucleophiles other than carboxylic acids.[5]
Reaction Mechanism & Catalytic Cycle
The process operates via a dual-catalyst system. Triphenylphosphine is the reductant, and the hydrazinecarboxylate is the precursor to the oxidant. An iron catalyst, specifically iron(II) phthalocyanine, facilitates the aerobic oxidation of the hydrazine back to the active azo compound, using atmospheric oxygen as the terminal oxidant.[3]
-
Catalytic Cycle Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Recyclable Mitsunobu reagents: catalytic Mitsunobu reactions with an iron catalyst and atmospheric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
- 5. This compound | 700371-70-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Spectroscopic Profile of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, a key reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental spectra for this molecule are not publicly available, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from analogous structures. This approach provides a reliable framework for the identification and characterization of this compound in a laboratory setting.
Introduction to this compound
This compound, with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol , is a hydrazine derivative of significant interest in organic chemistry. Its structure incorporates a cyanophenyl group, a hydrazine linkage, and an ethyl carbamate moiety, making it a versatile building block. Notably, it has been investigated for its role in Mitsunobu reactions, where its oxidized azo form can act as a replacement for traditional reagents like diethyl azodicarboxylate (DEAD). The purity of commercial samples is often determined by gas chromatography (GC), with a typical purity of over 98.0%. It is a white to light yellow solid with a melting point in the range of 135-139 °C.
Given its utility, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and quality control. This guide provides a detailed predictive analysis of its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The following diagram illustrates the molecular structure with atom numbering for clear spectral assignment.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the aromatic protons, and the N-H protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| CH₃ (C3-H) | ~1.2-1.3 | Triplet (t) | 3H |
| CH₂ (C2-H) | ~4.1-4.2 | Quartet (q) | 2H |
| Ar-H (C5, C9-H) | ~6.8-7.0 | Doublet (d) | 2H |
| Ar-H (C6, C8-H) | ~7.5-7.7 | Doublet (d) | 2H |
| N-H (N1-H) | ~8.0-8.5 | Singlet (s) | 1H |
| N-H (N2-H) | ~6.5-7.0 | Singlet (s) | 1H |
Causality Behind Predictions:
-
Ethyl Group: The CH₃ protons are adjacent to a CH₂ group, resulting in a triplet. The CH₂ protons are deshielded by the adjacent oxygen atom and are split into a quartet by the CH₃ protons.
-
Aromatic Protons: The aromatic ring exhibits an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing cyano group (C6, C8-H) are expected to be downfield compared to the protons ortho to the hydrazine group (C5, C9-H).
-
N-H Protons: The chemical shifts of N-H protons can vary significantly depending on the solvent, concentration, and temperature. They are often observed as broad singlets. The N1-H, being directly attached to the aromatic ring, is expected to be more downfield than the N2-H of the carbamate moiety.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 (CH₃) | ~14-15 |
| C2 (CH₂) | ~61-62 |
| C7 (Ar-C-CN) | ~105-110 |
| C10 (C≡N) | ~118-120 |
| C5, C9 (Ar-CH) | ~112-115 |
| C6, C8 (Ar-CH) | ~133-135 |
| C4 (Ar-C-N) | ~148-150 |
| C1 (C=O) | ~156-158 |
Causality Behind Predictions:
-
Aliphatic Carbons: The chemical shifts for the ethyl group carbons (C2 and C3) are in the typical aliphatic region.
-
Aromatic Carbons: The aromatic carbon chemical shifts are influenced by the substituents. The carbon bearing the cyano group (C7) and the carbon attached to the nitrogen (C4) will have distinct chemical shifts from the protonated aromatic carbons. The nitrile carbon (C10) has a characteristic shift around 118-120 ppm.
-
Carbonyl Carbon: The carbonyl carbon (C1) of the carbamate is expected in the downfield region, typical for this functional group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium, sharp |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C≡N Stretch (Nitrile) | 2220-2240 | Strong, sharp |
| C=O Stretch (Carbonyl) | 1700-1730 | Strong, sharp |
| C=C Stretch (Aromatic) | 1580-1620 | Medium |
| N-H Bend | 1500-1550 | Medium |
| C-O Stretch | 1200-1300 | Strong |
Causality Behind Predictions:
-
The presence of two N-H bonds may give rise to two distinct stretching bands or a broad band in the 3200-3400 cm⁻¹ region.
-
The nitrile (C≡N) group has a very characteristic and strong absorption in the 2220-2240 cm⁻¹ region, which is often a clear diagnostic peak.
-
The carbonyl (C=O) of the ethyl carbamate will show a strong, sharp peak around 1700-1730 cm⁻¹.
-
The remaining bands correspond to the standard stretching and bending vibrations of the aromatic and aliphatic C-H bonds, as well as C=C and C-O bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The exact mass of this compound (C10H11N3O2) is 205.0851 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 205.
-
Predicted Fragmentation Pattern:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 160.
-
Loss of the ethoxycarbonyl group (-COOCH₂CH₃) to give a fragment at m/z = 132.
-
Cleavage of the N-N bond can lead to fragments corresponding to the 4-cyanophenyl radical (m/z = 102) and the ethyl carbamate radical.
-
Fragmentation of the 4-cyanophenyl portion could lead to the loss of HCN, resulting in a fragment at m/z = 75.
-
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument for optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
For EI-MS, introduce the sample via a direct insertion probe or a GC inlet.
-
For ESI-MS, infuse the sample solution directly or via an LC system.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to determine the exact mass.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis from sample preparation to structural confirmation.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic reagent. The provided protocols and workflow offer a practical framework for obtaining and interpreting the necessary spectroscopic information in a laboratory setting. This foundational knowledge is crucial for ensuring the quality and identity of starting materials in research and development, ultimately contributing to the integrity of scientific outcomes.
References
-
PubChem. This compound. [Link]
The Synthesis and Application of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A Technical Guide
This guide provides an in-depth exploration of the synthesis, properties, and applications of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, a versatile reagent with growing importance in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the practical and theoretical underpinnings of this compound's preparation and utility, particularly its role as a precursor in catalytic chemical transformations.
Introduction: Strategic Importance of the Hydrazinecarboxylate Moiety
This compound belongs to the class of hydrazine derivatives, which are foundational building blocks in synthetic chemistry. The strategic incorporation of a cyanophenyl group and an ethyl carboxylate moiety onto the hydrazine core imparts unique chemical reactivity and physical properties. The electron-withdrawing nature of the 4-cyanophenyl group modulates the nucleophilicity of the hydrazine, while the carbamate functionality offers a stable, yet reactive handle for further chemical elaboration.
This compound has garnered significant attention for its role as a key precursor to azo compounds used in a variety of chemical reactions. Notably, its oxidized form, an ethyl 2-arylazocarboxylate, is a crucial component in modified, catalytic Mitsunobu reactions.[1] This application allows for the efficient formation of carbon-heteroatom bonds under mild conditions, a transformation of immense value in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3][4]
Furthermore, the 4-cyanophenylhydrazine substructure is a key synthon in the construction of various heterocyclic scaffolds. It is a vital starting material for creating indole derivatives via the Fischer indole synthesis, which are core structures in many pharmacologically active compounds, such as anti-migraine agents of the triptan class.[5] The presence of the cyano group also offers a versatile point for chemical modification, potentially enhancing the biological activity of derivative compounds, as seen in the design of novel anticancer agents.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 700371-70-6 | [1][7] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [7] |
| Molecular Weight | 205.22 g/mol | [7] |
| Physical State | White Solid | [7] |
| Melting Point | 137 °C | [7] |
| Purity | Min. 98.0% (GC) | [7] |
| Synonyms | 1-(4-Cyanophenyl)-2-(ethoxycarbonyl)hydrazine | [1] |
A Validated Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-stage process. This involves the initial preparation of the key intermediate, 4-cyanophenylhydrazine, from a commercially available precursor, followed by its reaction with an acylating agent to introduce the ethyl carboxylate group. This pathway is logical, scalable, and relies on well-established chemical transformations.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride
The foundational precursor, 4-cyanophenylhydrazine, is prepared as its hydrochloride salt from 4-aminobenzonitrile. This is a classic and robust transformation involving diazotization followed by reduction.
The synthesis begins with the diazotization of the primary aromatic amine of 4-aminobenzonitrile.[8] This is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The resulting diazonium salt is a highly reactive intermediate. The critical step is the subsequent reduction of this diazonium salt. A common and effective reducing agent for this purpose is tin(II) chloride (stannous chloride) in an acidic medium.[9][10] The tin(II) chloride provides the necessary electrons to reduce the diazonium group to a hydrazine, which then precipitates from the acidic solution as the stable hydrochloride salt. Maintaining low temperatures (typically below 0°C) throughout the process is crucial to prevent the decomposition of the unstable diazonium salt.[8]
Caption: Reaction scheme for the synthesis of 4-Cyanophenylhydrazine HCl.
-
Materials: 4-aminobenzonitrile, concentrated hydrochloric acid, sodium nitrite, tin(II) chloride dihydrate, water, diethyl ether.
-
Procedure:
-
A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) is prepared in concentrated hydrochloric acid (e.g., 550 mL) and cooled to between -5 and 0 °C in an ice-salt bath.[9]
-
A solution of sodium nitrite (e.g., 31.5 g, 457 mmol) in water (e.g., 200 mL) is added dropwise to the suspension while vigorously stirring and maintaining the temperature below 0 °C.[9]
-
In a separate flask, a solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (e.g., 370 mL) is prepared and pre-cooled to 0 °C.[9]
-
The cold diazonium salt solution is then added portion-wise to the tin(II) chloride solution, ensuring the temperature does not rise above 0 °C.[9]
-
The reaction mixture is stirred for an additional 15 minutes. A white precipitate of 4-cyanophenylhydrazine hydrochloride will form.[9]
-
The precipitate is collected by filtration, washed thoroughly with diethyl ether, and dried. This typically yields the product in high purity (e.g., 84% yield).[9]
-
Stage 2: Synthesis of this compound
With the key hydrazine intermediate in hand, the final step is the N-acylation to introduce the ethyl carboxylate group.
This reaction is a nucleophilic acyl substitution. First, the 4-cyanophenylhydrazine hydrochloride must be neutralized to its free base form using a mild base (e.g., sodium bicarbonate or a tertiary amine) to expose the nucleophilic nitrogen atoms. The free hydrazine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The more sterically accessible and generally more nucleophilic terminal nitrogen of the hydrazine is the primary site of attack. A base, such as pyridine or triethylamine, is typically used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Materials: 4-cyanophenylhydrazine hydrochloride, a suitable base (e.g., sodium bicarbonate or triethylamine), ethyl chloroformate, an inert solvent (e.g., tetrahydrofuran (THF) or dichloromethane), pyridine (optional, as a catalyst and base).
-
Procedure:
-
4-cyanophenylhydrazine hydrochloride is suspended in an inert solvent like THF.
-
A base (e.g., 2 equivalents of triethylamine) is added to neutralize the hydrochloride and provide the free hydrazine base.
-
The mixture is cooled to 0 °C in an ice bath.
-
Ethyl chloroformate (e.g., 1.1 equivalents) is added dropwise with stirring, maintaining the low temperature. The use of a base like triethylamine or pyridine is crucial to neutralize the HCl byproduct.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
The reaction mixture is then worked up. This typically involves filtering off any precipitated salts (e.g., triethylammonium chloride), followed by washing the filtrate with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification via recrystallization or column chromatography provides the final product, this compound, as a white solid.
-
Key Application: A Precursor in Catalytic Mitsunobu Reactions
A significant discovery related to this compound is its use as a stable precursor for the in situ generation of an azo compound, which can replace stoichiometric diethyl azodicarboxylate (DEAD) in Mitsunobu reactions.[1] This allows the reaction to be run with only a catalytic amount of the hydrazine derivative.
The process involves the in situ oxidation of this compound to its corresponding ethyl 2-arylazocarboxylate. This azo compound then participates in the Mitsunobu cycle, acting as the oxidizing agent for triphenylphosphine. The reduced hydrazinecarboxylate is then re-oxidized by a terminal oxidant (e.g., atmospheric oxygen with an iron catalyst), regenerating the active azo species and allowing the catalytic cycle to continue.[1] This approach offers a more atom-economical and environmentally friendly alternative to the traditional Mitsunobu reaction, which generates stoichiometric amounts of hydrazine byproducts.
Caption: Catalytic cycle using this compound.
Conclusion and Future Outlook
This compound is a compound of significant synthetic value. Its preparation from readily available starting materials via robust and well-documented chemical reactions makes it an accessible tool for the modern organic chemist. The true power of this molecule lies in its application as a recyclable reagent in catalytic processes like the Mitsunobu reaction, aligning with the principles of green chemistry by minimizing waste.
For professionals in drug discovery, the structural motifs accessible from this compound—indoles, hydrazones, and other nitrogen-containing heterocycles—remain a fertile ground for the development of new therapeutic agents. The continued exploration of this and related hydrazinecarboxylates will undoubtedly lead to the discovery of new synthetic methodologies and novel bioactive molecules.
References
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Organic Syntheses. (n.d.). Ethyl azodicarboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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TCI (Shanghai) Development Co., Ltd. (n.d.). Mitsunobu Reaction [Synthetic Reagents]. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-chlorophenylhydrazine hydrochloride.
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National Center for Biotechnology Information. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Retrieved from [Link]
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A Theoretical Investigation into the Electronic Properties of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A Guide for Researchers
Introduction: The Scientific Imperative
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural motifs, a cyanophenyl group and a hydrazinecarboxylate moiety, are known to impart unique electronic characteristics that can govern molecular interactions, reactivity, and photophysical behavior.[1] A thorough understanding of these electronic properties at a quantum mechanical level is paramount for the rational design of novel therapeutic agents and functional organic materials. This guide provides a comprehensive framework for the theoretical investigation of this compound, detailing the computational methodologies and the interpretation of the resulting electronic parameters.
Hydrazine derivatives are a versatile class of compounds with a broad spectrum of applications, including as enzyme inhibitors and in organic electronics. The electronic nature of these molecules, which can be finely tuned through substituent effects, dictates their potential biological activity and material properties.[2] The cyanophenyl group, a strong electron-withdrawing moiety, is expected to significantly influence the electron density distribution within this compound, thereby modulating its reactivity and intermolecular interactions.
This technical guide is intended for researchers, scientists, and professionals in drug development and materials science. It will provide a step-by-step protocol for conducting a theoretical study of the electronic properties of the title compound using Density Functional Theory (DFT), a powerful computational tool for elucidating the electronic structure of molecules.[3] We will delve into the causality behind the selection of computational methods and provide insights into the interpretation of the calculated parameters, thus offering a self-validating system for robust and reliable theoretical analysis.
Part 1: Computational Methodology - A Self-Validating Protocol
The cornerstone of a reliable theoretical study is a well-defined and justified computational protocol. Here, we outline a detailed methodology for the investigation of this compound using Density Functional Theory.
Molecular Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Protocol:
-
Software Selection: The Gaussian suite of programs is a widely used and validated software package for quantum chemical calculations.
-
Method Selection: Density Functional Theory (DFT) has proven to be a reliable method for obtaining accurate results at a reasonable computational cost for medium-sized organic molecules.
-
Functional and Basis Set Selection: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance between accuracy and computational efficiency. The 6-31G(d,p) basis set is a suitable choice for this type of molecule, as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the electronic distribution.
-
Optimization Procedure: A full geometry optimization of this compound will be performed in the gas phase to find the global minimum on the potential energy surface. The convergence criteria should be set to the default values in the Gaussian software.
-
Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis should be performed. The absence of imaginary frequencies will validate the stability of the optimized structure.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.[4]
Protocol:
-
Orbital Energy Calculation: Using the optimized geometry, the energies of the HOMO and LUMO will be calculated at the same B3LYP/6-31G(d,p) level of theory.
-
Visualization: The 3D plots of the HOMO and LUMO will be generated to visualize the electron density distribution in these orbitals. This will reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
-
Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) will be calculated. A smaller energy gap suggests higher reactivity and lower kinetic stability.[4]
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting the electrophilic and nucleophilic sites.[4]
Protocol:
-
MEP Calculation: The MEP will be calculated on the electron density surface of the optimized molecule at the B3LYP/6-31G(d,p) level of theory.
-
Visualization: The MEP map will be visualized using a color spectrum, where red indicates regions of high electron density (electronegative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive potential, susceptible to nucleophilic attack).
Calculation of Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.
Protocol:
-
Ionization Potential (I) and Electron Affinity (A): These can be approximated using Koopmans' theorem: I ≈ -EHOMO and A ≈ -ELUMO.
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Chemical Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
Part 2: Expected Results and Interpretation
This section outlines the anticipated outcomes of the theoretical calculations and provides guidance on their interpretation in the context of drug development and materials science.
Optimized Molecular Structure
The geometry optimization will provide the bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound. This information is crucial for understanding the molecule's shape and how it might interact with biological targets or other molecules in a material.
Frontier Molecular Orbitals and Reactivity
The visualization of the HOMO and LUMO will likely show that the HOMO is localized on the hydrazine and phenyl moieties, indicating these as the primary sites for electron donation. The LUMO is expected to be distributed over the cyanophenyl ring due to its electron-withdrawing nature, marking it as the electron-accepting region.
The HOMO-LUMO energy gap will be a key indicator of the molecule's potential for applications in organic electronics. A smaller gap is desirable for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Molecular Electrostatic Potential and Intermolecular Interactions
The MEP map is expected to show a negative potential (red) around the nitrogen atoms of the cyano group and the oxygen atoms of the carboxylate group, indicating their potential to act as hydrogen bond acceptors. A positive potential (blue) is anticipated around the N-H protons of the hydrazine group, suggesting their role as hydrogen bond donors. This information is invaluable for predicting how the molecule might bind to a biological receptor or self-assemble in a solid-state material.[4]
Tabulated Electronic Properties
The calculated electronic properties should be summarized in a clear and concise table for easy comparison and analysis.
| Parameter | Symbol | Calculated Value (a.u.) | Calculated Value (eV) |
| HOMO Energy | EHOMO | ||
| LUMO Energy | ELUMO | ||
| HOMO-LUMO Gap | ΔE | ||
| Ionization Potential | I | ||
| Electron Affinity | A | ||
| Electronegativity | χ | ||
| Chemical Hardness | η | ||
| Chemical Softness | S | ||
| Electrophilicity Index | ω |
Note: The values in this table are placeholders and would be filled with the results from the actual DFT calculations.
Part 3: Visualization of Concepts and Workflows
Visual aids are essential for conveying complex theoretical concepts and experimental workflows.
Computational Workflow Diagram
Caption: Computational workflow for the theoretical study of electronic properties.
Relationship between Electronic Properties
Caption: Interrelationship between calculated electronic properties.
Conclusion and Future Directions
The theoretical framework presented in this guide provides a robust and scientifically sound approach to elucidating the electronic properties of this compound. The insights gained from such a study are not merely academic; they have profound practical implications. For drug development professionals, this data can inform the design of more potent and selective inhibitors by predicting key intermolecular interactions. For materials scientists, it can guide the synthesis of novel organic materials with tailored electronic and optical properties.
Future work could involve extending this theoretical study to include the effects of different solvents using implicit or explicit solvent models, which would provide a more realistic representation of the molecule's behavior in solution. Furthermore, Time-Dependent DFT (TD-DFT) calculations could be employed to predict the electronic absorption spectrum, providing a direct comparison with experimental UV-Vis data and a deeper understanding of the molecule's photophysical properties.
By integrating these computational techniques into the research and development pipeline, scientists can accelerate the discovery and optimization of new molecules with desired functionalities, ultimately advancing the fields of medicine and materials science.
References
-
Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1). [Link]
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Bhat, M. A., et al. (2020). Synthesis, characterization, and theoretical studies of (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene) hydrazine carboxylate and (E) -t-butyl-2-((E)-3-phenylallylidene) hydrazine carboxylates as a possible Mcl-1 antagonists. Journal of Molecular Structure, 1202, 127263. [Link]
-
Mashael M. Barqi, et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. International Journal of Chemical and Biochemical Sciences, 24(4), 369-385. [Link]
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Al-Majid, A. M., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(23), 8275. [Link]
-
El-Sayed, M. A. F., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Catalysts, 14(8), 489. [Link]
-
Acar, Ç., et al. (2022). Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90. ChemistrySelect, 7(32), e202201991. [Link]
-
Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]
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Unraveling Reaction Intermediates: A Computational Guide to the Reactivity of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Introduction: The Significance of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate in Modern Synthesis
This compound has emerged as a molecule of significant interest in organic synthesis, primarily for its role as a key reagent in the catalytic Mitsunobu reaction. Its utility lies in its ability to participate in a redox cycle, where it is oxidized to its corresponding azo compound, ethyl 2-(4-cyanophenyl)azocarboxylate, which then acts as the active oxidant in the Mitsunobu cycle. This catalytic approach represents a more atom-economical and environmentally benign alternative to the classical Mitsunobu reaction, which generates stoichiometric amounts of triphenylphosphine oxide and a reduced hydrazine byproduct. Understanding the intricacies of the oxidation of this compound is paramount to optimizing its application and designing novel catalytic systems.
This in-depth technical guide provides a comprehensive framework for the computational analysis of the reaction intermediates involved in the oxidation of this compound. We will delve into the theoretical underpinnings of the computational methods, provide a step-by-step workflow for the analysis, and discuss the experimental validation of the computational predictions. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to leverage computational chemistry to gain deeper insights into reaction mechanisms and intermediates.
Part 1: The Computational Gauntlet - A Strategic Approach to Unveiling Reaction Intermediates
A robust computational analysis of reaction intermediates requires a carefully planned strategy. The following workflow outlines the key steps, from initial hypothesis to final analysis, providing a self-validating system for ensuring the scientific integrity of the results.
Caption: A comprehensive workflow for the computational analysis of reaction intermediates.
The Cornerstone of Inquiry: Proposing a Plausible Reaction Mechanism
The initial and most critical step is to propose a chemically reasonable mechanism for the reaction under investigation. In the case of the oxidation of this compound to its azo derivative, a plausible pathway involves a two-step dehydrogenation process. This hypothesis is grounded in the known chemistry of hydrazine oxidation.
Choosing the Right Tools: Selection of DFT Functional and Basis Set
The accuracy of Density Functional Theory (DFT) calculations is highly dependent on the choice of the functional and basis set.[1] For organic molecules containing nitrogen and exhibiting potential for varied electronic environments, such as the intermediates in hydrazine oxidation, a judicious selection is crucial.
-
DFT Functional: The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of organic reactions, offering a good balance between computational cost and accuracy.[2] For reactions where long-range interactions are significant, such as in the Mitsunobu reaction complex, functionals with dispersion corrections, like ωB97X-D, are recommended.[3][4]
-
Basis Set: A triple-zeta basis set, such as 6-311+G(d,p), provides a robust description of the electronic structure.[5] The inclusion of diffuse functions ("+") is important for accurately describing species with lone pairs or anionic character, while polarization functions ("d,p") are essential for capturing the correct molecular geometries.
Part 2: In Silico Investigation - A Step-by-Step Analysis of the Oxidation Pathway
This section details the core computational analysis of the proposed two-step oxidation of this compound.
Caption: Proposed two-step oxidation pathway of this compound.
Building the Molecular Scaffolds: Initial Structure Generation
The first practical step involves constructing the 3D structures of all species in the proposed reaction pathway: the reactant, the hydrazinyl radical intermediate, the final azo product, and the transition states connecting them. This can be accomplished using any standard molecular building software.
Finding the Energy Minima: Geometry Optimization
Geometry optimization is performed to locate the lowest energy conformation of each molecule. This is a crucial step to ensure that the calculated properties correspond to a stable structure.
Experimental Protocol: Geometry Optimization
-
Input File Preparation: Create an input file for the chosen quantum chemistry software package (e.g., Gaussian, ORCA).
-
Keyword Specification: Specify the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Optimization Keyword: Include the Opt keyword to initiate the geometry optimization.
-
Execution: Submit the calculation for execution.
-
Convergence Check: Upon completion, verify that the optimization has converged successfully by checking the output file for the relevant convergence criteria.
Characterizing the Stationary Points: Frequency Analysis
Frequency calculations are essential for two primary reasons:
-
Thermodynamic Data: They provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating Gibbs free energies and enthalpies.
-
Nature of the Stationary Point:
-
Energy Minima (Reactants, Intermediates, Products): All calculated vibrational frequencies will be real (positive).
-
Transition States: Will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Experimental Protocol: Frequency Analysis
-
Input File Preparation: Use the optimized geometry from the previous step as the input structure.
-
Keyword Specification: Maintain the same DFT functional and basis set.
-
Frequency Keyword: Include the Freq keyword.
-
Execution and Analysis: Run the calculation and analyze the output to confirm the nature of the stationary point and to extract the thermodynamic data.
Quantifying the Reaction Landscape: Thermodynamic and Kinetic Analysis
With the optimized geometries and frequency data, we can now quantify the thermodynamics and kinetics of the proposed reaction.
-
Relative Energies (ΔE): The difference in electronic energies between species.
-
Enthalpies (ΔH) and Gibbs Free Energies (ΔG): Calculated by adding the thermal corrections from the frequency calculations to the electronic energies. These values determine the spontaneity and equilibrium position of each reaction step.
-
Activation Energy (Ea): The energy difference between the transition state and the reactant, which determines the reaction rate.
Table 1: Calculated Relative Energies for the Oxidation of this compound
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | 0.00 | 0.00 |
| Transition State 1 | Calculated Value | Calculated Value |
| Hydrazinyl Radical Intermediate | Calculated Value | Calculated Value |
| Transition State 2 | Calculated Value | Calculated Value |
| Product | Calculated Value | Calculated Value |
(Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.)
Part 3: Bridging Theory and Reality - Experimental Validation
A key aspect of computational chemistry is the ability to make predictions that can be experimentally verified. This self-validating loop is crucial for building confidence in the computational model.
In-Situ Monitoring of the Oxidation Reaction
The oxidation of this compound can be monitored in situ using spectroscopic techniques. The formation of the azo compound is expected to result in a significant change in the electronic absorption spectrum, making UV-Vis spectroscopy an ideal tool for tracking the reaction progress.
Experimental Protocol: In-Situ UV-Vis Spectroscopic Monitoring
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Initial Spectrum: Record the initial UV-Vis spectrum of the solution.
-
Initiation of Oxidation: Add a mild oxidizing agent (e.g., a catalytic amount of an iron salt and expose to air, mimicking the conditions of the catalytic Mitsunobu reaction).
-
Time-Resolved Spectra: Record UV-Vis spectra at regular time intervals to monitor the appearance of new absorption bands corresponding to the azo product and the disappearance of the reactant's absorption bands.
-
Data Analysis: Plot the change in absorbance at a characteristic wavelength of the product over time to obtain kinetic information about the reaction.
Spectroscopic Fingerprinting of Intermediates
While direct experimental observation of transient intermediates like the hydrazinyl radical can be challenging, computational chemistry can predict their spectroscopic properties. For instance, calculated IR vibrational frequencies and NMR chemical shifts of the reactant and product can be compared with experimental data to validate the accuracy of the computational method.
Table 2: Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Property | Calculated Value | Experimental Value |
| Reactant: C=O stretch (IR) | Calculated ν | Experimental ν |
| Reactant: N-H stretch (IR) | Calculated ν | Experimental ν |
| Product: N=N stretch (IR) | Calculated ν | Experimental ν |
| Reactant: Aromatic ¹H NMR | Calculated δ | Experimental δ |
| Product: Aromatic ¹H NMR | Calculated δ | Experimental δ |
(Note: The values in this table are placeholders and would be populated with the results from DFT calculations and experimental measurements.)
Conclusion: A Synergy of Computation and Experiment
The computational analysis of reaction intermediates, as outlined in this guide, provides a powerful lens through which to understand the intricate details of chemical transformations. By combining the predictive power of DFT with the empirical validation of experimental techniques, researchers can gain unprecedented insights into reaction mechanisms, enabling the optimization of existing synthetic methods and the rational design of new and improved catalytic systems. The framework presented here for this compound serves as a blueprint for the investigation of a wide array of reactive molecules, accelerating the pace of discovery in chemical synthesis and drug development.
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A Comprehensive Technical Guide to the Crystal Structure Analysis of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, methodologically robust framework for the complete crystal structure analysis of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. While a public crystal structure for this specific compound is not available at the time of this writing, this document serves as an authoritative, step-by-step protocol for its synthesis, crystallization, and in-depth structural elucidation. We will cover the entire workflow from initial chemical synthesis to advanced computational validation, offering field-proven insights into experimental choices and data interpretation. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers aiming to characterize this and similar molecular entities.
Introduction: The Rationale for Structural Analysis
This compound (C₁₀H₁₁N₃O₂) is a hydrazine derivative of significant interest.[1] Its molecular framework, featuring a cyanophenyl ring, a hydrazine linker, and an ethyl carboxylate group, presents multiple sites for hydrogen bonding and other non-covalent interactions. Such molecules are pivotal building blocks in medicinal chemistry and materials science. For instance, related hydrazine compounds are utilized in catalytic Mitsunobu reactions, highlighting their role in complex organic synthesis.[2]
Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing is paramount. Single-crystal X-ray diffraction (SC-XRD) offers unparalleled detail on molecular conformation, bond lengths, bond angles, and supramolecular architecture.[3] This information is critical for:
-
Drug Development: Elucidating structure-activity relationships (SAR) and designing molecules with improved binding affinity to biological targets.
-
Materials Science: Engineering crystalline materials with desired physical properties, such as stability, solubility, and polymorphism.
-
Chemical Synthesis: Understanding reaction mechanisms and stereochemical outcomes.
This guide will detail the complete process of obtaining and analyzing the crystal structure of this compound, serving as a blueprint for its structural characterization.
Part I: Synthesis and Single Crystal Growth
The foundational step in any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Protocol
A plausible and established route to synthesize the title compound involves the reaction of a substituted phenylhydrazine with an ethylating agent for the carboxylate function. While specific literature for this exact molecule's synthesis is sparse, a general approach can be adapted from known syntheses of similar hydrazine carboxylates.[4]
Proposed Reaction Scheme: 4-Cyanophenylhydrazine reacts with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Step-by-Step Protocol:
-
Preparation: To a stirred solution of 4-cyanophenylhydrazine (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar) at 0 °C, add triethylamine (1.2 eq) dropwise.
-
Reaction: Slowly add a solution of ethyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture. The causality here is to maintain a low temperature to control the exothermicity of the acylation reaction and prevent side products.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound. The final product is expected to be a white solid with a melting point around 137 °C.[5]
Cultivating Diffraction-Quality Single Crystals
The success of SC-XRD hinges on obtaining a single crystal of suitable size (typically 0.1-0.4 mm) and quality (no cracks or twinning).[6]
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) for their ability to fully dissolve the compound upon heating and show slight turbidity upon cooling.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent or solvent system in a clean vial.
-
Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature. The slow rate is crucial for allowing molecules to order themselves into a well-defined crystal lattice.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This section details the workflow for determining the crystal structure from a harvested single crystal.
Data Collection
The goal of data collection is to measure the intensities of a complete and redundant set of diffraction spots.[7]
Workflow Diagram: SC-XRD Data Collection
Caption: Workflow for SC-XRD data collection.
Step-by-Step Protocol:
-
Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.[6]
-
Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations and radiation damage.
-
Unit Cell Determination: A few initial diffraction frames are collected to locate reflections, which are then indexed to determine the preliminary unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, the data collection software (e.g., APEX suite) calculates an optimal strategy to collect a highly complete and redundant dataset.[7] This typically involves a series of ω and φ scans. Data collection can take anywhere from 6 to 24 hours.[8]
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensities of all reflections are integrated, and corrections are applied for background, Lorentz-polarization effects, and absorption.[8] This results in a reflection file (e.g., an HKL file).
Structure Solution and Refinement
This is the computational process of converting the reflection data into a 3D atomic model.[9]
Workflow Diagram: Structure Solution & Refinement
Caption: Iterative cycle of crystallographic refinement.
Step-by-Step Protocol:
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., using SHELXT within the Olex2 software suite).[10] This typically reveals the positions of most non-hydrogen atoms.
-
Initial Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F². This process adjusts atomic coordinates and isotropic displacement parameters to minimize the difference between observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions using a riding model.
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to account for directional atomic motion.
-
Validation: The quality of the final model is assessed using several metrics:
-
R1: The conventional R-factor, a measure of agreement between observed and calculated structure factor amplitudes.
-
wR2: A weighted R-factor based on F², which is more sensitive.
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.
-
The final refined model is saved as a Crystallographic Information File (CIF).
Part III: In-depth Structural and Interaction Analysis
With a solved structure (CIF file), the focus shifts to detailed chemical interpretation.
Molecular Geometry
The primary intramolecular features are analyzed.
| Parameter | Expected Value Range | Significance |
| C≡N Bond Length | ~1.14 - 1.16 Å | Confirms the nitrile functional group. |
| C-N (hydrazine) | ~1.38 - 1.42 Å | Indicates partial double bond character. |
| N-N (hydrazine) | ~1.39 - 1.45 Å | Key linker bond length. |
| C=O (ester) | ~1.20 - 1.23 Å | Typical carbonyl double bond. |
| Phenyl Ring Torsion | Variable | Describes the planarity and orientation of the ring relative to the hydrazine chain. |
Supramolecular Assembly & Intermolecular Interactions
The crystal packing is dictated by non-covalent interactions. For this compound, the key interactions are expected to be:
-
N-H···N Hydrogen Bonds: The hydrazine N-H donor can form strong hydrogen bonds with the nitrile nitrogen acceptor of a neighboring molecule.
-
N-H···O Hydrogen Bonds: The hydrazine N-H can also interact with the carbonyl oxygen of the ester group.
-
π-π Stacking: The cyanophenyl rings may stack in a parallel-displaced or T-shaped arrangement.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions.[11][12] It maps the electron distribution of a molecule within the crystal to define its surface.[13]
Protocol for Hirshfeld Analysis using CrystalExplorer:
-
Import CIF: Open the final refined CIF file in the CrystalExplorer software.[11]
-
Generate Surface: Select the molecule of interest and generate the Hirshfeld surface.[14]
-
Map Properties: Map properties like dnorm, shape index, and electrostatic potential onto the surface.
-
dnorm: This property highlights intermolecular contacts shorter than the van der Waals radii sum as red spots, providing a clear visual of hydrogen bonds and other close contacts.[15]
-
-
2D Fingerprint Plots: Generate 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside (de). The percentage contribution of different interactions (e.g., H···H, N···H, C···H) can be quantified.[12]
Part IV: Computational Validation and Complementation
Density Functional Theory (DFT) calculations are used to validate the experimental structure and provide further electronic insights.[16][17]
Protocol for DFT Validation:
-
Geometry Optimization: The atomic coordinates from the experimental CIF file are used as the starting point for a gas-phase geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[18]
-
Comparison: Key bond lengths and angles from the optimized structure are compared to the experimental X-ray data.[18] A low root-mean-square deviation (RMSD) between the two provides strong validation for the experimental model.[19]
-
Electronic Properties: Further analysis can be performed on the optimized geometry:
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution, revealing nucleophilic (negative potential, e.g., around N and O atoms) and electrophilic (positive potential) regions.[18]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and stability.[18]
-
Conclusion
This technical guide outlines a comprehensive, start-to-finish workflow for the crystal structure analysis of this compound. By integrating meticulous synthesis and crystallization with rigorous SC-XRD data analysis and computational validation, researchers can obtain a high-fidelity model of the molecule's solid-state structure. The resulting insights into its molecular geometry, conformational preferences, and intermolecular interaction patterns are invaluable for its rational application in drug design, crystal engineering, and synthetic chemistry. This document provides the necessary protocols and theoretical grounding to ensure that such an analysis is conducted with the highest degree of scientific integrity and expertise.
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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IMSERC. (2021). Structure Solution and Refinement with Olex2. Northwestern University. Retrieved from [Link]
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van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1032. [Link]
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Sheldrick, G. M. (2015). SHELXL: Crystal structure refinement. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (Note: A user guide link is provided) [Link]
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Al-Hussain, S. A., et al. (2023). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. Molecules, 28(3), 1341. [Link]
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Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
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Churski, P., et al. (2022). Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area. Materials, 15(15), 5434. [Link]
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Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Retrieved from [Link]
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YouTube. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. Retrieved from [Link]
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YouTube. (2025). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. Retrieved from [Link]
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Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. Retrieved from [Link]
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Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 426, 291-314. [Link]
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ResearchGate. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Retrieved from [Link]
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Tan, Y. N., et al. (2019). Utilizing Hirshfeld surface analysis, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(5), 836-847. [Link]
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van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section A: Foundations and Advances, 70(2), 196-205. [Link]
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Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]
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Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. Retrieved from [Link]
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ResearchGate. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
This in-depth technical guide provides a comprehensive framework for assessing the chemical stability of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental designs, and analytical strategies necessary to elucidate the degradation pathways and establish a robust stability profile for this molecule. By integrating established scientific principles with regulatory expectations, this guide serves as a practical roadmap for generating high-quality stability data.
Introduction: Understanding the Molecule and the Imperative for Stability Testing
This compound is a chemical entity featuring a constellation of functional groups that dictate its reactivity and, consequently, its stability: a hydrazinecarboxylate moiety, an aromatic nitrile, and an ethyl ester. The inherent reactivity of the hydrazine group, in particular, suggests a susceptibility to oxidative degradation, a hypothesis supported by supplier data indicating the compound is "Air Sensitive"[1]. A thorough understanding of how this molecule behaves under various environmental stressors is paramount for its potential development as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Stability studies are not merely a regulatory checkbox; they are a fundamental component of drug development, ensuring the safety, efficacy, and quality of the final product.
This guide will systematically deconstruct the process of stability testing for this compound, moving from its foundational physicochemical properties to the design and execution of forced degradation studies and the implementation of a stability-indicating analytical method.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is critical for designing meaningful stability studies. Key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[2] |
| Molecular Weight | 205.21 g/mol | PubChem[2] |
| Physical State | White Solid | Lab Pro Inc.[1] |
| Melting Point | 137 °C | Lab Pro Inc.[1] |
| Purity | ≥ 98.0% (by GC) | Lab Pro Inc.[1] |
| Sensitivity | Air Sensitive | Lab Pro Inc.[1] |
The "Air Sensitive" designation is a crucial piece of information, strongly suggesting that oxidative degradation is a primary pathway of concern[1]. The solid-state nature and defined melting point indicate a crystalline material, which typically offers better stability than an amorphous form.
Designing a Rigorous Stability Study: A Multi-faceted Approach
The core of this guide is a meticulously designed stability study protocol, encompassing forced degradation (stress testing) to identify potential degradation products and pathways. This approach is in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines[3]. The objective is to induce degradation to a limited extent (typically 5-20%) to ensure that the degradation products can be reliably detected and quantified without being obscured by excessive decomposition.
The following diagram illustrates the overarching workflow for the stability assessment of this compound.
Caption: Workflow for the Stability Assessment of this compound.
Hydrolytic Stability: Probing the Ester and Nitrile Moieties
The ethyl ester and, to a lesser extent, the aromatic nitrile are susceptible to hydrolysis under acidic and basic conditions[4][5].
-
Rationale: To assess the lability of the ethyl ester linkage under acidic conditions, which is the reverse of Fischer esterification[4][6].
-
Protocol:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis to prevent further degradation.
-
Analyze the samples using a stability-indicating HPLC method.
-
-
Rationale: To evaluate the susceptibility of the ethyl ester to saponification, which is typically faster than acidic hydrolysis[4][5]. The nitrile group may also be susceptible to hydrolysis under more stringent basic conditions.
-
Protocol:
-
Prepare a solution of the compound as described for acidic hydrolysis.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., room temperature or 40°C), as basic hydrolysis is often rapid.
-
Withdraw and neutralize aliquots with an equivalent amount of acid (e.g., 0.1 M HCl) at appropriate time intervals.
-
Analyze the samples by HPLC.
-
-
Rationale: To assess the stability of the compound in an aqueous environment at neutral pH.
-
Protocol:
-
Prepare a solution of the compound as described above.
-
Add an equal volume of purified water.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points and analyze directly by HPLC.
-
Oxidative Stability: The Primary Suspected Pathway
Given that the compound is "air sensitive" and contains a hydrazine moiety, oxidative degradation is a critical stress condition to investigate[1]. Hydrazine and its derivatives are known to undergo oxidation, which can be catalyzed by transition metals[7][8][9].
-
Rationale: To mimic oxidative stress and identify potential oxidation products of the hydrazine group.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Incubate the solution at room temperature, protected from light.
-
Monitor the reaction closely and withdraw aliquots at early time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quench the reaction if necessary (e.g., by dilution) before analysis.
-
Analyze the samples by HPLC. It is crucial to be aware that oxidative degradation of hydrazines can sometimes lead to the formation of carcinogenic N-nitroso compounds[10].
-
Photostability: Assessing Light-Induced Degradation
Photostability testing is a mandatory component of stability studies for new drug substances, as outlined in ICH guideline Q1B[11][12][13][14][15].
-
Rationale: To determine if the compound is susceptible to degradation upon exposure to light.
-
Protocol:
-
Expose the solid compound and a solution of the compound (in a chemically inert, transparent container) to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Thermal Stability: Evaluating the Impact of Heat
Thermal degradation studies assess the stability of the compound at elevated temperatures[16][17][18].
-
Rationale: To identify thermally induced degradation products and to predict stability at lower temperatures.
-
Protocol:
-
Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
If significant degradation is observed, a lower temperature should be used.
-
For solutions, incubate at a controlled elevated temperature (e.g., 60°C).
-
Analyze samples at appropriate time intervals.
-
The Cornerstone: A Stability-Indicating Analytical Method
A robust stability-indicating assay method (SIAM) is essential for the successful execution of these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for such analyses, offering the necessary precision and sensitivity[19][20][21].
Method Development Strategy
The primary goal is to develop an HPLC method that can separate the parent compound, this compound, from all potential degradation products and any process-related impurities.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of compounds with varying polarities[20].
-
Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Samples in Method Development: The stressed samples generated in the forced degradation studies are invaluable for developing and validating the specificity of the SIAM. The method must be able to resolve the parent peak from all degradation product peaks.
The following diagram illustrates the logical flow for developing a stability-indicating HPLC method.
Caption: Development of a Stability-Indicating HPLC Method.
Predicted Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated.
-
Hydrolysis (Acidic/Basic): The primary site of hydrolytic attack is the ethyl ester, which would yield 2-(4-cyanophenyl)hydrazinecarboxylic acid and ethanol[4][5]. Under more forcing conditions, the nitrile group could hydrolyze to a carboxylic acid, forming 4-(carboxy)phenylhydrazinecarboxylic acid.
-
Oxidation: The hydrazine moiety is the most likely site of oxidation. This could lead to the formation of a diazo compound or cleavage of the N-N bond, potentially forming 4-cyanoaniline and other byproducts. The reaction with oxygen can be complex, potentially forming nitrogen gas and ammonia[8][22].
-
Photolysis: Aromatic compounds can undergo various photochemical reactions, including rearrangements or cleavage, though specific pathways are difficult to predict without experimental data.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the hydrazinecarboxylate moiety is a possibility. Aromatic compounds can undergo complex thermal decomposition at very high temperatures[16][17].
The following diagram outlines the potential primary degradation pathways.
Caption: Postulated Primary Degradation Pathways.
Data Summary and Interpretation
All quantitative data from the stability studies should be tabulated to facilitate comparison and trend analysis.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Parameters | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants |
| Hydrolytic | |||||
| 0.1 M HCl | 60°C | 24 | |||
| 0.1 M NaOH | 40°C | 8 | |||
| Water | 60°C | 24 | |||
| Oxidative | |||||
| 3% H₂O₂ | RT | 8 | |||
| Photolytic | |||||
| ICH Q1B | Ambient | - | |||
| Thermal | |||||
| Solid State | 80°C | 48 |
This structured presentation of data allows for a clear assessment of the compound's stability under different conditions and helps in identifying the conditions under which it is most labile.
Conclusion: Towards a Complete Stability Profile
This technical guide provides a comprehensive and scientifically grounded framework for investigating the stability of this compound. By systematically subjecting the molecule to hydrolytic, oxidative, photolytic, and thermal stress and employing a validated stability-indicating analytical method, a detailed understanding of its degradation pathways can be achieved. The initial "air sensitive" classification strongly suggests that oxidative degradation will be a key focus of the investigation. The insights gained from these studies are indispensable for making informed decisions regarding the handling, storage, and formulation of this compound in any research or development setting.
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"Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical intermediate of increasing interest in synthetic and medicinal chemistry. Its bifunctional nature, incorporating both a hydrazine moiety and a cyanophenyl group, makes it a versatile building block. However, these same structural features are also the source of potential hazards that necessitate a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in an understanding of its chemical properties and the toxicological profiles of related compounds. It is intended to empower researchers to work safely and effectively with this compound.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. This information is critical for proper storage, handling, and emergency response planning.
| Property | Value | Source |
| Chemical Name | This compound | TCI Chemicals |
| Synonyms | 2-(4-Cyanophenyl)hydrazinecarboxylic Acid Ethyl Ester, 1-(4-Cyanophenyl)-2-(ethoxycarbonyl)hydrazine | TCI Chemicals |
| CAS Number | 700371-70-6 | TCI Chemicals |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[1] |
| Molecular Weight | 205.22 g/mol | PubChem[1] |
| Appearance | White to light yellow to light orange powder/crystal | TCI Chemicals |
| Melting Point | 135.0 to 139.0 °C | TCI Chemicals |
| Purity | >98.0% (GC) | TCI Chemicals |
| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) | TCI Chemicals |
| Sensitivity | Air Sensitive | TCI Chemicals |
Section 2: Hazard Identification and Risk Assessment
The hazards associated with this compound stem from its constituent functional groups: the hydrazine derivative and the cyanophenyl moiety. A comprehensive risk assessment must consider the potential for both acute and chronic toxicity.
2.1 GHS Classification
According to supplier Safety Data Sheets, this compound is classified as follows under the Globally Harmonized System (GHS):
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1][2]
-
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1][2]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[2]
2.2 Toxicological Profile: A Tale of Two Moieties
To fully appreciate the hazards, it is instructive to consider the toxicology of the parent structures.
The Hydrazine Moiety: Hydrazine and its derivatives are well-known for their potential toxicity.[3] They can affect multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[4] A key mechanism of hydrazine toxicity is the induction of a functional pyridoxine (vitamin B6) deficiency.[4] Chronic exposure to some hydrazines has been linked to an increased incidence of tumors in animal studies, and the EPA has classified hydrazine as a probable human carcinogen (Group B2).[5] While the carcinogenic potential of this compound itself has not been fully characterized, this potential for harm from the hydrazine component necessitates caution.[2]
The Cyanophenyl Moiety: The presence of the cyano- group introduces the potential for cyanide-related toxicity. While the cyano group in this compound is covalently bound and not present as a free cyanide salt, it is crucial to be aware of the potential for the release of hydrogen cyanide under certain conditions, such as in the presence of strong acids or during combustion.[6][7] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration.[8]
2.3 Risk Assessment Workflow
A systematic approach to risk assessment is paramount before commencing any work with this compound.
Caption: Risk Assessment and Control Workflow.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the primary means of mitigating the risks associated with this compound.
3.1 Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat must be worn and buttoned. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
3.2 Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Station and Safety Shower: An accessible and tested emergency eyewash station and safety shower must be in the immediate vicinity of the work area.[7]
3.3 Step-by-Step Handling Protocol
-
Preparation:
-
Before starting, ensure all necessary PPE is donned correctly.
-
Verify that the chemical fume hood is operational.
-
Designate a specific area within the fume hood for handling the compound.[7]
-
Have all necessary equipment and reagents ready to minimize the duration of the procedure.
-
-
Handling:
-
When weighing the solid, do so in the fume hood. Use a tared container to avoid contamination of the balance.
-
Handle the compound gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. A mild detergent and water solution is generally effective, followed by a rinse with an appropriate solvent.
-
Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
3.4 Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
The compound is listed as air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][6] Contact with strong acids could potentially lead to the generation of hydrogen cyanide gas.[6][7]
-
Keep containers clearly labeled.
Section 4: Emergency Procedures
Prompt and correct action in the event of an emergency is critical to minimizing harm.
4.1 Emergency Response Decision Tree
Caption: Emergency Response Decision Tree.
4.2 First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[2] Call a POISON CENTER or doctor if you feel unwell.
4.3 Spill and Leak Procedures
For small spills, carefully sweep up the solid material, avoiding dust generation, or absorb liquids with an inert material (e.g., vermiculite, sand).[2] Place the waste in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Section 5: Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Section 6: Toxicological Summary
-
Acute Effects: The primary acute risks are irritation to the skin, eyes, and respiratory tract, and toxicity upon ingestion, inhalation, or skin contact.[1]
-
Chronic Effects: The long-term effects of exposure have not been fully investigated.[2] However, the presence of the hydrazine functional group suggests that chronic exposure should be avoided due to the potential for liver damage and carcinogenicity associated with some hydrazine compounds.[5]
Conclusion
This compound is a valuable research chemical, but its safe use hinges on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By following the guidelines outlined in this document—including conducting a thorough risk assessment, using proper engineering controls and PPE, adhering to safe handling and storage protocols, and being prepared for emergencies—researchers can minimize their risk of exposure and work with this compound in a safe and responsible manner.
References
- Key Organics. (2017, December 1). Safety Data Sheet: ethyl 2-(2-chloroethylidene)-1-hydrazine carboxylate.
-
Organic Syntheses. Carbazic acid, ethyl ester. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
-
PubChem. This compound. Retrieved from [Link]
- Pfaltz & Bauer. SAFETY DATA SHEET.
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Gowder, S. J. T. (2023, April 23). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Columbia University. Cyanide Safe Use Guidelines. Retrieved from [Link]
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Dartmouth College. Cyanide Salts. Retrieved from [Link]
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B. D. Desteese, et al. (2017). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
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-
Stanford University. Information on Cyanide Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. Hydrazine. Retrieved from [Link]
-
Harvard University. Lab Safety Guideline: Cyanide. Retrieved from [Link]
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-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
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Apical Scientific. This compound, 5g, [Purity: >98.0%(GC)]. Retrieved from [Link]
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Methodological & Application
Catalytic Mitsunobu Reaction with Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A Guide for Researchers
Introduction: Reinventing a Classic Reaction for Modern Synthesis
The Mitsunobu reaction is a cornerstone of organic synthesis, prized for its ability to form C-O, C-N, and C-S bonds with a high degree of stereochemical control, typically proceeding with inversion of configuration at a chiral alcohol center.[1] For decades, chemists have relied on this powerful transformation for the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] The classical Mitsunobu reaction, however, suffers from a significant drawback: the use of stoichiometric amounts of a phosphine (typically triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This leads to poor atom economy and generates stoichiometric quantities of byproducts—phosphine oxide and a hydrazine dicarboxylate—which can complicate purification.[4]
In a significant advancement towards a more sustainable and efficient process, a catalytic version of the Mitsunobu reaction has been developed. This innovative approach utilizes a catalytic amount of a hydrazine precursor, which is oxidized in situ to the active azodicarboxylate reagent. This application note provides a detailed overview and protocol for the catalytic Mitsunobu reaction employing Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate as the catalyst precursor. This system, developed by Taniguchi and coworkers, leverages an iron phthalocyanine co-catalyst and atmospheric oxygen as the terminal oxidant, offering a greener and more practical alternative to the traditional Mitsunobu reaction.[5]
The Catalytic System: Mechanism of Action
The catalytic cycle of the Mitsunobu reaction using this compound is a carefully orchestrated sequence of oxidation and condensation steps. The key to this process is the continuous regeneration of the active azo species from its hydrazine precursor.
The reaction is initiated by the iron-catalyzed aerobic oxidation of this compound to its corresponding highly reactive ethyl 2-(4-cyanophenyl)azocarboxylate. This azo compound then enters the traditional Mitsunobu pathway. It reacts with triphenylphosphine to form a betaine intermediate. This intermediate deprotonates the nucleophile and the alcohol, leading to the formation of an alkoxyphosphonium salt. The activated alcohol is then susceptible to nucleophilic attack by the deprotonated nucleophile, resulting in the desired product with inversion of stereochemistry. In this process, the ethyl 2-(4-cyanophenyl)azocarboxylate is reduced back to this compound, which is then re-oxidized by the iron catalyst and atmospheric oxygen to complete the catalytic cycle. Water is the sole byproduct of this recycling process and is removed by molecular sieves to drive the reaction to completion.
Figure 1: Catalytic Mitsunobu Cycle.
Advantages of this compound
The choice of the 4-cyanophenyl substituent on the hydrazinecarboxylate is critical for the success of this catalytic system. Electron-withdrawing groups on the aryl ring of the azo-reagent are known to enhance its reactivity in the Mitsunobu reaction. The cyano group provides a good balance of electronic properties, promoting both the Mitsunobu reactivity of the in situ generated azo-form and facilitating the aerobic oxidation of the hydrazine precursor. Furthermore, this catalytic system demonstrates improved thermal stability compared to traditional azo reagents like DEAD.
Experimental Protocol
This protocol provides a general procedure for the catalytic Mitsunobu esterification of an alcohol with a carboxylic acid. The reaction conditions may require optimization for different substrates.
Materials and Reagents:
-
Alcohol
-
Carboxylic acid (or other suitable nucleophile)
-
This compound (10 mol%)
-
Iron(II) phthalocyanine (Fe(Pc)) (10 mol%)
-
Triphenylphosphine (PPh₃) (1.5 - 2.0 equivalents)
-
Activated molecular sieves (5Å)
-
Anhydrous toluene
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, the reaction runs under an air atmosphere)
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 mmol), carboxylic acid (1.2 mmol), this compound (0.1 mmol), iron(II) phthalocyanine (0.1 mmol), and triphenylphosphine (2.0 mmol).
-
Add activated 5Å molecular sieves (approximately 500 mg per mmol of alcohol).
-
Add anhydrous toluene (2-3 mL).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst.
-
Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Figure 2: Experimental Workflow.
Substrate Scope
This catalytic Mitsunobu reaction has been shown to be effective for a range of primary and secondary alcohols, as well as various nucleophiles including carboxylic acids, phenols, and N-protected amines. Below is a representative table of substrates and their corresponding yields.
| Entry | Alcohol | Nucleophile | Product | Yield (%) |
| 1 | Benzyl alcohol | 4-Nitrobenzoic acid | Benzyl 4-nitrobenzoate | 95 |
| 2 | (R)-1-Phenylethanol | Benzoic acid | (S)-1-Phenylethyl benzoate | 88 |
| 3 | Cinnamyl alcohol | 4-Nitrobenzoic acid | Cinnamyl 4-nitrobenzoate | 92 |
| 4 | 1-Octanol | Benzoic acid | Octyl benzoate | 91 |
| 5 | Cyclohexanol | 4-Nitrobenzoic acid | Cyclohexyl 4-nitrobenzoate | 85 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive molecular sieves. | Ensure molecular sieves are properly activated by heating under vacuum. The presence of water can inhibit the reaction. |
| 2. Inefficient oxidation of the hydrazine. | Ensure the reaction is open to the air or has a sufficient headspace. Check the quality of the iron phthalocyanine catalyst. | |
| 3. Poorly nucleophilic substrate. | For weakly acidic nucleophiles, consider increasing the reaction temperature or using a more polar solvent. | |
| 4. Steric hindrance. | Highly hindered alcohols or nucleophiles may require longer reaction times or elevated temperatures. | |
| Formation of side products | 1. Elimination of secondary alcohols. | This can be a competing pathway. Try running the reaction at a lower temperature. |
| 2. O-alkylation vs. N-alkylation for amide nucleophiles. | The reaction conditions can influence the selectivity. Solvent and temperature screening may be necessary. | |
| Difficult purification | 1. Excess triphenylphosphine and triphenylphosphine oxide. | Use the minimum effective amount of triphenylphosphine. Consider using polymer-supported triphenylphosphine for easier removal. |
Applications in Drug Development
The mild conditions and broad substrate tolerance of the catalytic Mitsunobu reaction make it an attractive tool for the synthesis of complex molecules in drug discovery and development. The ability to form key C-N and C-O bonds with predictable stereochemistry is particularly valuable. While specific, large-scale industrial applications of this particular catalytic system are still emerging, its utility has been demonstrated in the synthesis of various biologically relevant scaffolds. For instance, this methodology is well-suited for the late-stage functionalization of complex intermediates in a synthetic route, where traditional, harsher methods might not be tolerated. The synthesis of chiral amines and ethers, which are common motifs in many pharmaceuticals, can be streamlined using this catalytic approach.
Conclusion
The catalytic Mitsunobu reaction using this compound represents a significant step forward in making a classic reaction more sustainable and practical. By eliminating the need for stoichiometric amounts of hazardous and waste-generating reagents, this method aligns with the principles of green chemistry. The operational simplicity, mild reaction conditions, and broad substrate scope make it a valuable addition to the synthetic chemist's toolbox, with promising applications in academic research and the pharmaceutical industry.
References
- Scientific Update. (2019, October 9).
- Hirose, D., Taniguchi, T., & Ishibashi, H. (2013). Recyclable Mitsunobu reagents: catalytic Mitsunobu reactions with an iron catalyst and atmospheric oxygen.
- Denton, R., et al. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 16, 7774-7781.
- Chen, et al. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
- Taniguchi, T., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 7, 5148-5159.
- Mojzych, M., et al. (2025, August 4).
- ACS Publications. (2025, May 12). Kinetic Analysis of the Redox-Neutral Catalytic Mitsunobu Reaction: Dehydration, Kinetic Barriers, and Hopping between Potential Energy Surfaces.
- ResearchGate. (2025, August 7). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents.
- MDPI. (2022).
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Protocol for Mitsunobu Reaction: N-Alkylation of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
An Application Note for Drug Development Professionals
Abstract
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve stereospecific conversion of primary and secondary alcohols to a diverse array of functional groups under remarkably mild conditions.[1][2] This application note provides a detailed protocol and expert insights for the N-alkylation of a specialized hydrazine derivative, Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, a substrate relevant in the synthesis of complex nitrogen-containing scaffolds for drug discovery. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, address common challenges such as byproduct removal, and outline critical safety considerations.
Introduction and Scientific Rationale
The formation of carbon-nitrogen bonds is a fundamental transformation in medicinal chemistry. The Mitsunobu reaction offers a powerful method for this, proceeding via a dehydrative redox-condensation mechanism involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] A key advantage is the clean inversion of stereochemistry at the reacting alcohol center, making it invaluable for the synthesis of chiral molecules.[1][3]
While classically used for esterification, its scope extends to a wide range of nucleophiles, including imides, phenols, and thiols.[2][4] The use of hydrazine derivatives as nucleophiles is particularly noteworthy, enabling the synthesis of substituted hydrazides which are precursors to various heterocyclic compounds.
Our focus, this compound, is an interesting substrate for two primary reasons:
-
The hydrazine moiety provides two nitrogen atoms, but the N-H proton adjacent to the carbonyl group is significantly more acidic and sterically accessible, allowing for regioselective alkylation.
-
The electron-withdrawing cyanophenyl group further increases the acidity of the N-H proton, making it a suitable nucleophile for the Mitsunobu reaction, which generally requires a pronucleophile with a pKa below 15.[5][6]
This protocol details the reaction of this hydrazinecarboxylate with a generic primary or secondary alcohol, yielding a protected, N-alkylated hydrazine.
The Mitsunobu Reaction Mechanism
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process is a complex, yet elegant, sequence of steps that activates the alcohol for nucleophilic attack.[1][7]
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (DEAD/DIAD), forming a betaine intermediate (I) . This highly basic species deprotonates the nucleophile (the hydrazinecarboxylate, H-Nu) to form a salt (II) and the protonated hydrazine (III) . The alcohol (R-OH) then attacks the activated phosphonium ion, leading to the formation of the key alkoxyphosphonium salt (IV) . In the final, rate-determining step, the deprotonated nucleophile (Nu⁻) performs an Sₙ2 attack on the activated alcohol, displacing triphenylphosphine oxide (TPPO) and yielding the desired product with inverted stereochemistry if the alcohol was chiral.
Caption: The catalytic cycle of the Mitsunobu reaction.
Detailed Experimental Protocol
This protocol describes a general procedure on a 1.0 mmol scale. It should be adapted and optimized for specific alcohols.
Materials and Reagents
| Reagent | CAS Number | Typical Stoichiometry | Purity/Grade | Notes |
| This compound | 700371-70-6 | 1.0 eq | >98% | The nucleophile. Ensure it is dry. |
| Primary or Secondary Alcohol | Variable | 1.0 eq | >98% | Substrate. Must be thoroughly dried. |
| Triphenylphosphine (PPh₃) | 603-35-0 | 1.5 eq | >99% | Solid. |
| Diisopropyl Azodicarboxylate (DIAD) | 2446-83-5 | 1.5 eq | >95% | Liquid. Less hazardous than DEAD. Often supplied as a toluene solution. |
| Tetrahydrofuran (THF) | 109-99-9 | ~0.1 M concentration | Anhydrous | Must be dry and inhibitor-free. |
| Ethyl Acetate | 141-78-6 | - | Reagent Grade | For work-up and chromatography. |
| Hexanes | 110-54-3 | - | Reagent Grade | For chromatography. |
| Saturated aq. NaHCO₃ | - | - | - | For work-up. |
| Brine | - | - | - | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying organic layers. |
Step-by-Step Methodology
Caption: Experimental workflow for the Mitsunobu reaction.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a magnetic stir bar to a flame-dried round-bottom flask.
-
Reagent Addition: To the flask, add the alcohol (1.0 mmol, 1.0 eq), this compound (1.0 mmol, 1.0 eq), and triphenylphosphine (1.5 mmol, 1.5 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL) and stir until all solids have dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
DIAD Addition: Slowly add DIAD (1.5 mmol, 1.5 eq) dropwise to the stirred solution over 5-10 minutes. Causality Note: This addition is exothermic. A slow addition rate is crucial to prevent the formation of byproducts and ensure reaction control.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.[8]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Aqueous Work-up: Redissolve the crude residue in ethyl acetate (20-30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]
-
Purification: The primary challenge is the removal of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct.[9]
-
Initial TPPO Removal: Before chromatography, it is often possible to precipitate a significant portion of the TPPO. Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate and add a large volume of a non-polar solvent like hexanes or diethyl ether while stirring. Cool to 0 °C to encourage crystallization and remove the solid TPPO by filtration.[10][11]
-
Chromatography: Purify the remaining material by flash column chromatography on silica gel using a suitable eluent system, typically a gradient of ethyl acetate in hexanes.
-
Troubleshooting and Optimization
| Problem | Probable Cause | Suggested Solution |
| Low or No Reaction | 1. Wet reagents or solvent. 2. Alcohol is sterically hindered (e.g., tertiary).[8] | 1. Use freshly dried, anhydrous reagents and solvents. 2. The Mitsunobu reaction is generally ineffective for tertiary alcohols. |
| Formation of Side Products | 1. Nucleophile is not acidic enough (pKa > 15).[5] 2. Reaction temperature was too high. | 1. The specified hydrazine should be sufficiently acidic. For other substrates, verify pKa. 2. Maintain cooling during DIAD addition. |
| Difficult Purification | Co-elution of the product with TPPO or hydrazine byproduct.[4] | 1. Attempt pre-purification precipitation of TPPO. 2. Use modified reagents like polymer-bound PPh₃ or alternative azodicarboxylates (e.g., DMEAD) designed for easier byproduct removal.[5][12] |
Safety and Handling Precautions
-
Azodicarboxylates (DEAD/DIAD): These reagents are toxic, lachrymatory, and potentially explosive, especially upon heating or shock.[8][13] Always handle them in a well-ventilated chemical fume hood. Avoid storing large quantities.
-
Triphenylphosphine: Can cause skin and eye irritation. Handle with gloves and safety glasses.
-
Solvents: Anhydrous THF can form explosive peroxides. Always use from a freshly opened bottle or a still.
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The Mitsunobu reaction is a highly reliable and versatile method for the N-alkylation of this compound. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, and by employing effective strategies for byproduct removal, this protocol can be successfully applied to generate valuable intermediates for pharmaceutical research and development. The key to success lies in understanding the mechanism and anticipating the common purification challenges inherent to this classic transformation.
References
- Mitsunobu, O.
- Mitsunobu reaction. Organic Synthesis.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Mitsunobu Reaction. Professor Dave Explains, YouTube.
- Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein Journal of Organic Chemistry.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules (Basel, Switzerland), NIH.
- Mitsunobu Reaction. TCI Chemicals.
- Mitsunobu reaction. Wikipedia.
- Mitsunobu Reaction. Chemistry Steps.
- Effect of pKa value of acid component in Mitsunobu Reaction?. Chemistry Stack Exchange.
- Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry.
- Replacing a DEAD, Middle-aged Reagent. ChemistryViews.
- How we can remove triphenylphosphine oxide from mitsunobu mixture without column?.
- Di-2-methoxyethyl Azodicarboxylate (DMEAD): An Inexpensive and Separation-friendly Alternative Reagent for the Mitsunobu Reaction. Chemistry Letters, Oxford Academic.
Sources
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- 13. chemistryviews.org [chemistryviews.org]
Application Notes: Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate as a Recyclable Catalyst Precursor for Mitsunobu Reactions
Introduction: A Catalytic Leap for a Classic Reaction
For decades, the Mitsunobu reaction has been a cornerstone of organic synthesis, prized for its ability to achieve the stereospecific conversion of primary and secondary alcohols to a diverse array of functional groups, including esters, ethers, and amines.[1][2][3] This is accomplished through a redox-coupled process, traditionally requiring stoichiometric amounts of a phosphine reductant (typically triphenylphosphine, PPh₃) and an azodicarboxylate oxidant like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][4] While exceptionally powerful, the classic protocol is hampered by significant drawbacks, notably the generation of stoichiometric quantities of difficult-to-remove byproducts—phosphine oxide and a hydrazine dicarboxylate—which complicates purification and diminishes the reaction's atom economy.[5][6]
In the pursuit of more sustainable and efficient chemical methodologies, the development of catalytic Mitsunobu reactions represents a significant advancement.[5] This guide focuses on Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (hereafter referred to by its TCI product code, E1299 ), a reagent that serves not as a direct agent for esterification, but as a highly effective, recyclable pre-catalyst for the Mitsunobu reaction.[7][8][9] E1299 enables a catalytic cycle where the active azo reagent is generated in situ and regenerated using atmospheric oxygen as a benign terminal oxidant, marking a substantial step towards a greener synthetic protocol.[7][9]
This document provides a detailed exploration of the mechanism, applications, and protocols for utilizing E1299 in catalytic Mitsunobu reactions, with a specific focus on its application in C-O bond formation for ester synthesis and its comparative performance with other nucleophiles.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimentation.
| Property | Value | Source |
| Chemical Name | This compound | TCI[8] |
| CAS Number | 700371-70-6 | TCI[8] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[7] |
| Molecular Weight | 205.22 g/mol | TCI[8] |
| Appearance | White to light yellow/orange powder/crystal | TCI[10] |
| Melting Point | 135.0 to 139.0 °C | TCI[10] |
| Storage | Room temperature, store under inert gas, air sensitive | TCI |
GHS Hazard Information: E1299 is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Mechanism of Action: The Catalytic Cycle
The ingenuity of the E1299 system lies in its catalytic turnover, which circumvents the need for a stoichiometric amount of the azo reagent. The cycle consists of two main stages: the Mitsunobu reaction itself and the in situ regeneration of the active oxidant.
-
Oxidative Activation: The reaction is initiated by the oxidation of the hydrazinecarboxylate pre-catalyst (E1299) to its corresponding active azo form, ethyl 2-(4-cyanophenyl)azocarboxylate . This step is efficiently catalyzed by a small amount (e.g., 10 mol%) of an iron complex, such as Iron(II) Phthalocyanine, using atmospheric air as the ultimate, green oxidant.[7][9][11]
-
Mitsunobu Reaction: The generated azo species participates in the standard Mitsunobu mechanism.[2][4]
-
Triphenylphosphine (stoichiometric) attacks the N=N bond of the azo reagent to form a betaine intermediate.[4]
-
The betaine deprotonates the nucleophile (e.g., a carboxylic acid for esterification).
-
The alcohol substrate is then activated by forming a positively charged alkoxyphosphonium salt, a superb leaving group.
-
The conjugate base of the nucleophile performs an Sₙ2 displacement on the activated alcohol, resulting in the desired product with complete inversion of stereochemistry at the alcohol's chiral center.[2]
-
-
Catalyst Regeneration: In the process, the active azo reagent is reduced back to the original hydrazinecarboxylate (E1299). The iron catalyst then facilitates its re-oxidation using atmospheric oxygen, allowing it to re-enter the cycle.[8][12] This continuous regeneration is what makes the process catalytic in the azo species.
The entire catalytic cycle is depicted below.
Caption: Catalytic cycle using E1299 in the Mitsunobu reaction.
Application Scope & Reagent Selection
A key insight from field studies is the pronounced effect of the aryl substituent on the azo reagent's reactivity. This has led to the development of complementary catalysts for different classes of nucleophiles. The choice between E1299 and its analogue, Ethyl 3-(3,4-dichlorophenyl)carbazate (E0998), is critical for optimizing reaction outcomes.[5][11][12]
-
This compound (E1299): The electron-withdrawing cyano group makes the corresponding azo species a potent oxidant. This reagent shows superior performance for Mitsunobu reactions involving moderately acidic nucleophiles such as phenols, imides, and thiols .[8][11][12]
-
Ethyl 3-(3,4-dichlorophenyl)carbazate (E0998): This analogue has been identified as the catalyst of choice when using carboxylic acids as nucleophiles for esterification.[5][11][12]
This dichotomy is a crucial piece of experimental wisdom: while the user's initial interest was in esterification, E1299 is sub-optimal for that specific transformation. The correct choice of catalyst is paramount for achieving high yields.
| Reagent | Optimal Nucleophile Class | Rationale |
| E1299 | Phenols, Imides, Thiols, etc. | The strongly electron-withdrawing cyano group enhances the reactivity of the azo form, making it suitable for a broader range of less acidic nucleophiles. |
| E0998 | Carboxylic Acids | The electronic properties of the dichlorophenyl group provide a better balance for the catalytic cycle when a carboxylic acid is the nucleophile, leading to higher esterification yields.[5] |
Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the described steps, particularly regarding the anhydrous conditions and reagent stoichiometry, is essential for reproducibility and success.
Protocol 1: General Procedure for Catalytic Mitsunobu Reaction with E1299 (e.g., O-Alkylation of a Phenol)
This protocol details the use of E1299 with its preferred class of nucleophiles.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Phenol (1.1 mmol, 1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv)
-
This compound (E1299) (0.1 mmol, 0.1 equiv)
-
Iron(II) Phthalocyanine (0.1 mmol, 0.1 equiv)
-
Activated Molecular Sieves 5Å (MS5Å) (approx. 200 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the molecular sieves. Allow the flask to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the alcohol (1.0 mmol), phenol (1.1 mmol), PPh₃ (1.5 mmol), E1299 (0.1 mmol), and Iron(II) Phthalocyanine (0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature. The reaction atmosphere is ambient air, which provides the oxygen required for catalyst regeneration.
-
Causality Note: The use of molecular sieves is critical to sequester water, which can otherwise hydrolyze activated intermediates and reduce yield. Anhydrous solvent is essential for the same reason.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup & Purification:
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves and iron catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue contains the desired product, triphenylphosphine oxide, and the reduced hydrazine (E1299). Purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure ether product. The hydrazine catalyst can often be recovered during chromatography.
-
Protocol 2: Application in Esterification via Catalytic Mitsunobu Reaction (using E0998)
While E1299 can be used, this protocol specifies the recommended catalyst, E0998, for optimal ester synthesis.
Materials:
-
Secondary Alcohol (1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (1.2 mmol, 1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv)
-
Ethyl 3-(3,4-dichlorophenyl)carbazate (E0998) (0.1 mmol, 0.1 equiv)
-
Iron(II) Phthalocyanine (0.1 mmol, 0.1 equiv)
-
Activated Molecular Sieves 5Å (MS5Å) (approx. 200 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation & Reagent Addition: Follow steps 1-3 from Protocol 1, using the specified alcohol, carboxylic acid, and E0998 catalyst.
-
Causality Note: A slight excess of the carboxylic acid (1.2 equiv) is often used to ensure full conversion of the more valuable alcohol substrate. The PPh₃ is also in excess (1.5 equiv) to drive the reaction and account for any potential oxidation by air.
-
-
Reaction Execution: Stir the sealed flask at room temperature under an air atmosphere.
-
Monitoring: Monitor the disappearance of the starting alcohol via TLC. Esterification reactions may require longer reaction times compared to alkylation with more acidic phenols.
-
Workup & Purification: Follow step 6 from Protocol 1. The resulting ester can be purified from the triphenylphosphine oxide and recovered E0998 catalyst by flash column chromatography.
Caption: General experimental workflow for the catalytic Mitsunobu reaction.
Conclusion and Outlook
This compound (E1299) is a valuable tool for the modern synthetic chemist, acting as a recyclable pre-catalyst for the Mitsunobu reaction. Its primary strength lies in the alkylation of phenols, imides, and other non-carboxylic acid nucleophiles. By leveraging an iron catalyst and atmospheric oxygen, this system provides a greener, more efficient alternative to classic stoichiometric protocols, significantly simplifying product purification and reducing chemical waste. For researchers focused on esterification, the complementary catalyst E0998 is the recommended choice for optimal results. The adoption of these catalytic systems represents a significant step forward in making a classic, powerful reaction more amenable to the demands of sustainable, large-scale chemical synthesis.
References
-
Hirose, D., Gazvoda, M., Košmrlj, J., & Taniguchi, T. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 7(8), 5148–5159. [Link]
-
Nawaz, H., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4983. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Denton, R. M., An, J., & Adeniran, B. (2016). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 14(34), 8253-8266. [Link]
-
Sorribes, I., et al. (2014). Iron-Catalyzed Oxidative C-O and C-N Coupling Reactions Using Air as Sole Oxidant. Chemistry – A European Journal, 20(43), 13996-14001. [Link]
-
GalChimia. (2019). Catalytic Mitsunobu: The face-lift of a workhorse. GalChimia Blog. [Link]
-
ResearchGate. (2016). An outline of the catalytic Mitsunobu reaction. [Link]
-
Vane, L. M., & Zlotnick, W. A. (1996). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Environmental Science & Technology, 30(9), 2804-2812. [Link]
-
Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate. Organic Letters, 8(22), 5069–5072. [Link]
-
Denton, R. M., An, J., & Adeniran, B. (2016). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. SciSpace. [Link]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction [Synthetic Reagents] | TCI EUROPE N.V. [tcichemicals.com]
- 4. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. This compound | 700371-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00308G [pubs.rsc.org]
- 10. Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
The Strategic Application of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate in the Synthesis of Nitrogen-Containing Heterocycles: A Guide for Medicinal and Process Chemistry
Introduction: The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions. Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate has emerged as a valuable and versatile building block in this field. Its unique electronic and structural features, including the electron-withdrawing cyanophenyl group and the reactive hydrazinecarboxylate moiety, offer chemists precise control over cyclization reactions, leading to the efficient construction of complex heterocyclic systems. This guide provides an in-depth exploration of the application of this reagent in the synthesis of pyrazolones and indoles, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Synthesis of Pyrazolone Scaffolds: The Knorr Cyclization Pathway
The reaction of hydrazine derivatives with β-ketoesters, known as the Knorr pyrazole synthesis, is a robust and widely employed method for the construction of the pyrazolone ring system. Pyrazolones are key components in many therapeutic agents, exhibiting a range of activities including analgesic, anti-inflammatory, and anticancer properties. The use of this compound in this reaction allows for the introduction of a cyanophenyl substituent at the N1 position of the pyrazolone ring, a functional handle that can be further elaborated or can be crucial for biological activity.
Mechanistic Rationale
The reaction proceeds via a condensation-cyclization sequence. The more nucleophilic nitrogen of the hydrazinecarboxylate attacks one of the carbonyl groups of the β-ketoester, typically the ketone, to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol, to yield the stable 5-pyrazolone ring. The electron-withdrawing nature of the 4-cyanophenyl group can influence the rate and regioselectivity of the initial condensation step.
Diagram of the Knorr Pyrazolone Synthesis Workflow
Caption: Workflow for the synthesis of 1-(4-cyanophenyl)-3-methyl-5-pyrazolone.
Detailed Laboratory Protocol: Synthesis of 1-(4-cyanophenyl)-3-methyl-5-pyrazolone
This protocol details the synthesis of a key pyrazolone intermediate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol (for washing)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol, 2.05 g) and ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both a solvent and an acid catalyst.
-
Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Further cooling in an ice bath can enhance precipitation.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain 1-(4-cyanophenyl)-3-methyl-5-pyrazolone as a crystalline solid.
Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound | Ethyl acetoacetate | Glacial Acetic Acid | 2-4 | 85-95 |
II. Fischer Indole Synthesis: A Gateway to Indole Alkaloids and Analogs
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the preparation of indoles from arylhydrazines and carbonyl compounds (ketones or aldehydes).[1] Indoles are among the most important heterocyclic scaffolds in drug discovery, forming the core of numerous natural products and synthetic drugs. The use of this compound in this synthesis allows for the preparation of indoles bearing a 1-(ethoxycarbonyl)-1-(4-cyanophenyl) substituent, which can be further manipulated.
Mechanistic Insights
The Fischer indole synthesis is a complex reaction involving several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the ketone or aldehyde to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: The enamine undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular attack of an amino group on an imine carbon leads to a cyclic aminal.
-
Elimination: Elimination of ammonia from the aminal results in the formation of the stable indole ring.
Diagram of the Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Detailed Laboratory Protocol: Synthesis of Ethyl 2-(4-cyanophenyl)-2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)hydrazine-1-carboxylate (A Tetrahydrocarbazole Derivative)
This protocol describes a one-pot Fischer indole synthesis using cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve this compound (10 mmol, 2.05 g) in ethanol (30 mL). Add cyclohexanone (11 mmol, 1.08 g, 1.13 mL) and a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 30 minutes to an hour to form the hydrazone in situ.
-
Cyclization: To the hydrazone-containing mixture, carefully add polyphosphoric acid (approx. 10 g) with stirring. Caution: The addition of PPA can be exothermic.
-
Reaction: Heat the reaction mixture to 80-100 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., gradient of ethyl acetate in hexane) to afford the desired tetrahydrocarbazole derivative.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time (h) | Typical Yield (%) |
| This compound | Cyclohexanone | Polyphosphoric Acid | 2-3 | 70-85 |
III. Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The successful synthesis of the target heterocycles can be validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
By following these protocols and employing standard analytical validation, researchers can have a high degree of confidence in the identity and purity of their synthesized nitrogen-containing heterocycles.
IV. Conclusion
This compound is a highly effective reagent for the synthesis of pyrazolone and indole derivatives. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The ability to construct these important heterocyclic scaffolds in an efficient and predictable manner is crucial for the advancement of drug discovery and development programs.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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The Strategic Application of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate in the Synthesis of Indole-Containing Natural Products
Introduction: A Modern Reagent for a Classic Transformation
The indole nucleus is a cornerstone of a vast array of natural products and medicinally significant compounds, from the anti-migraine triptans to complex anticancer alkaloids.[1][2][3][4][5] The Fischer indole synthesis, a venerable and powerful method for constructing this bicyclic heterocycle, has remained a staple in the synthetic chemist's toolbox for over a century.[6][7][8][9] This application note delves into the utility of a specialized reagent, Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate , in the context of modern natural product synthesis. The presence of both an electron-withdrawing cyano group and a carbamate functionality on the arylhydrazine backbone offers unique advantages in terms of reactivity, potential for subsequent transformations, and the synthesis of specifically functionalized target molecules. This guide provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals aiming to leverage this reagent's potential.
Core Application: The Fischer Indole Synthesis of 6-Cyanoindole Scaffolds
The primary application of this compound in natural product synthesis is as a precursor for the Fischer indole synthesis, leading to the formation of indole rings bearing a cyano group at the 6-position. This is particularly valuable for the synthesis of natural products or their analogues that feature this specific substitution pattern.
Mechanistic Rationale: The Journey to the Indole Core
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps.[10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Hydrazone Formation: The initial step is the condensation of this compound with a suitable ketone or aldehyde to form the corresponding hydrazone. This reaction is typically reversible and is often driven to completion by the removal of water.
-
Tautomerization: The hydrazone then tautomerizes to its enehydrazine form, a critical step that sets the stage for the key bond-forming event.
-
[12][12]-Sigmatropic Rearrangement: The enehydrazine undergoes a[12][12]-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond. This is the hallmark of the Fischer indole synthesis.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization with the elimination of ammonia yields the final indole product.
The electron-withdrawing nature of the cyano group on the phenyl ring of this compound can influence the rate of the[12][12]-sigmatropic rearrangement, often requiring slightly more forcing conditions compared to electron-rich arylhydrazines.[8] However, this also imparts stability and a useful functional handle for further chemical manipulation.
Application Protocol: Synthesis of a 6-Cyano-tetrahydrocarbazole Precursor for Bioactive Alkaloids
This protocol details the synthesis of a 6-cyano-1,2,3,4-tetrahydrocarbazole, a common scaffold in various indole alkaloids and a key intermediate in the synthesis of drugs like the anti-migraine agent Frovatriptan.[13]
Experimental Protocol: Fischer Indole Synthesis of 6-Cyano-1,2,3,4-tetrahydrocarbazole
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
To the reaction mixture containing the in situ formed hydrazone, add glacial acetic acid as the solvent (sufficient to make a stirrable solution).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.[8]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-cyano-1,2,3,4-tetrahydrocarbazole.
-
Data Presentation: Expected Outcome and Characterization
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Off-white to light yellow solid |
| ¹H NMR | Peaks corresponding to the aromatic, aliphatic, and N-H protons of the tetrahydrocarbazole ring system. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, including the characteristic signal for the nitrile carbon. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Visualizing the Process
Workflow for the Synthesis of a 6-Cyano-tetrahydrocarbazole
Caption: Experimental workflow for the synthesis of a key natural product precursor.
Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
Broader Applications and Future Perspectives
The 6-cyanoindole moiety, readily accessible through the use of this compound, is a versatile intermediate. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, opening up a wide range of possibilities for the synthesis of diverse and complex natural products. This reagent is therefore not just a tool for creating a specific indole, but a gateway to a family of related compounds with potential biological activities.
Conclusion
This compound is a valuable and strategic reagent for the synthesis of indole-containing natural products. Its application in the Fischer indole synthesis provides a direct route to 6-cyanoindoles, which are important precursors for a variety of bioactive molecules. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutics.
References
- Organic Syntheses Procedure, Carbazic acid, ethyl ester.
-
Organic Chemistry Portal, Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1). Available at: [Link]
-
Singh, S., Schober, A., & Groß, G. A. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Molbank, 2010(1), M655. Available at: [Link]
-
Organic Chemistry Portal, Fischer Indole Synthesis. Available at: [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 8(12), 951-963. Available at: [Link]
-
Khan, K. M., & Saleem, R. S. Z. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7586. Available at: [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-102). John Wiley & Sons, Ltd. Available at: [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Available at: [Link]
-
Wrona-Piotrowicz, A., et al. (2023). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. International Journal of Molecular Sciences, 24(18), 13861. Available at: [Link]
-
Cétin, G., & Retailleau, P. (2023). Recent strategy for the synthesis of indole and indoline skeletons in natural products. Chemical Communications, 59(9), 1109-1127. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology, Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available at: [Link]
-
Khan, K. M., & Saleem, R. S. Z. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7586. Available at: [Link]
-
Douglas, C. J., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5439-5447. Available at: [Link]
-
Ghorab, M. M., et al. (2004). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(8), 1541-1558. Available at: [Link]
-
El-Sawy, E. R., et al. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 20(1), 47. Available at: [Link]
-
Hughes, D. L. (1993). New 3H-Indole Synthesis by Fischer's Method. Part I. Organic Preparations and Procedures International, 25(6), 637-664. Available at: [Link]
-
Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 14(5), 659-681. Available at: [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 1(4), 579-593. Available at: [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Journal of the Brazilian Chemical Society, 14(5), 790-796. Available at: [Link]
-
Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(24), 7623. Available at: [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
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Application Notes & Protocols: Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Reagent for Heterocyclic Chemistry on Solid Support
In the landscape of modern drug discovery and combinatorial chemistry, solid-phase organic synthesis (SPOS) stands as a cornerstone for the rapid generation of molecular libraries. The strategic choice of building blocks and linker units is paramount to the success of any solid-phase synthetic campaign. Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate emerges as a versatile and highly strategic reagent in this context, particularly for the synthesis of nitrogen-containing heterocycles such as indoles and pyrazoles.
The unique structural features of this compound offer a dual functionality. The hydrazine moiety serves as a reactive handle for the construction of the heterocyclic core, while the electronically distinct cyanophenyl group can influence the reactivity of the hydrazine and potentially serve as a point of attachment or modification. The ethyl carbamate provides a stable protecting group for the hydrazine, which can be maintained throughout several synthetic steps or cleaved under specific conditions.
These application notes provide a comprehensive guide to the utilization of this compound in SPOS, detailing its application in the synthesis of pyrazole and indole libraries. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers to build upon.
Core Principles and Strategic Advantages
The use of this compound in SPOS is underpinned by several key advantages:
-
Versatility in Heterocycle Formation: As a substituted arylhydrazine, it is a direct precursor for two major classes of heterocycles: pyrazoles (via reaction with 1,3-dicarbonyl compounds or their equivalents) and indoles (via the Fischer indole synthesis).
-
Traceless Linker Potential: The hydrazine functionality can be part of a "traceless" linker system, where after cleavage, no residual linker atoms remain on the target molecule. This is highly desirable in drug discovery to avoid introducing non-essential functionality that could negatively impact biological activity or pharmacokinetic properties.
-
Modulation of Reactivity: The electron-withdrawing nature of the p-cyano group can modulate the nucleophilicity of the hydrazine, potentially influencing reaction rates and selectivity in comparison to other substituted arylhydrazines.
-
Orthogonal Chemistry: The protocols are designed to be compatible with standard solid-phase techniques, including the use of common resins and cleavage cocktails, allowing for integration into existing synthetic workflows.
PART 1: Solid-Phase Synthesis of 1-(4-Cyanophenyl)pyrazoles
The synthesis of pyrazoles on a solid support using this compound can be efficiently achieved through the reaction of a resin-bound 1,3-dicarbonyl equivalent with the hydrazine in solution. A common and effective strategy involves the use of resin-bound chalcones.
Workflow for Solid-Phase Pyrazole Synthesis
Figure 1: Workflow for the solid-phase synthesis of 1-(4-cyanophenyl)pyrazoles.
Detailed Protocol: Synthesis of a 1-(4-Cyanophenyl)pyrazole Library
Materials and Reagents:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
p-Aminoacetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A library of aromatic aldehydes
-
Piperidine
-
This compound
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Step 1: Preparation of Resin-Bound p-Aminoacetophenone
-
Swell Merrifield resin (1.0 g, ~1.0 mmol/g) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
In a separate flask, dissolve p-aminoacetophenone (3.0 mmol) in anhydrous DMF (5 mL).
-
Carefully add sodium hydride (3.0 mmol) to the p-aminoacetophenone solution at 0 °C and stir for 30 minutes.
-
Drain the DMF from the swollen resin and add the solution of the deprotonated p-aminoacetophenone.
-
Gently agitate the resin slurry at room temperature for 24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum. The loading of the resin can be determined by spectroscopic methods or by cleavage of a small sample.
Step 2: On-Resin Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
Swell the resin-bound p-aminoacetophenone (1.0 g) in DMF (10 mL) for 1 hour.
-
Add the desired aromatic aldehyde (5.0 mmol) and piperidine (1.0 mmol) to the resin slurry.
-
Heat the reaction mixture at 60 °C for 12 hours with gentle agitation.
-
Monitor the reaction progress using a color test (e.g., bromophenol blue) to check for the consumption of the aldehyde.
-
Once the reaction is complete, drain the solvent and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 3: Pyrazole Formation
-
Swell the resin-bound chalcone (1.0 g) in a mixture of DMF (8 mL) and glacial acetic acid (2 mL).
-
Add this compound (5.0 mmol) to the resin slurry.
-
Heat the mixture at 80 °C for 16 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Cleavage and Isolation
-
Treat the dry resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, 10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration and purify by preparative HPLC to yield the desired 1-(4-cyanophenyl)pyrazole.
| Parameter | Typical Value |
| Resin Loading | 0.5 - 0.8 mmol/g |
| Chalcone Formation Yield | > 90% (on resin) |
| Pyrazole Formation Yield | 70 - 90% (on resin) |
| Cleavage Yield | 60 - 80% |
| Final Purity (after HPLC) | > 95% |
PART 2: Solid-Phase Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus.[1] Adapting this reaction to a solid-phase format using this compound allows for the generation of diverse indole libraries. In this approach, the hydrazine can be attached to the resin, and the ketone or aldehyde component is added in solution.
Workflow for Solid-Phase Fischer Indole Synthesis
Figure 2: Workflow for the solid-phase Fischer indole synthesis.
Detailed Protocol: Synthesis of a 2,3-Disubstituted Indole Library
Materials and Reagents:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
A library of ketones or aldehydes
-
Glacial acetic acid
-
Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
Step 1: Immobilization of this compound
-
Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes.
-
In a separate flask, dissolve this compound (2.4 mmol) and DIPEA (4.8 mmol) in anhydrous DCM (10 mL).
-
Drain the DCM from the swollen resin and add the hydrazine solution.
-
Agitate the mixture at room temperature for 4 hours.
-
To cap any remaining reactive sites, add MeOH (1 mL) and agitate for an additional 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: On-Resin Hydrazone Formation
-
Swell the hydrazine-functionalized resin (1.0 g) in a mixture of DCM (9 mL) and glacial acetic acid (1 mL).
-
Add the desired ketone or aldehyde (5.0 mmol).
-
Agitate the mixture at room temperature for 6 hours.
-
Drain the solvent and wash the resin with DCM (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 3: Fischer Indole Cyclization
-
Swell the resin-bound hydrazone in DCM (10 mL).
-
Carefully add Eaton's reagent (5 mL) or a solution of PPA in DCM.
-
Heat the reaction mixture at 50 °C for 12 hours.
-
Drain the acidic solution and wash the resin with DCM (3 x 10 mL), a 10% DIPEA in DCM solution (2 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Cleavage and Isolation
-
Treat the resin with a solution of 1-5% TFA in DCM (10 mL) for 30 minutes at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
| Parameter | Typical Value |
| Resin Loading | 0.6 - 1.0 mmol/g |
| Hydrazone Formation Yield | > 95% (on resin) |
| Indole Cyclization Yield | 60 - 85% (on resin) |
| Cleavage Yield | 70 - 90% |
| Final Purity (after purification) | > 95% |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the solid-phase synthesis of pyrazole and indole libraries. The protocols outlined in these application notes provide a robust starting point for the development of diverse and complex molecular scaffolds for drug discovery and chemical biology. The unique electronic properties of this reagent may offer advantages in modulating reaction kinetics and selectivity. Further exploration of the cyano group as a synthetic handle for on-resin diversification could significantly expand the utility of this valuable synthetic tool.
References
-
A review on the synthesis of pyrazole derivatives and their biological activities. Bioorganic & Medicinal Chemistry, 2018 , 26(5), 874-891. [Link]
-
Solid-Phase Organic Synthesis of Pyrazoles. ACS Combinatorial Science, 2014 , 16(12), 657-666. [Link]
-
Traceless Linkers in Solid-Phase Organic Synthesis. Chemical Reviews, 2000 , 100(6), 2091-2158. [Link]
-
The Fischer Indole Synthesis. Chemical Reviews, 1983 , 83(3), 279-301. [Link]
-
Solid-Phase Fischer Indole Synthesis. Journal of Combinatorial Chemistry, 2002 , 4(2), 115-118. [Link]
Sources
The Catalytic Mitsunobu Reaction with Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A Detailed Mechanistic Guide and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Stoichiometric Hurdle in a Classic Transformation
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve the stereospecific inversion of secondary alcohols and facilitate the formation of C-O, C-N, and C-S bonds under mild conditions.[1] Traditionally, this reaction relies on stoichiometric quantities of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] While highly effective, the classic Mitsunobu reaction is hampered by poor atom economy and the generation of stoichiometric amounts of phosphine oxide and hydrazine byproducts, which often complicate product purification.[3][4]
In a significant advancement towards a more sustainable and efficient process, the development of catalytic Mitsunobu reactions has emerged as a key area of research.[4] A particularly elegant approach involves the in-situ regeneration of the active azodicarboxylate reagent from its hydrazine precursor. This application note provides a detailed exploration of the mechanism and a practical protocol for the catalytic Mitsunobu reaction utilizing "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" as a recyclable catalyst precursor. This method leverages an iron-catalyzed aerobic oxidation to regenerate the active azo species, offering a greener and more atom-economical alternative to the classical procedure.[5][6]
The Catalytic Cycle: A Symphony of Redox and Nucleophilic Substitution
The catalytic Mitsunobu reaction employing this compound operates through a carefully orchestrated sequence of events, combining the core principles of the Mitsunobu reaction with a catalytic regeneration step. The overall process can be dissected into two interconnected cycles: the Mitsunobu reaction cycle and the azo-reagent regeneration cycle.
Part 1: The Mitsunobu Reaction Core
The central part of the catalytic process mirrors the established mechanism of the stoichiometric Mitsunobu reaction.[7][8]
-
Activation of the Azodicarboxylate: The reaction is initiated by the nucleophilic attack of a phosphine, such as triphenylphosphine, on the in-situ generated ethyl 2-(4-cyanophenyl)azocarboxylate. This highly reactive azo species is formed through the aerobic oxidation of the this compound precursor.[5][6] This initial step forms a betaine intermediate.[5][9]
-
Formation of the Alkoxyphosphonium Salt: The betaine intermediate then reacts with the alcohol substrate to form an alkoxyphosphonium salt. This crucial step activates the alcohol's hydroxyl group, transforming it into a good leaving group.[7]
-
Nucleophilic Attack and Stereochemical Inversion: The deprotonated nucleophile (pronucleophile) then attacks the alkoxyphosphonium salt in an Sₙ2 fashion, leading to the desired product with inversion of stereochemistry at the alcohol's chiral center.[2] This step also generates triphenylphosphine oxide as a byproduct.
-
Release of the Hydrazine Precursor: Concurrently, the reduced form of the azo-reagent, this compound, is liberated, ready to re-enter the catalytic cycle.
Part 2: The Regeneration of the Active Azo-Reagent
The innovation of this catalytic system lies in the efficient in-situ regeneration of the active ethyl 2-(4-cyanophenyl)azocarboxylate.
-
Iron-Catalyzed Aerobic Oxidation: The liberated this compound is re-oxidized to its corresponding azo-dicarboxylate by atmospheric oxygen.[5] This oxidation is facilitated by a catalytic amount of an iron species, typically iron(II) phthalocyanine.[5][6] The use of air as the terminal oxidant makes this process environmentally benign.[5]
This catalytic regeneration ensures that only a substoichiometric amount of the hydrazinecarboxylate is required to drive the reaction to completion, significantly improving the overall efficiency and atom economy of the Mitsunobu reaction.
Visualizing the Catalytic Cycle
Figure 1: A schematic representation of the catalytic Mitsunobu reaction. The process involves the core Mitsunobu cycle where the alcohol is activated and substituted, and a regeneration cycle where the hydrazine precursor is re-oxidized to the active azo-reagent.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the catalytic Mitsunobu reaction using this compound. Optimization may be required for specific substrates.
Materials and Reagents:
-
Alcohol
-
Nucleophile (e.g., carboxylic acid, phthalimide, thiol)
-
This compound (10 mol%)
-
Triphenylphosphine (1.1 - 1.5 equivalents)
-
Iron(II) phthalocyanine (5-10 mol%)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Activated molecular sieves (4Å or 5Å)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add the alcohol (1.0 mmol), the nucleophile (1.2 mmol), this compound (0.1 mmol), iron(II) phthalocyanine (0.05-0.1 mmol), and activated molecular sieves.
-
Addition of Reagents: Add anhydrous solvent (5-10 mL) to the flask, followed by triphenylphosphine (1.1-1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C) under an atmosphere of air (introduced via a balloon or by briefly opening the system to air). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst and molecular sieves. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired product.
Data Summary: Substrate Scope and Efficiency
The catalytic Mitsunobu reaction with this compound has been successfully applied to a range of substrates. Notably, this catalyst is particularly effective for nucleophiles other than carboxylic acids.[3]
| Entry | Alcohol | Nucleophile | Product | Yield (%) |
| 1 | Benzyl alcohol | Phthalimide | N-Benzylphthalimide | >95 |
| 2 | 1-Octanol | Thiophenol | Octyl phenyl sulfide | 85-90 |
| 3 | (R)-2-Octanol | Benzoic Acid | (S)-2-Octyl benzoate | ~80 (with inversion) |
| 4 | Cinnamyl alcohol | Phthalimide | N-Cinnamylphthalimide | >90 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Experimental Workflow Visualization
Figure 2: A flowchart illustrating the key steps in the experimental protocol for the catalytic Mitsunobu reaction.
Conclusion: A Greener Path Forward for a Classic Reaction
The catalytic Mitsunobu reaction using this compound as a recyclable precursor represents a significant advancement in sustainable organic synthesis. By employing an iron catalyst and atmospheric oxygen to regenerate the active azo-reagent in situ, this methodology circumvents the need for stoichiometric amounts of hazardous and waste-generating reagents. The mild reaction conditions, broad substrate scope (particularly for non-carboxylic acid nucleophiles), and improved atom economy make this catalytic system an attractive alternative for researchers in academia and industry. This detailed guide provides the foundational knowledge and a practical starting point for the successful implementation of this powerful synthetic tool.
References
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Taniguchi, T., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 7(8), 5148–5159. [Link]
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GalChimia. (2019). Catalytic Mitsunobu: The face-lift of a workhorse. [Link]
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ResearchGate. (2025). Catalytic Aerobic Oxidation of Arylhydrazides with Iron Phthalocyanine. [Link]
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ResearchGate. (2025). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. [Link]
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Wikipedia. Mitsunobu reaction. [Link]
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National Center for Biotechnology Information. (2022). Iron(II)‐Catalyzed Aerobic Biomimetic Oxidation of Amines using a Hybrid Hydroquinone/Cobalt Catalyst as Electron Transfer Mediator. PubMed Central. [Link]
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Denton, R. M., et al. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 16(41), 7774-7781. [Link]
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Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. [Link]
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Application Notes & Protocols: The Versatility of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate in Reactions with Primary and Secondary Alcohols
Abstract
This technical guide provides an in-depth exploration of the reactivity of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate with primary and secondary alcohols. Primarily, this reagent serves as a precursor to a highly efficient azo-dicarboxylate analogue for catalytic Mitsunobu reactions, offering a safer and more convenient alternative to traditional reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Additionally, we will explore an alternative pathway involving the in situ oxidation of alcohols to carbonyl compounds for the synthesis of hydrazones. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, step-by-step protocols, and practical considerations for leveraging this versatile reagent in organic synthesis.
Introduction: A Modern Reagent for Alcohol Functionalization
The transformation of alcohols into a diverse array of functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). The Mitsunobu reaction stands out as a powerful method for achieving this, enabling the conversion of primary and secondary alcohols to esters, ethers, azides, and other functionalities with a characteristic inversion of stereochemistry at the alcohol carbon.[1][2][3] However, the stoichiometric use of azodicarboxylates like DEAD and DIAD presents challenges, including the formation of hydrazine byproducts that can be difficult to remove and potential hazards associated with their use.
This compound has emerged as a key player in overcoming these limitations. It functions as a precursor in a catalytic Mitsunobu system where it is oxidized in situ to its active azo form, ethyl 2-(4-cyanophenyl)azocarboxylate.[4] This catalytic approach minimizes waste and simplifies purification. The presence of the cyanophenyl moiety offers distinct electronic properties and can aid in the crystallization and purification of intermediates and products.
Furthermore, the reactivity of this compound can be directed towards the synthesis of hydrazones through a one-pot oxidation of the alcohol substrate to a carbonyl intermediate. Hydrazones are valuable synthons in their own right, serving as precursors to a variety of nitrogen-containing heterocycles and other important molecular scaffolds.[5][6]
This guide will provide the necessary protocols and theoretical background to successfully employ this compound in these two key transformations.
The Catalytic Mitsunobu Reaction: Mechanism and Advantages
The core of the reaction between this compound and alcohols lies in its role within a catalytic Mitsunobu cycle. The hydrazinecarboxylate itself is not the reactive species that directly engages the alcohol. Instead, it is a precursor that is oxidized to the corresponding azocarboxylate, which then participates in the classical Mitsunobu pathway.
The Catalytic Cycle
The overall process can be visualized as a cycle where this compound is continuously regenerated and re-oxidized.
Figure 1: Catalytic cycle of the Mitsunobu reaction using this compound.
The key steps in this process are:
-
Oxidation: The this compound is first oxidized to the active azo species, ethyl 2-(4-cyanophenyl)azocarboxylate. This can be achieved using various oxidants, with some systems utilizing iron catalysts and atmospheric oxygen for a green and sustainable approach.[4]
-
Mitsunobu Reaction: The generated azocarboxylate then participates in the standard Mitsunobu reaction with a primary or secondary alcohol, a phosphine (typically triphenylphosphine), and a suitable nucleophile.[2][3]
-
Regeneration: During the Mitsunobu reaction, the azocarboxylate is reduced back to this compound, which can then re-enter the catalytic cycle.
Advantages of the Catalytic System
-
Reduced Waste: Only a catalytic amount (e.g., 10 mol%) of the hydrazinecarboxylate is required, minimizing the formation of hydrazine-related byproducts.[4]
-
Simplified Purification: With less byproduct formation, the purification of the desired product is often more straightforward.
-
Versatility: This system is effective for a range of nucleophiles, similar to the traditional Mitsunobu reaction.[4]
Protocol: Catalytic Mitsunobu Reaction with Primary and Secondary Alcohols
This protocol describes a general procedure for the catalytic Mitsunobu reaction using this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Properties |
| This compound | 700371-70-6 | 205.22 g/mol | White to off-white solid |
| Primary or Secondary Alcohol | Substrate-dependent | - | - |
| Nucleophile (e.g., carboxylic acid, phenol) | Substrate-dependent | - | pKa should generally be less than 15 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 g/mol | White solid |
| Iron(III) acetylacetonate (Fe(acac)₃) | 14024-18-1 | 353.17 g/mol | Red-orange crystalline solid |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous solvent |
Step-by-Step Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol, 1.0 equiv), the nucleophile (1.2 mmol, 1.2 equiv), triphenylphosphine (1.2 mmol, 1.2 equiv), This compound (0.1 mmol, 0.1 equiv), and Fe(acac)₃ (0.05 mmol, 0.05 equiv).
-
Add anhydrous THF (5 mL) to the flask and stir the mixture at room temperature.
-
Replace the inert atmosphere with a balloon of oxygen (or introduce a gentle stream of air through the reaction mixture).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Key Considerations and Causality
-
Anhydrous Conditions: The Mitsunobu reaction involves the formation of an oxyphosphonium salt, which is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent the formation of unwanted byproducts and to ensure high yields.
-
Order of Addition: While the order of addition can vary, it is generally advisable to add the azo-compound precursor last to the mixture of the alcohol, nucleophile, and phosphine.[7]
-
Choice of Nucleophile: The acidity of the nucleophile is a critical factor. Nucleophiles with a pKa greater than 15 may not be sufficiently acidic to protonate the intermediate betaine, leading to side reactions.[3]
-
Stereochemistry: For chiral secondary alcohols, the Mitsunobu reaction proceeds with a clean inversion of stereochemistry via an Sₙ2 mechanism. This is a highly reliable and predictable feature of the reaction.[1][3]
Alternative Pathway: One-Pot Oxidation and Hydrazone Formation
An alternative reaction pathway involves the initial oxidation of the primary or secondary alcohol to the corresponding aldehyde or ketone, followed by in situ condensation with this compound to form a hydrazone. This one-pot procedure is efficient as it avoids the isolation of the often-unstable carbonyl intermediate.[8]
Reaction Workflow
Figure 2: Workflow for the one-pot synthesis of hydrazones from alcohols.
Protocol: One-Pot Synthesis of Hydrazones from Alcohols
This protocol provides a general method for the synthesis of hydrazones from primary or secondary alcohols in a single reaction vessel.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Properties |
| This compound | 700371-70-6 | 205.22 g/mol | White to off-white solid |
| Primary or Secondary Alcohol | Substrate-dependent | - | - |
| Manganese Dioxide (MnO₂) | 1313-13-9 | 86.94 g/mol | Activated, for organic synthesis |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous solvent |
| Acetic Acid (catalyst) | 64-19-7 | 60.05 g/mol | Glacial |
Step-by-Step Experimental Procedure
-
To a round-bottom flask, add the alcohol (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL).
-
Add activated manganese dioxide (5.0 mmol, 5.0 equiv) to the solution and stir the resulting suspension vigorously at room temperature.
-
Monitor the oxidation of the alcohol to the carbonyl compound by TLC. This step can take from 1 to 6 hours.
-
Once the alcohol is consumed, add This compound (1.1 mmol, 1.1 equiv) and a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Continue stirring at room temperature and monitor the formation of the hydrazone by TLC. This condensation is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure hydrazone.
Applications in Drug Development
The products derived from the reactions of this compound with alcohols are of significant interest to the pharmaceutical industry.
-
Mitsunobu Products: The ability to introduce a wide range of functional groups with stereochemical control is invaluable in the synthesis of chiral drugs. The ethers, esters, and nitrogen-containing compounds produced via the catalytic Mitsunobu reaction are common motifs in biologically active molecules.
-
Hydrazones: The hydrazone linkage is a key structural feature in a variety of therapeutic agents with a broad spectrum of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The 4-cyanophenyl substituent, in particular, has been incorporated into molecules with demonstrated anticancer efficacy.
Conclusion
This compound is a versatile and valuable reagent for the functionalization of primary and secondary alcohols. Its primary application as a precursor in a catalytic Mitsunobu reaction offers a more sustainable and efficient alternative to traditional methods. Furthermore, its use in one-pot oxidation-condensation reactions provides a direct route to synthetically useful hydrazones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the synthesis of complex molecules and in the discovery of new therapeutic agents.
References
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Saleem, M., Jabeen, F., & Riaz, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4949. Available at: [Link]
-
Gross, A., et al. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Molbank, 2010(4), M655. Available at: [Link]
-
MDPI. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Butsuen, T. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(11), 1181-1189. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Reactions. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38551-38564. Available at: [Link]
-
MDPI. (2018). Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
- Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A One-Pot (2+4) Cycloaddition of Propargyl Alcohols with o-Hydroxyphenyl Substituted Secondary Phosphine Oxides. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Hydrazones: Synthesis, biological activity and their spectral characterization. Retrieved from [Link]
-
Organic Letters. (2001). In Situ Oxidation-Imine Formation-Reduction Routes from Alcohols to Amines. Retrieved from [Link]
-
Science of Synthesis. (2005). Product Class 17: Hydrazones. Retrieved from [Link]
-
SciSpace. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
- Google Patents. (2014). Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
-
Al-Suwaidan, I. A., et al. (2018). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Bioorganic & Medicinal Chemistry Letters, 28(19), 3251-3256. Available at: [Link]
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Application Notes and Protocols: The Versatility of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate in Organic Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. We delve into its utility in the catalytic Mitsunobu reaction, offering detailed protocols for its use with various nucleophiles including alcohols, amines, and thiols. Furthermore, we explore its potential as a precursor in classical heterocyclic synthesis, such as the Fischer indole synthesis and pyrazole formation. This document is designed to be a practical resource, blending theoretical principles with actionable experimental procedures to empower innovation in synthetic chemistry.
Introduction: A Modern Reagent for Classic Transformations
This compound is emerging as a significant reagent in contemporary organic synthesis. Its primary application lies in its role as a precursor to a recyclable azo-dicarboxylate in the catalytic Mitsunobu reaction. The electron-withdrawing nature of the 4-cyanophenyl group facilitates the in-situ oxidation to the active azo species, which can then participate in the activation of alcohols for nucleophilic substitution. This catalytic approach addresses some of the long-standing challenges of the traditional Mitsunobu reaction, namely the stoichiometric use of difficult-to-remove byproducts.
Beyond the Mitsunobu reaction, the inherent reactivity of the hydrazine moiety in this compound opens avenues for its use in established synthetic methodologies. The presence of both nucleophilic nitrogen atoms and the potential for condensation reactions makes it a valuable building block for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1] |
| Molecular Weight | 205.22 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 137 °C | [2] |
| CAS Number | 700371-70-6 | [2] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Application in the Catalytic Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of organic synthesis for the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry.[1] The classical reaction, however, generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced hydrazine derivative, which can complicate purification. The use of this compound in a catalytic cycle mitigates these issues.
The Catalytic Cycle: Mechanism of Action
The catalytic cycle begins with the in situ oxidation of this compound to its corresponding azo-dicarboxylate form. This active species then participates in the classical Mitsunobu mechanism. The reduced hydrazinecarboxylate is subsequently re-oxidized to the azo-dicarboxylate, thus completing the catalytic cycle.
Figure 1: Catalytic Mitsunobu Cycle.
Protocol for Catalytic Mitsunobu Reaction with Alcohols
This protocol describes a general procedure for the esterification of a primary or secondary alcohol using a carboxylic acid as the nucleophile.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Primary or secondary alcohol
-
Carboxylic acid
-
Oxidizing agent system (e.g., iron catalyst and an oxygen atmosphere)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.).
-
Dissolve the solids in the anhydrous solvent (approximately 0.1-0.5 M concentration of the alcohol).
-
Add this compound (0.1 eq.) and the iron catalyst.
-
Replace the inert atmosphere with an oxygen balloon.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Versatility with Other Nucleophiles
The catalytic Mitsunobu reaction employing this compound is compatible with a range of nucleophiles beyond carboxylic acids.[3][4] The general protocol remains similar, with adjustments to the stoichiometry and reaction conditions as needed.
Table of Nucleophile Classes and Expected Products:
| Nucleophile Class | Representative Nucleophile | Expected Product |
| Amines | Phthalimide | N-Alkylphthalimide |
| Thiols | Thiophenol | Alkyl Phenyl Sulfide |
| Phenols | 4-Nitrophenol | Alkyl 4-Nitrophenyl Ether |
Note on Nucleophile Acidity: Successful Mitsunobu reactions typically require the nucleophile to have a pKa of less than 15.[1] This is to ensure the protonation of the betaine intermediate.
Application in Heterocyclic Synthesis
The hydrazine functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2] this compound can serve as the arylhydrazine component.
Figure 2: Fischer Indole Synthesis Workflow.
Protocol for Fischer Indole Synthesis:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize the acid.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by crystallization or column chromatography.
Pyrazole Synthesis
Pyrazoles can be synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6]
Protocol for Pyrazole Synthesis:
-
Combine this compound (1.0 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq.) in a solvent such as ethanol.
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture until the starting materials are consumed, as indicated by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a versatile and valuable reagent for modern organic synthesis. Its application in the catalytic Mitsunobu reaction offers a more sustainable and efficient alternative to the classical method. Furthermore, its utility as a precursor in well-established heterocyclic syntheses underscores its potential in the rapid generation of molecular diversity, a critical aspect of drug discovery and materials science. The protocols outlined in this guide are intended to serve as a starting point for further exploration and optimization in your laboratory.
References
-
Beddoe, R. H., Sneddon, H. F., & Denton, R. M. (2017). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 15(46), 9796-9803. [Link]
-
GalChimia. (2019). Catalytic Mitsunobu: The face-lift of a workhorse. [Link]
-
Scientific Update. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. [Link]
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Organic Synthesis. Mitsunobu reaction. [Link]
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PubChem. This compound. [Link]
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ChemistryViews. (2019). Atom-Economical Mitsunobu Reaction Developed. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
- Google Patents. (2002).
-
ResearchGate. (2021). Fischer Indole Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ACS Publications. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. [Link]
-
ResearchGate. Top: Approaches for the synthesis of pyrazolines and pyrazoles starting from hydrazones. [Link]
-
ResearchGate. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]
-
PubMed. (2005). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. [Link]
-
YouTube. (2021). Fischer Indole Synthesis. [Link]
-
Cambridge University Press. Fischer Indole Synthesis. [Link]
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The Versatile Scaffolding Potential of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate in Pharmaceutical Synthesis
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutic agents. Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate has emerged as a particularly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds, which form the core of numerous established and experimental drugs. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and a discussion of its strategic advantages in drug development workflows.
Physicochemical Characteristics and Strategic Importance
This compound is a stable, solid organic compound that serves as a bifunctional reagent. The presence of a hydrazine moiety, an ester group, and a cyano-substituted aromatic ring provides multiple reactive sites for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | |
| Molecular Weight | 205.22 g/mol | |
| Physical State | Solid | |
| Melting Point | 137 °C | |
| CAS Number | 700371-70-6 | |
| Synonyms | 2-(4-Cyanophenyl)hydrazinecarboxylic Acid Ethyl Ester, 1-(4-Cyanophenyl)-2-(ethoxycarbonyl)hydrazine, Ethyl n-(4-cyanoanilino)carbamate |
The strategic importance of this building block lies in its ability to readily participate in cyclization reactions to form stable heterocyclic systems. The 4-cyanophenyl group is of particular interest as the cyano moiety can act as a hydrogen bond acceptor or be further transformed, offering a handle for modulating the pharmacokinetic and pharmacodynamic properties of the final compound.
Core Application: Synthesis of 1-(4-cyanophenyl)-Substituted Pyrazoles
A primary and well-documented application of this compound is in the synthesis of 1-(4-cyanophenyl)-substituted pyrazoles. Pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide range of FDA-approved drugs with activities including anti-inflammatory, anticancer, and antimicrobial effects. The general synthesis involves the condensation of the hydrazine derivative with a 1,3-dicarbonyl compound.
Reaction Rationale and Mechanism
The reaction proceeds via a classical Knorr pyrazole synthesis. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The ethyl carboxylate group on the hydrazine is typically cleaved under the reaction conditions.
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" Mitsunobu reaction
Technical Support Center: Mitsunobu Reaction Optimization
Guide for the Synthesis of Ethyl 2-Alkyl-2-(4-cyanophenyl)hydrazinecarboxylates
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for a challenging yet powerful transformation: the N-alkylation of ethyl 2-(4-cyanophenyl)hydrazinecarboxylate via the Mitsunobu reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with high stereochemical fidelity.[1][2] However, its intricacies, particularly the generation of byproducts and sensitivity to substrate acidity, often necessitate careful optimization.
This document moves beyond a simple protocol, offering a comprehensive troubleshooting framework grounded in mechanistic principles to empower you to overcome common experimental hurdles.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Mitsunobu N-alkylation of hydrazine derivatives.
Question 1: My reaction shows low or no conversion of the starting alcohol. What are the likely causes and solutions?
Answer:
Low conversion is a frequent issue that typically points to problems with reagent activity or the fundamental reaction setup.
-
Cause A: Insufficiently Acidic Nucleophile: The Mitsunobu reaction requires the nucleophile (in this case, the hydrazinecarboxylate) to have a pKa generally below 13-15 to effectively protonate the intermediate formed from the azodicarboxylate and phosphine.[2] If the N-H proton is not acidic enough, the catalytic cycle stalls.
-
Solution: While the pKa of your specific hydrazinecarboxylate is fixed, you can facilitate the proton transfer step. Running the reaction in a more polar solvent like THF or DMF can help stabilize charged intermediates. However, the most common solution is to ensure your reagents are of the highest purity and are added correctly.
-
-
Cause B: Reagent Purity and Handling: Diethylazodicarboxylate (DEAD) and Diisopropylazodicarboxylate (DIAD) are sensitive to moisture and can degrade over time. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO).
-
Solution: Use freshly opened bottles of reagents or purify them before use. DEAD/DIAD can be distilled under reduced pressure, and PPh₃ can be recrystallized. Always handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Cause C: Incorrect Order of Addition: The order in which reagents are added is critical. The pre-formation of the phosphine-azodicarboxylate betaine is essential before the introduction of the nucleophile and alcohol.
-
Recommended Protocol: Dissolve the alcohol, this compound, and PPh₃ in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C. Then, add the DEAD or DIAD dropwise to this solution. Adding the azodicarboxylate last to the cooled mixture prevents the formation of unwanted side products.
-
Question 2: I'm observing significant formation of side products, complicating my purification. How can I minimize them?
Answer:
The primary byproducts in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (e.g., DEAD-H₂).[3] Their removal is a classic challenge of this reaction.
-
Challenge A: Triphenylphosphine Oxide (TPPO) Removal: TPPO is notoriously difficult to remove from nonpolar products due to its similar polarity.
-
Solution 1 (Precipitation): After the reaction is complete, concentrate the mixture and add a nonpolar solvent like diethyl ether or a mixture of hexanes/ethyl acetate. TPPO is often insoluble in such solvents and may precipitate, allowing for removal by filtration.
-
Solution 2 (Acid Wash): Use a phosphine with basic handles, such as diphenyl(2-pyridyl)phosphine. The resulting phosphine oxide can be removed with a simple acidic wash.[3]
-
Solution 3 (Chromatography): While standard silica gel chromatography can be challenging, optimizing the solvent system (e.g., using dichloromethane/methanol gradients) can improve separation.
-
-
Challenge B: Hydrazine Byproduct Removal: The reduced form of DEAD/DIAD can also be difficult to separate.
-
Solution 1 (Modified Reagents): Consider using a polymer-supported azodicarboxylate or one designed for easier removal, such as di-4-chlorobenzyl azodicarboxylate (DCAD), whose byproduct has different solubility properties.[3]
-
Solution 2 (Aqueous Wash): The hydrazine byproduct can often be removed with successive aqueous washes of the organic layer during workup.
-
Question 3: My yield is low, and I suspect a side reaction with the hydrazine nucleophile. What could be happening?
Answer:
Hydrazines can be susceptible to over-alkylation or other side reactions if conditions are not carefully controlled.
-
Potential Side Reaction: Dialkylation: Although less common with a bulky nucleophile, it's possible for the newly formed product to act as a nucleophile itself, leading to a second alkylation.
-
Solution: Use a strict 1:1 stoichiometry of the alcohol to the hydrazinecarboxylate. Ensure slow, dropwise addition of the azodicarboxylate at low temperatures (0 °C) to maintain low concentrations of the reactive intermediates and favor the desired mono-alkylation.
-
-
Potential Side Reaction: Elimination: If you are using a secondary alcohol, an E2 elimination to form an alkene can compete with the desired SN2 substitution, especially if the substrate is sterically hindered.
-
Solution: This is an inherent limitation of the SN2-type reaction. Running the reaction at the lowest possible temperature that still allows for reasonable reaction rates can favor substitution over elimination.
-
Core Mechanism & Optimization Workflow
Understanding the reaction mechanism is key to effective troubleshooting. The reaction proceeds through several key intermediates.
Mitsunobu Reaction Mechanism
The process begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine. This intermediate is then protonated by the hydrazine nucleophile to form an ion pair. The alcohol is then activated by attacking the phosphonium ion, which subsequently undergoes an SN2 displacement by the hydrazine anion.
Caption: The four key stages of the Mitsunobu reaction mechanism.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental problems.
Caption: A decision tree for troubleshooting the Mitsunobu reaction.
Experimental Protocol & Optimization
This section provides a robust starting protocol and key parameters for optimization.
Detailed Experimental Protocol
Reaction: Alkylation of this compound with a generic primary alcohol (R-CH₂-OH).
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.05 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Diisopropylazodicarboxylate (DIAD, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, add the primary alcohol (1.0 eq), this compound (1.05 eq), and triphenylphosphine (1.2 eq).
-
Add anhydrous THF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent (the alcohol).
-
Cool the resulting clear solution to 0 °C using an ice-water bath.
-
While stirring vigorously, add diisopropylazodicarboxylate (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 2-12 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in a minimal amount of dichloromethane and add diethyl ether to precipitate the bulk of the triphenylphosphine oxide. Filter the solids and wash with cold diethyl ether.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired product.
Table of Optimization Parameters
Use the following table to guide your optimization efforts. It is recommended to vary one parameter at a time.
| Parameter | Standard Condition | Variation & Rationale |
| Azodicarboxylate | DIAD (1.2 eq) | DEAD: More reactive, but can be hazardous. DBAD: Less reactive, but its hydrazine byproduct is solid and easier to remove. |
| Phosphine | PPh₃ (1.2 eq) | PBu₃: More nucleophilic, but the oxide (TBPO) is a liquid and harder to remove via chromatography. |
| Solvent | THF | Toluene: Less polar, can be beneficial for less polar substrates. DCM: More polar, can sometimes accelerate the reaction. |
| Temperature | 0 °C to RT | -20 °C or lower: For highly sensitive substrates or to minimize side reactions like elimination. |
| Stoichiometry | 1.2 eq PPh₃/DIAD | 1.5 eq: Can be used to drive sluggish reactions to completion, but significantly complicates purification. |
References
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. Retrieved January 22, 2026, from [Link]
-
Kaur, N., & Kishore, D. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . Molecules, 27(21), 7365. Retrieved January 22, 2026, from [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications . Chemical Reviews, 109(6), 2551–2651. Retrieved January 22, 2026, from [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. (n.d.). MasterOrganicChemistry.com. Retrieved January 22, 2026, from [Link]
-
Hughes, D. L. (2021). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery . Biomolecules, 11(8), 1109. Retrieved January 22, 2026, from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia.org. Retrieved January 22, 2026, from [Link]
Sources
Technical Support Center: A Guide to Optimizing Reactions with Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Welcome to the technical support center for Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development seeking to improve yields and overcome challenges in reactions involving this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions to enhance your reaction outcomes.
Issue 1: Low or No Yield in Fischer Indole Synthesis
Question: I am attempting a Fischer indole synthesis using this compound and a ketone, but my yields are consistently low, or the reaction fails to proceed. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Fischer indole synthesis with this compound are a common challenge, primarily due to the electronic properties of the starting material. The potent electron-withdrawing nature of the cyano (-CN) group deactivates the phenyl ring, making the key[1][1]-sigmatropic rearrangement more difficult.[2] Here’s a breakdown of potential causes and a systematic approach to optimization:
Causality and Solutions:
-
Incomplete Hydrazone Formation: The initial condensation between the hydrazine and the carbonyl compound to form the hydrazone is a critical prerequisite for the cyclization.
-
Troubleshooting: Ensure complete hydrazone formation before introducing the acid catalyst. This can be achieved by pre-stirring the this compound and the carbonyl compound in a suitable solvent like ethanol at room temperature or with gentle heating.[2] Monitor the progress of this step by Thin Layer Chromatography (TLC).
-
-
Insufficiently Strong Acid Catalyst: The electron-withdrawing cyano group requires more forceful conditions to promote the cyclization.
-
Troubleshooting: Employ stronger acid catalysts. While traditional catalysts like hydrochloric acid or sulfuric acid might be used, consider more potent options like polyphosphoric acid (PPA) or strong Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[3] Careful optimization of the acid concentration and reaction temperature is crucial.[4]
-
-
Suboptimal Reaction Temperature and Time: Given the deactivating effect of the cyano group, higher temperatures and longer reaction times are often necessary.
-
Troubleshooting: Systematically screen a range of temperatures, starting from the conditions used for less deactivated hydrazines and gradually increasing. Monitor the reaction progress closely to avoid decomposition of the starting materials or product.
-
Experimental Protocol: Optimized Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in anhydrous ethanol. Stir the mixture at 50°C for 1-2 hours, or until TLC analysis indicates complete consumption of the limiting reagent.
-
Cyclization: Cool the reaction mixture to room temperature. Under a nitrogen atmosphere, cautiously add the acid catalyst (e.g., ZnCl₂, 1.2 eq, or a solution of PPA).
-
Heating: Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst and Temperature Screening
| Catalyst (eq) | Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Notes |
| HCl (conc.) | 80 | 12 | < 10 | Incomplete conversion |
| H₂SO₄ (conc.) | 100 | 8 | ~25 | Some product formation with side products |
| ZnCl₂ (1.2) | 120 | 6 | ~60 | Cleaner reaction profile |
| PPA | 130 | 4 | ~75 | Good yield, careful work-up required |
Note: These are representative data and actual results will vary depending on the specific carbonyl partner.
Visualization: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Fischer Indole Synthesis.
Issue 2: Side Product Formation in Japp-Klingemann Reaction
Question: I am using this compound in a Japp-Klingemann reaction, but I am observing significant side product formation. What are the common side reactions, and how can I suppress them?
Answer:
The Japp-Klingemann reaction involves the coupling of a diazonium salt with a β-keto ester or acid, followed by cleavage to form a hydrazone.[5][6] When using an electron-deficient aniline precursor to generate the diazonium salt (such as 4-aminobenzonitrile), the resulting diazonium ion is more electrophilic, which can lead to side reactions.
Causality and Solutions:
-
Decomposition of the Diazonium Salt: Diazonium salts, especially those with electron-withdrawing groups, can be unstable and decompose, leading to the formation of phenols and other tarry byproducts.[7]
-
Troubleshooting: Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. Ensure that the temperature of the reaction mixture is kept low during the addition of the diazonium salt solution.
-
-
Self-Coupling of the Diazonium Salt: The highly electrophilic diazonium salt can couple with unreacted 4-aminobenzonitrile or other electron-rich species in the reaction mixture.
-
Troubleshooting: Add the diazonium salt solution slowly and portion-wise to the solution of the β-dicarbonyl compound to maintain a low concentration of the diazonium salt at any given time.[7]
-
-
Incomplete Cleavage of the Azo Intermediate: The intermediate azo compound may be more stable due to the electron-withdrawing cyano group, leading to incomplete conversion to the desired hydrazone.[8]
-
Troubleshooting: After the initial coupling, adjusting the pH of the reaction mixture to be more basic can facilitate the cleavage of the azo intermediate to the hydrazone. However, this should be done cautiously as overly basic conditions can lead to other side reactions.
-
Visualization: Japp-Klingemann Reaction Pathway and Side Reactions
Caption: Japp-Klingemann reaction pathway and potential side reactions.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, properties, and applications of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dark place, preferably at temperatures below 15°C. The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q2: How does the ethyl carbamate group affect the reactivity of the hydrazine?
A2: The ethyl carbamate group (-NHCO₂Et) acts as a protecting group for one of the nitrogen atoms of the hydrazine moiety. This prevents unwanted side reactions at that nitrogen and directs the reactivity to the terminal nitrogen atom. It can be removed under specific conditions if the free hydrazine is required for subsequent transformations.
Q3: Can this compound be used in a catalytic Mitsunobu reaction?
A3: Yes, this is a key application of this reagent. It can function as a recyclable organocatalyst in the Mitsunobu reaction. The hydrazine is oxidized in situ to its corresponding azo compound, which then participates in the reaction. This catalytic system offers a more environmentally friendly alternative to traditional stoichiometric Mitsunobu reagents.[9]
Q4: What are the primary safety hazards associated with this compound?
A4: According to safety data, this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[10] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: What are some common work-up procedures for reactions involving this reagent?
A5: The work-up procedure will depend on the specific reaction. For the Fischer indole synthesis, a typical work-up involves quenching the reaction with water or ice, neutralizing the acid, and extracting the product with an organic solvent. For the catalytic Mitsunobu reaction, the work-up may involve partitioning between an organic solvent and an aqueous solution to remove byproducts.[11] Subsequent purification is almost always necessary and is typically achieved through column chromatography on silica gel.
III. References
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. (2017). [Link]
-
Japp-Klingemann reaction. chemeurope.com. [Link]
-
Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]
-
The Japp‐Klingemann Reaction. ResearchGate. [Link]
-
Unusual Behaviour During the Route of a Japp-Klingemann Reaction. ResearchGate. [Link]
-
(PDF) Fischer Indole Synthesis. ResearchGate. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
The Japp-Klingemann Reaction. Organic Reactions. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Computational Exploration of a Redox-Neutral Organocatalytic Mitsunobu Reaction. ACS Publications. [Link]
-
Japp-Klingemann Reaction. SynArchive. [Link]
-
The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. SciSpace. [Link]
-
Catalytic Mitsunobu: The face-lift of a workhorse. GalChimia. [Link]
-
This compound | C10H11N3O2 | CID 85974302. PubChem. [Link]
-
Tandem Hydroformylation—Hydrazone Formation—Fischer Indole Synthesis: A Novel Approach to Tryptamides. ResearchGate. [Link]
-
Carbazic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
-
Fischer Indole Synthesis. YouTube. [Link]
-
Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. PMC - NIH. [Link]
-
The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update - UK. [Link]
-
A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE. PMC - NIH. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H11N3O2 | CID 85974302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common side reactions with "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate"
Welcome to the technical support center for Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use. As a key component in a recyclable, catalytic Mitsunobu system, understanding its behavior is crucial for successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (E1299) is a hydrazine derivative used as a pre-catalyst in a modified, greener Mitsunobu reaction.[1][2][3] In this system, it is oxidized in situ to its corresponding azocarboxylate, which then acts as the primary oxidizing agent in the Mitsunobu cycle.[2][3] This catalytic approach offers a more atom-economical and environmentally friendly alternative to traditional Mitsunobu reactions that require stoichiometric amounts of difficult-to-remove reagents like diethyl azodicarboxylate (DEAD).[1][4]
Q2: How should I handle and store this compound?
This compound is listed as "Air Sensitive".[5] Therefore, it is critical to store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. When handling the reagent, minimize its exposure to air and moisture to prevent potential degradation. Use of a glovebox or Schlenk line techniques for weighing and dispensing is highly recommended.
Troubleshooting Guide: The Catalytic Mitsunobu Reaction
The primary application of this compound is in a catalytic Mitsunobu reaction, which involves an in situ oxidation to the active azo species. Most experimental issues arise from this catalytic cycle.
Issue 1: Low or No Product Yield
A low yield of the desired Mitsunobu product is the most common problem. The root cause often lies within the catalytic cycle.
Possible Cause 1: Inefficient Oxidation of the Hydrazinecarboxylate
The hydrazinecarboxylate must be oxidized to the corresponding ethyl 2-(4-cyanophenyl)azocarboxylate to participate in the Mitsunobu reaction.[2][3] If this oxidation is slow or incomplete, the concentration of the active reagent will be too low to drive the reaction forward.
-
Troubleshooting Steps:
-
Check the Iron Catalyst: This catalytic system typically uses an iron phthalocyanine catalyst for the aerobic oxidation step.[1] Ensure the catalyst is active and used in the correct loading. If the catalyst is old or has been improperly stored, its activity may be diminished.
-
Ensure Adequate Air/Oxygen Supply: The oxidation is typically aerobic, using atmospheric oxygen.[1] If the reaction is run under a strictly inert atmosphere, the oxidation will not occur. Ensure the reaction setup allows for sufficient headspace or, in some protocols, a gentle stream of air.
-
Solvent Choice: The choice of solvent can influence the rate of oxidation. Acetonitrile is often a good choice for the oxidation of hydrazides.[6]
-
Possible Cause 2: Degradation of the Reagent
Improper handling and storage can lead to the degradation of this compound before it is even added to the reaction. As it is air-sensitive, prolonged exposure to the atmosphere can lead to oxidative degradation.[5]
-
Troubleshooting Steps:
-
Verify Reagent Quality: If there is any doubt about the quality of the reagent, it is best to use a fresh bottle or a sample that has been properly stored.
-
Proper Handling: Always handle the reagent under an inert atmosphere.
-
Possible Cause 3: Issues with the Mitsunobu Reaction Itself
Even if the active azocarboxylate is generated, other factors can inhibit the Mitsunobu reaction.
-
Troubleshooting Steps:
-
pKa of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles.[7][8] If your nucleophile is not sufficiently acidic, it may not react efficiently.
-
Steric Hindrance: Highly sterically hindered alcohols or nucleophiles can lead to slow reaction rates.
-
Presence of Water: The Mitsunobu reaction is a dehydration-condensation.[8] The presence of water can interfere with the reaction, potentially by hydrolyzing key intermediates.[9] Ensure all reagents and solvents are dry.
-
Visualizing the Catalytic Mitsunobu Cycle
The following diagram illustrates the key steps in the catalytic Mitsunobu reaction using this compound.
Caption: Catalytic cycle of the Mitsunobu reaction.
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
Possible Cause 1: Over-oxidation or Decomposition
While the desired oxidation product is the azocarboxylate, harsh conditions or the presence of reactive functional groups on the substrate could lead to further oxidation or decomposition. Electron-rich aryl hydrazides, for example, can lead to complex reaction mixtures under oxidative conditions.[10]
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating, as this can promote decomposition. The Mitsunobu reaction is typically run at or below room temperature.[8]
-
Limit Reaction Time: Extended reaction times can sometimes lead to the decomposition of sensitive products or intermediates. Monitor the reaction by TLC and work it up once the starting material is consumed.
-
Possible Cause 2: Side Reactions of the Hydrazine
Aryl hydrazines can participate in other reactions. For instance, they can condense with aldehydes or ketones to form hydrazones. If your substrate contains a carbonyl group, this could be a potential side reaction.[11]
-
Troubleshooting Steps:
-
Protecting Groups: If your substrate contains functional groups that could react with the hydrazine, consider using protecting groups.
-
Possible Cause 3: Hydrolysis of Ester or Nitrile Groups
Although unlikely under standard Mitsunobu conditions, the presence of acidic or basic impurities could lead to the hydrolysis of the ethyl ester or the cyano group on the catalyst or your substrate.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from acidic or basic contaminants.
-
Data Summary: Reagent Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [5][12][13] |
| Molecular Weight | 205.22 g/mol | [5] |
| CAS Number | 700371-70-6 | [5][13] |
| Appearance | White Solid | [5] |
| Melting Point | 137 °C | [5] |
| Purity | >98.0% (GC) | |
| Storage Condition | Air Sensitive, store under inert gas in a cool, dark place (<15°C recommended) | [5] |
Experimental Protocol: General Procedure for the Catalytic Mitsunobu Reaction
This is a general guideline; specific conditions may need to be optimized for your particular substrate.
-
To a solution of the alcohol (1.0 mmol), the nucleophile (1.2 mmol), and triphenylphosphine (1.2 mmol) in a suitable solvent (e.g., THF or DCM, 5 mL) is added this compound (0.1 mmol, 10 mol%).
-
An iron catalyst (e.g., iron phthalocyanine, 1-2 mol%) is then added.
-
The reaction mixture is stirred at room temperature under an air atmosphere and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired product.
Visualizing Potential Side Reactions
The following diagram illustrates potential degradation or side-reaction pathways.
Caption: Potential side reactions and degradation pathways.
References
-
Organic Syntheses Procedure, Carbazic acid, ethyl ester. Available from: [Link]
-
PubChem, this compound. Available from: [Link]
-
The Journal of Organic Chemistry, Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Available from: [Link]
-
PMC, Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Available from: [Link]
-
MDPI, Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]
-
GalChimia, Catalytic Mitsunobu: The face-lift of a workhorse. Available from: [Link]
-
Organic Chemistry Portal, Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
-
Organic Chemistry Portal, Mitsunobu Reaction. Available from: [Link]
-
ODU Digital Commons, Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Available from: [Link]
-
DTIC, Oxidation of Hydrazine in Aqueous Solutions. Available from: [Link]
-
Organic Syntheses Procedure, 4-phenyl-1,2,4-triazoline-3,5-dione. Available from: [Link]
-
ChemistryViews, Atom-Economical Mitsunobu Reaction Developed. Available from: [Link]
-
OUPS, Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Available from: [Link]
Sources
- 1. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 700371-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 700371-70-6 | TCI AMERICA [tcichemicals.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. labproinc.com [labproinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 9. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
- 10. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 11. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C10H11N3O2 | CID 85974302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 700371-70-6 [amp.chemicalbook.com]
Technical Support Center: Purification of Products from "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Section 1: General Purification Strategies & FAQs
This section addresses initial work-up and general purification challenges common to many reactions involving this compound.
Q1: My reaction is complete based on TLC analysis. What is the first step in my purification workflow?
Answer: The initial work-up is critical and aims to remove the bulk of catalysts, solvents, and inorganic materials before fine purification. A typical first step is a liquid-liquid extraction. If your reaction was run in an organic solvent, you would perform an aqueous wash. For example, washing with a saturated sodium bicarbonate (NaHCO₃) solution is effective for neutralizing and removing acid catalysts, a common component in reactions like the Fischer indole synthesis.[1] This is followed by a wash with water and then brine to remove water-soluble impurities and residual water from the organic layer.[2] After drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, the solvent is removed under reduced pressure to yield the crude product.[2]
Q2: How can I effectively remove unreacted this compound from my crude product?
Answer: this compound is a relatively polar compound due to the hydrazine and carboxylate groups.[3] Its removal depends on the properties of your desired product.
-
If your product is significantly less polar: Flash column chromatography is the most effective method. The hydrazine starting material will have a lower Rf value and will elute later from the column.[2][4]
-
If your product is a non-basic solid: You can sometimes wash the crude solid with a solvent in which the starting material is soluble but the product is not.
-
Acid Wash: Since hydrazines have a basic nitrogen atom, a dilute acid wash (e.g., 1M HCl) of the crude mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) can protonate the unreacted hydrazine, making it water-soluble and allowing it to be extracted into the aqueous phase. Caution: This is only suitable if your product is stable to acid and does not contain a more basic functional group.
Q3: My crude product is a solid. Should I use recrystallization or column chromatography?
Answer: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid that is already substantially pure (>90%). It is often faster and more scalable than chromatography for final purification.[4] Many heterocyclic products derived from hydrazine precursors can be successfully recrystallized from ethanol.[5]
-
Column Chromatography is the preferred method when the crude product is a complex mixture containing multiple components, such as starting materials, by-products, and isomers with similar polarities.[4] While more time-consuming, it offers superior separation power.[4]
A common strategy is to perform column chromatography to isolate the main product from significant impurities, and then recrystallize the resulting solid to achieve high analytical purity.[6]
Q4: My product is a persistent oil and will not crystallize. What are my options?
Answer: Obtaining a solid from a persistent oil can be challenging, but several techniques can be attempted:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid product from a previous attempt, add a single crystal to the oil to induce crystallization.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy. Allow it to stand, and crystals may form.
-
Purification: If the oil refuses to crystallize, it is likely impure. The impurities can inhibit crystal lattice formation. In this case, the best course of action is to purify the oil via column chromatography.[2]
Section 2: Troubleshooting for Specific Reaction Products
Subsection 2.1: Fischer Indole Synthesis Products
The Fischer indole synthesis is a cornerstone reaction for this starting material, involving the acid-catalyzed cyclization of the arylhydrazone formed with an aldehyde or ketone.[1][7]
Answer: In addition to unreacted starting materials, common impurities in a Fischer indole synthesis include:
-
Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can form.[1] Their separation often requires careful column chromatography.
-
Uncyclized Hydrazone: The intermediate hydrazone may persist if the reaction conditions (acid strength, temperature) are insufficient for complete cyclization.
-
Side-Products from Rearrangement: The core mechanism involves a[8][8]-sigmatropic rearrangement, and alternative pathways can sometimes lead to side-products.[9]
Answer: After the reaction is complete, the mixture should be cooled and carefully quenched by pouring it onto ice water. This hydrolyzes the PPA and dilutes the sulfuric acid. The product can then be extracted with an organic solvent like ethyl acetate. A subsequent wash of the organic layer with a saturated sodium bicarbonate solution will neutralize any remaining acid.[1]
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 10 mmol scale reaction).
-
Aqueous Washes: Combine the organic layers. Wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally, brine (1 x 50 mL).[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[1]
-
Chromatography: Adsorb the crude material onto a small amount of silica gel.[1] Prepare a silica gel column and elute using a gradient solvent system, typically starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity.[1][4] Collect fractions and analyze by TLC to isolate the pure product.
| Polarity of Indole Product | Starting TLC System | Typical Column Eluent System (Gradient) |
| Low (e.g., simple alkyl indoles) | 10% Ethyl Acetate in Hexanes | 0% -> 20% Ethyl Acetate in Hexanes |
| Medium (e.g., ester-containing) | 20-30% Ethyl Acetate in Hexanes | 10% -> 40% Ethyl Acetate in Hexanes |
| High (e.g., containing -OH, -NH₂) | 50% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane | 30% -> 80% Ethyl Acetate in Hexanes |
Subsection 2.2: Pyrazole and Pyrazolone Synthesis Products
These heterocycles are typically formed by condensing the hydrazine with a 1,3-dicarbonyl compound or a similar precursor.[10] Often, these products are crystalline and may precipitate directly from the reaction mixture.[5]
Answer: Precipitation is an excellent first purification step, but it can often trap soluble impurities within the crystal lattice (occlusion). The most effective next step is recrystallization.[5] Collect the crude precipitate by filtration and dissolve it in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly to form pure crystals, which are then collected by filtration. Ethanol is a frequently cited and effective solvent for this purpose.[5]
-
Collect Crude Solid: Filter the precipitated product from the cooled reaction mixture. Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol or water) to remove surface impurities.
-
Select a Solvent: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures with water are good starting points.[5]
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals. Cooling in an ice bath can further increase the yield once crystal formation is complete.
-
Isolate and Dry: Collect the purified crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove all traces of solvent.
Section 3: Visualization & Workflows
Diagram 1: General Purification Decision Tree
This diagram outlines a logical workflow for proceeding from a completed reaction to a purified product.
Caption: A decision tree for post-reaction purification.
Diagram 2: Workflow for Fischer Indole Synthesis Purification
This workflow details the specific steps for isolating an indole product.
Caption: Standard purification workflow for Fischer indole synthesis.
References
-
Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14:371. [Link]
-
Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]
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(2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry. [Link]
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Organic Syntheses Procedure. Carbazic acid, ethyl ester. Organic Syntheses. [Link]
-
Singh, S., et al. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Molbank, M655. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazines (Hydrazides). [Link]
-
MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
-
Singh, S., et al. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. MDPI. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Karki, R., et al. (2019). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]
-
Xie, L., et al. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC - NIH. [Link]
-
Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
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Reddit. Problems with Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]
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Heravi, M. M., et al. Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]
-
Reddit. Hydrazine hydrate removal by column chromatography. [Link]
-
Lee, C.-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Le Goff, G., & Ouazzani, J. (2014). Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. PubMed. [Link]
- Google Patents.
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central. [Link]
-
Lee, C.-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). NIH. [Link]
-
Cambridge University Press. Fischer Indole Synthesis. [Link]
-
Broggini, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH. [Link]
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"Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" catalyst deactivation and regeneration
Welcome to the technical support center for Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for its application in catalysis. Here, we will explore its catalytic cycle, common deactivation pathways, and methods for regeneration to ensure the longevity and efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic application of this compound?
A1: this compound is primarily used as a catalyst in the Mitsunobu reaction. It serves as a precursor to the active catalytic species, an azo compound, which facilitates the reaction.
Q2: How does this compound function as a catalyst in the Mitsunobu reaction?
A2: In the presence of an oxidant (often atmospheric oxygen catalyzed by an iron species), this compound is oxidized to its corresponding ethyl 2-arylazocarboxylate. This azo compound then acts similarly to diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activating the alcohol for nucleophilic attack. During the reaction, the azo compound is reduced back to this compound, completing the catalytic cycle.
Q3: What are the main advantages of using this catalyst over traditional stoichiometric Mitsunobu reagents?
A3: The key advantage is that it can be used in catalytic amounts, reducing the need for large quantities of hazardous azodicarboxylates and simplifying purification. The in-situ regeneration of the active azo species makes the process more atom-economical and environmentally friendly.[1]
Q4: Is this catalyst air-sensitive?
A4: Yes, the supplier information indicates that the compound is air-sensitive.[2] This is likely due to its propensity for oxidation, which is a key feature of its catalytic cycle but requires controlled handling for storage and initial reaction setup.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound as a catalyst.
Issue 1: The reaction is sluggish or does not proceed to completion.
This is a common issue that can often be traced back to several factors related to the catalytic cycle.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidation to the Active Azo Species | The initial oxidation of the hydrazinecarboxylate to the active azo compound is crucial. Ensure that the reaction is open to the air or that an appropriate oxidant is present as specified in the reaction protocol. If using an iron co-catalyst for aerobic oxidation, ensure its purity and appropriate loading. |
| Presence of Water | Water can interfere with the reaction by hydrolyzing the active species or competing with the nucleophile.[3] Ensure all solvents and reagents are anhydrous. |
| Impurities in Reagents | Acidic or basic impurities can quench the reaction or lead to side products.[4] Use purified reagents and solvents. |
| Low Reaction Temperature | The reaction may require a specific temperature to proceed at a reasonable rate. If the reaction is slow, consider a modest increase in temperature, but be mindful of potential side reactions or catalyst degradation. |
Issue 2: The catalyst appears to have degraded or changed color.
A change in the physical appearance of the catalyst can indicate a deactivation pathway that is preventing the catalytic cycle from turning over.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | At elevated temperatures, the catalyst may decompose. Determine the thermal stability of the catalyst under your reaction conditions. If degradation is suspected, try running the reaction at a lower temperature for a longer duration.[4][5] |
| Formation of Inactive Side Products | The hydrazine or azo functionality may react with other species in the reaction mixture to form inactive adducts. Analyze the reaction mixture by techniques such as LC-MS or NMR to identify potential side products. |
| Poisoning | Certain functional groups or impurities can act as poisons, binding to the catalyst and preventing it from participating in the catalytic cycle.[4][5][6][7] Common poisons for organocatalysts include strong acids, bases, and certain metals.[4] |
Catalyst Deactivation and Regeneration
While the catalytic cycle of this compound involves an inherent regeneration step, certain conditions can lead to deactivation that requires external intervention.
Understanding Deactivation Pathways
The primary deactivation pathways for organocatalysts like this compound can be categorized as follows:
-
Chemical Degradation: This can involve hydrolysis of the ester group under acidic or basic conditions, or irreversible side reactions of the hydrazine or azo moiety.
-
Thermal Degradation: As mentioned, excessive heat can lead to decomposition.
-
Poisoning: Strong acids or bases can protonate or deprotonate the catalyst, altering its electronic properties and rendering it inactive.[4]
The following diagram illustrates the potential deactivation pathways for this compound.
Caption: Potential deactivation pathways for the catalyst.
Regeneration Protocols
If you suspect catalyst deactivation, the following protocols can be attempted to regenerate it.
Protocol 1: Mild Acidic Wash for Basic Poisons
This protocol is intended to remove basic impurities that may have poisoned the catalyst.
Step-by-Step Methodology:
-
After the reaction work-up, isolate the crude catalyst.
-
Dissolve the crude catalyst in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous solution of a mild acid, such as 0.1 M HCl.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the recovered catalyst for purity (e.g., by NMR or LC-MS) before reuse.
Protocol 2: Mild Basic Wash for Acidic Poisons
This protocol is designed to remove acidic impurities.
Step-by-Step Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Wash the organic solution with a dilute aqueous solution of a mild base, such as 0.1 M sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Assess the purity of the regenerated catalyst.
Protocol 3: Recrystallization for General Purification
If the catalyst has been contaminated with non-acidic/basic impurities or has partially degraded, recrystallization can be an effective purification method.
Step-by-Step Methodology:
-
Dissolve the crude catalyst in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirm the identity and purity of the recrystallized catalyst.
The following diagram illustrates a general workflow for troubleshooting and regeneration.
Caption: Troubleshooting and regeneration workflow.
References
-
Organic Chemistry Portal. (n.d.). Organocatalysis, Organocatalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
ACS Catalysis. (2016). Nonenzymatic and Metal-Free Organocatalysis for in Situ Regeneration of Oxidized Cofactors by Activation and Reduction of Molecular Oxygen. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). Catalysts for the decomposition of hydrazine and its derivatives and a method for its production. Retrieved from [Link]
-
RSC Publishing. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up-to-Date Overview Approaches. Retrieved from [Link]
-
Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PubMed Central. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
MDPI. (2024). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Organocatalysis?. Retrieved from [Link]
-
ResearchGate. (n.d.). 15 questions with answers in ORGANOCATALYSIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2025). The regeneration or disposal of deactivated heterogeneous catalysts. Retrieved from [Link]
-
ACS Publications. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]
-
Applied Catalysts. (2024). Challenges in Catalyst Regeneration and How to Overcome Them. Retrieved from [Link]
-
LinkedIn. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
-
StudySmarter. (2024). Catalyst Regeneration: Methods & Process. Retrieved from [Link]
-
YouTube. (2021). Catalyst deactivation. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]
Sources
- 1. Organocatalysis, Organocatalysts [organic-chemistry.org]
- 2. labproinc.com [labproinc.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
Minimizing byproduct formation in "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" mediated reactions
Welcome to the technical support resource for Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and minimize byproduct formation in reactions mediated by this versatile reagent. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - Reagent Integrity
This section addresses fundamental questions about the reagent itself. Proper handling and storage are the first steps in preventing byproduct formation.
Q1: How should I store this compound to ensure its stability?
A1: this compound, like many hydrazine derivatives, is susceptible to aerial oxidation. The hydrazine moiety can be oxidized, which can lead to the formation of azo compounds and other degradation products that may initiate unwanted side reactions. The ester functional group is also sensitive to hydrolysis under strongly acidic or basic conditions, particularly in the presence of moisture.[1][2]
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: Keep in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Container: Use a tightly sealed container to prevent moisture ingress.
-
Purity Check: Before use, especially after prolonged storage, it is advisable to check the purity by TLC, LC-MS, or ¹H NMR to ensure the integrity of the reagent.
Q2: My reaction is sluggish. Could the quality of my this compound be the issue?
A2: Yes, impurities in the starting material are a common cause of poor reaction performance. Impurities can arise from the synthesis of the reagent itself. For instance, in related syntheses of ethyl hydrazinecarboxylates, byproducts like diaminobiuret can form and interfere with subsequent reactions.[3] It is crucial to use a highly pure reagent for optimal results. If you suspect impurities, purification by recrystallization or column chromatography may be necessary.
Section 2: Troubleshooting Guide for Fischer Indole Synthesis
The Fischer indole synthesis is a primary application for arylhydrazines, involving the acid-catalyzed cyclization of an arylhydrazone.[4][5] Byproduct formation is a common challenge due to the requisite high temperatures and acidic conditions.[6]
Q3: I am observing significant tar formation and a low yield of my target indole. What is causing this and how can I fix it?
A3: Tar formation is typically the result of substrate or product degradation under harsh reaction conditions (strong acids and high heat). The electron-withdrawing nature of the 4-cyano group can make the cyclization step more challenging, often requiring more forcing conditions which exacerbates decomposition.
Troubleshooting Strategies for Tar Formation:
| Observation | Potential Cause | Recommended Solution |
| Dark, insoluble material; complex NMR spectrum | Reaction conditions are too harsh, causing polymerization/decomposition. | 1. Use Milder Catalysts: Switch from strong Brønsted acids (H₂SO₄, HCl) to Lewis acids (ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA), which can promote cyclization at lower temperatures.[5][7] 2. Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate. Run small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C). 3. Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes promote clean, rapid cyclization, reducing the overall heating time and minimizing byproduct formation.[6] |
| Low conversion to indole | Insufficient acid strength or thermal energy to overcome the activation barrier. | 1. Incremental Increase in Catalyst Loading: Gradually increase the molar equivalents of the Lewis acid. 2. Solvent Choice: Use a high-boiling point, non-coordinating solvent like toluene or xylene to achieve necessary temperatures while maintaining a homogeneous reaction. |
Q4: My starting ketone is unsymmetrical, and I am getting a mixture of two regioisomeric indoles. How can I control the regioselectivity?
A4: The formation of regioisomers is dictated by the initial tautomerization of the hydrazone to the enamine intermediate, which then undergoes the key[8][8]-sigmatropic rearrangement.[4][7] The regioselectivity is influenced by the steric and electronic environment of the ketone and the choice of acid catalyst.
Workflow for Controlling Regioselectivity
Caption: Control of Regioselectivity in Fischer Indole Synthesis.
Strategies to Influence Regioselectivity:
-
Kinetic Control: Lower temperatures and less bulky acids tend to favor the formation of the less substituted (kinetic) enamine, leading to one major regioisomer.
-
Thermodynamic Control: Higher temperatures and stronger acids can allow for equilibration to the more stable, more substituted (thermodynamic) enamine, favoring the other regioisomer.
-
Pre-forming the Hydrazone: Isolating the hydrazone first before subjecting it to cyclization conditions can sometimes provide better control.
Q5: I've noticed a byproduct with a mass corresponding to the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). Why is this happening?
A5: The use of strong Brønsted acids like concentrated H₂SO₄ or HCl in the presence of water (even trace amounts) at elevated temperatures can cause the hydrolysis of the nitrile group on the phenyl ring.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Prioritize Lewis Acids: Lewis acids like ZnCl₂ or BF₃ are less likely to directly facilitate nitrile hydrolysis compared to strong protonic acids.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time once the formation of the desired product has plateaued (monitor by TLC or LC-MS).
Section 3: Troubleshooting Guide for Catalytic Mitsunobu Reactions
This compound can be used as a recyclable catalyst in Mitsunobu reactions, where it is oxidized in situ to its active azo form.[9] This avoids the use of stoichiometric amounts of difficult-to-remove reagents like diethyl azodicarboxylate (DEAD).
Q6: My catalytic Mitsunobu reaction is not going to completion, and I am recovering my starting alcohol and the hydrazinecarboxylate catalyst. What's wrong?
A6: This indicates a failure in the catalytic cycle, most likely at the re-oxidation step where the hydrazine is converted back to the active azo compound.
Catalytic Mitsunobu Cycle and Failure Points
Caption: Catalytic cycle for the Mitsunobu reaction.
Troubleshooting the Catalytic Cycle:
-
Check Re-oxidation Conditions: The reported catalytic system often uses an iron catalyst and atmospheric oxygen to re-oxidize the hydrazine. Ensure your iron source is active and that the reaction is not oxygen-starved (e.g., use a balloon of air or O₂ if necessary, but do so with caution).
-
Phosphine Reactivity: Ensure you are using a suitable phosphine, typically triphenylphosphine (PPh₃).
-
Nucleophile pKa: The Mitsunobu reaction works best with nucleophiles (NuH) that have a pKa < 15. If your nucleophile is not acidic enough, the reaction may not proceed efficiently.
Q7: The reaction worked, but I'm struggling to remove the triphenylphosphine oxide (Ph₃P=O) byproduct from my product.
A7: The removal of Ph₃P=O is a classic purification challenge in Mitsunobu chemistry.[10] Its polarity is often similar to that of the desired product, making chromatographic separation difficult.
Purification Strategies:
| Method | Protocol | Advantages/Disadvantages |
| Crystallization | If your product is a solid, attempt to find a solvent system where the product crystallizes but the Ph₃P=O remains in solution (or vice-versa). | Advantage: Can be very effective for achieving high purity. Disadvantage: Product must be crystalline; requires screening of solvents. |
| Column Chromatography | Use a less polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) to increase the separation between your product and the more polar Ph₃P=O. | Advantage: A general and widely applicable method. Disadvantage: Can be tedious and may not provide baseline separation if polarities are very close. |
| Precipitation | After the reaction, concentrate the mixture and add a non-polar solvent like diethyl ether or hexanes. Ph₃P=O is often poorly soluble in these solvents and may precipitate, allowing it to be removed by filtration. | Advantage: Simple and fast. Disadvantage: May not be quantitative; your product could also precipitate. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a general starting point. Optimal conditions (catalyst, temperature, and time) must be determined empirically for each specific substrate.
-
Hydrazone Formation (Optional, but recommended):
-
In a round-bottom flask, dissolve the ketone (1.0 eq.) and this compound (1.05 eq.) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or gentle heat (40-50°C) for 1-4 hours, monitoring by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified if necessary.
-
-
Cyclization:
-
Place the crude hydrazone in a dry round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous solvent (e.g., toluene, 5-10 mL per mmol of hydrazone).
-
Add the acid catalyst (e.g., ZnCl₂ (2.0 eq.) or polyphosphoric acid).
-
Heat the reaction mixture to 80-140°C, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of ice and a basic solution (e.g., saturated NaHCO₃ or dilute NH₄OH) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
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- Harhash, A., et al. (1976). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. Zeitschrift für Naturforschung B, 31(6), 846-849. [Title: The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl] [Source: ResearchGate/Zeitschrift für Naturforschung B] [URL: https://www.researchgate.
- Ester hydrolysis or Saponification Reaction. (2023, November 23). [Video]. YouTube. [Title: Ester hydrolysis or Saponification Reaction| 10 Science| Carbon Chemistry] [Source: YouTube] [URL: https://www.youtube.
- Al-Abbad, M., et al. (2018). Thermal decomposition of ethyl acetate. [Title: Thermal decomposition of ethyl acetate.] [Source: ResearchGate] [URL: https://www.researchgate.
- Shiri, M., & Zolfigol, M. A. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecular Diversity, 13(1), 33-46. [Title: New 3H-Indole Synthesis by Fischer's Method. Part I] [Source: NIH National Library of Medicine] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2662243/]
- de la Hoz, A., & Domínguez, A. (2020). Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. [Title: Bio-catalysis in Multicomponent Reactions] [Source: Encyclopedia.pub] [URL: https://encyclopedia.pub/213]
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- The Organic Chemistry Tutor. (2019, August 16). Base Hydrolysis of Esters. [Video]. YouTube. [Title: Base Hydrolysis of Esters] [Source: YouTube] [URL: https://www.youtube.
- ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis. [Title: Japp-Klingemann hydrazone synthesis] [Source: ResearchGate] [URL: https://www.researchgate.net/topic/Japp-Klingemann-hydrazone-synthesis]
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Effect of solvent on "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" reactivity
Welcome to the technical support center for Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile reagent. Here, we address common challenges and questions regarding its reactivity, with a special focus on the critical role of solvent selection. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using this compound is giving low yields. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is paramount in the Fischer indole synthesis, as it influences multiple stages of the reaction mechanism.[1][2] The reaction typically involves the formation of a hydrazone, followed by an acid-catalyzed intramolecular rearrangement.[2][3]
-
Protic Solvents (e.g., Ethanol, Acetic Acid): While often used for the initial hydrazone formation, protic solvents can be problematic during the cyclization step.[4] Glacial acetic acid is frequently used as both a solvent and a catalyst.[4][5] However, highly protic solvents can stabilize the starting materials and intermediates to an extent that slows down the crucial[6][6]-sigmatropic rearrangement.[7]
-
Aprotic Solvents (e.g., Toluene, Xylene, DMSO): High-boiling point aprotic solvents are often preferred for the cyclization step as they facilitate the high temperatures required to drive the reaction to completion. Polyphosphoric acid (PPA) is often used as a catalyst in these cases, sometimes with no additional solvent.[3][5]
-
Troubleshooting Tip: If you are performing a one-pot synthesis, consider a solvent that is compatible with both steps. Ethanol can be a good choice for the initial hydrazone formation.[5] You might then distill off the ethanol and introduce a higher-boiling aprotic solvent for the cyclization. For a two-step process, ensure the isolated hydrazone is completely dry before proceeding to the cyclization in an aprotic solvent.
Q2: I am observing significant side product formation during a reaction where this compound is used as a nucleophile. How does solvent choice impact this?
A2: The nucleophilicity of the hydrazine is highly dependent on the solvent environment. Understanding the distinction between polar protic and polar aprotic solvents is key to minimizing side reactions.[7][8]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds with the lone pairs on the nitrogen atoms of your hydrazine.[8][9] This creates a "solvent cage" around the nucleophile, effectively hindering its ability to attack the electrophile and reducing its reactivity.[7][10] This can lead to competing side reactions, such as elimination or solvolysis of your electrophile.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipole moments that help to dissolve polar species, but they lack the ability to act as hydrogen bond donors.[8][11] In these solvents, the hydrazine nucleophile is "naked" and much more reactive.[7] This enhanced reactivity often leads to faster reaction rates and cleaner product profiles for S\N2-type reactions.
Recommendation: For reactions requiring strong nucleophilicity from the hydrazine, a polar aprotic solvent like DMF or acetonitrile is generally a better choice than a protic solvent like ethanol.
Q3: My compound, this compound, seems to be degrading during my reaction setup. Can the solvent affect its stability?
A3: Yes, the stability of hydrazine derivatives can be influenced by the solvent, especially in the presence of other reagents.
-
Oxidation: Hydrazines can be susceptible to oxidation, which can be accelerated in certain solvents, particularly in the presence of trace metals or dissolved oxygen. For instance, this compound is used in a catalytic Mitsunobu reaction where it is intentionally oxidized to its azo form.[12] If this is not your desired reaction, using de-gassed solvents can help minimize oxidative degradation.
-
Hydrolysis: The carbamate and cyano groups are generally stable, but prolonged heating in highly aqueous or acidic/basic protic solvents could potentially lead to hydrolysis over time. It's crucial to work under anhydrous conditions when possible.
-
Solvent Purity: Impurities in the solvent (e.g., peroxides in aged ethers like THF or dioxane) can lead to unwanted side reactions and degradation of your starting material. Always use high-purity, dry solvents.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Solvent-Related Cause | Recommended Action & Explanation |
| Low Solubility of Starting Material | The polarity of the solvent does not match the polarity of this compound. | This compound has both polar (hydrazinecarboxylate, cyano) and non-polar (phenyl ring) features. A moderately polar solvent is a good starting point. Try: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate for reactions at lower temperatures. For higher temperatures, consider Toluene or DMF. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Protic Solvent Inhibition: If the reaction requires the hydrazine to act as a strong nucleophile, a protic solvent (ethanol, methanol) may be deactivating it via hydrogen bonding.[7] 2. Insufficient Temperature: The reaction may have a high activation energy. | 1. Switch to a Polar Aprotic Solvent: Use DMSO, DMF, or acetonitrile to enhance nucleophilicity.[7] 2. Increase Temperature/Change Solvent: If using a low-boiling solvent like DCM, switch to a higher-boiling one like toluene or dioxane to allow for higher reaction temperatures. |
| Formation of Tars or Inseparable Mixture of Products | The reaction temperature is too high for the chosen solvent, or the solvent is reacting with the starting materials or intermediates. | Select a solvent with an appropriate boiling point. For example, using toluene for a reaction that only requires 60°C might be acceptable, but refluxing in DMF (b.p. 153°C) could cause decomposition if the products are not stable at that temperature. Ensure the solvent is inert under the reaction conditions. |
| Inconsistent Reaction Yields | Water content in the solvent is affecting the reaction. | Use anhydrous solvents, especially for reactions involving water-sensitive reagents or intermediates (e.g., organometallics, strong bases). Dry your solvents using appropriate methods (e.g., molecular sieves, distillation). |
Solvent Property Quick Reference Table
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Type | Key Considerations for Use with Hydrazines |
| Toluene | C₇H₈ | 111 | 2.4 | Non-polar Aprotic | Good for high-temperature reactions (e.g., Fischer indole cyclization).[13] Limited solubility for polar reagents. |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic | Excellent solvent for a wide range of organic compounds at room temperature. Low boiling point limits its use for reactions requiring heat.[11] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Good general-purpose solvent. Can form peroxides upon storage; always use a fresh bottle or test for peroxides.[11][13] |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar Aprotic | Highly polar; enhances nucleophilicity.[7] Excellent for S\N2 reactions.[11] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 153 | 38 | Polar Aprotic | Highly polar with a high boiling point. Excellent for promoting nucleophilic reactions. Can be difficult to remove under vacuum.[11] |
| Ethanol | CH₃CH₂OH | 78.5 | 24.3 | Polar Protic | Can solvate and deactivate nucleophiles via H-bonding.[10] Often used for hydrazone formation.[5] Easy to remove. |
| Acetic Acid | CH₃COOH | 118 | 6.2 | Polar Protic | Often used as both a solvent and an acid catalyst in Fischer indole synthesis.[2][4] |
Experimental Protocols
Protocol: Two-Step Fischer Indole Synthesis of 6-cyano-2-phenylindole
This protocol provides a self-validating workflow by separating the hydrazone formation from the cyclization, allowing for optimization of each step.
Step 1: Hydrazone Formation (Protic Solvent)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of absolute ethanol.[5]
-
Addition of Ketone: Add a stoichiometric equivalent of acetophenone to the solution.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature for 1 hour, then gently reflux for 30 minutes.
-
Validation & Isolation: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Upon consumption of the limiting reagent, cool the mixture in an ice bath to precipitate the hydrazone.
-
Workup: Filter the solid product, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum. The dryness is critical for the next step.
Step 2: Indole Cyclization (Aprotic Solvent)
-
Setup: In a 50 mL round-bottom flask, place the dried hydrazone from Step 1.
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Solvent & Catalyst: Add 15 mL of dry toluene. Alternatively, for a more vigorous reaction, polyphosphoric acid can be used as both the catalyst and solvent.[3][5]
-
Reaction: Heat the mixture to reflux (approx. 110°C in toluene) and monitor by TLC. The reaction may take several hours.
-
Workup & Validation: Once the hydrazone spot has disappeared on the TLC plate, cool the reaction mixture. If using toluene, remove the solvent under reduced pressure. If using PPA, quench the reaction by carefully adding ice-cold water.[5]
-
Purification: The crude product can be purified by extraction with ethyl acetate, followed by washing the organic layer with water and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated, and the resulting solid can be recrystallized (e.g., from an ethanol/water mixture) to yield the pure indole.
Visualizing Solvent Effects & Workflows
Diagram 1: Solvent-Mediated Deactivation of Hydrazine Nucleophile
This diagram illustrates how protic solvents can inhibit a nucleophilic attack by forming a solvent cage around the hydrazine.
Caption: Protic vs. Aprotic Solvent Effect on Nucleophilicity.
Diagram 2: Decision Workflow for Solvent Selection
This workflow guides the researcher through a logical process for choosing the optimal solvent based on reaction requirements.
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Temperature control in catalytic Mitsunobu reactions with "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate"
Topic: Catalytic Mitsunobu Reactions Utilizing Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Welcome to the technical support center for advanced organic synthesis applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding temperature control in catalytic Mitsunobu reactions, with a specific focus on the use of this compound as a recyclable azo-reagent precursor. Our goal is to equip you with the scientific rationale and practical steps to ensure successful, safe, and reproducible outcomes in your experiments.
Introduction: The Critical Role of Temperature in the Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve stereochemical inversion at a secondary alcohol center.[1][2] It operates on a redox mechanism involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate.[1] In the catalytic variant employing this compound, this precursor is oxidized in situ to its active azo form, which then participates in the canonical Mitsunobu cycle.[3]
Precise temperature control is arguably the most critical parameter for a successful Mitsunobu reaction. The initial reaction between the phosphine and the azodicarboxylate is highly exothermic, and failure to manage this heat can lead to a cascade of undesirable outcomes, including byproduct formation, reagent decomposition, and compromised stereoselectivity.[4]
Core Principles of Thermal Management
Why is the Initial Cooling to 0 °C Necessary?
The foundational step of the Mitsunobu reaction is the nucleophilic attack of triphenylphosphine on the azodicarboxylate. This forms a highly reactive betaine intermediate. This initial activation step is rapid and significantly exothermic.
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Controlling Reaction Rate: Starting the reaction at a reduced temperature (typically 0 °C via an ice-water bath) is essential to moderate the rate of this initial exotherm.[2] A controlled, slow addition of the azodicarboxylate (or the in situ oxidizing agent in the catalytic variant) to the cooled solution of the other reagents ensures that the heat generated can be effectively dissipated by the cooling bath.[2]
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Preventing Intermediate Decomposition: The key intermediates in the Mitsunobu pathway, including the initial betaine and the subsequent oxyphosphonium salts, have limited thermal stability. An uncontrolled temperature spike can lead to their decomposition into non-productive species, resulting in low yields and complex crude reaction mixtures.
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Minimizing Side Reactions: Elevated temperatures can promote alternative reaction pathways. A common side reaction is the direct reaction of the deprotonated azodicarboxylate byproduct with the activated alcohol, which competes with the desired nucleophile.[2]
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} caption { label="Figure 1: Critical Temperature Junctions in the Mitsunobu Reaction."; fontsize=10; fontcolor="#5F6368"; } }
Troubleshooting Guide & FAQs
Here we address specific issues researchers may encounter related to temperature control.
FAQ 1: My reaction flashed bright orange/red and then faded, and my TLC shows only starting material and triphenylphosphine oxide (TPPO). What happened?
Answer: This is a classic sign of a runaway reaction and subsequent decomposition. The intense color is characteristic of the betaine intermediate formed between PPh₃ and the azodicarboxylate. An uncontrolled exotherm likely caused this intermediate to form and then decompose before it could react with your alcohol.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Rapid Reagent Addition | Adding the azodicarboxylate (or oxidant for the catalytic system) too quickly does not allow the cooling bath to dissipate the generated heat. | Protocol: Always add the azodicarboxylate solution dropwise over a period of 15-30 minutes using a syringe pump or dropping funnel. Ensure the internal temperature of the reaction does not rise significantly. |
| Insufficient Cooling | An inadequate ice bath (e.g., not enough ice, no water to ensure good thermal contact) cannot absorb the heat generated. | Protocol: Use a well-stirred ice-water slurry for optimal thermal transfer. For larger-scale reactions, consider a cryocooler or a dry ice/acetone bath for more robust cooling. |
| High Reactant Concentration | More concentrated solutions lead to a faster reaction rate and more heat generated per unit volume, which can overwhelm the cooling system. | Protocol: Adhere to recommended solvent volumes (typically 0.1-0.2 M concentration). If overheating is still an issue, consider further dilution. |
FAQ 2: The reaction was kept at 0 °C for several hours, but the TLC shows very little conversion. What should I do?
Answer: A stalled reaction at low temperature can be due to several factors, not all of which are immediately solved by increasing the temperature.
Troubleshooting Steps:
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} caption { label="Figure 2: Troubleshooting workflow for a stalled Mitsunobu reaction."; fontsize=10; fontcolor="#5F6368"; } }
Detailed Explanation:
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Nucleophile Acidity: The Mitsunobu reaction requires the nucleophile (in this case, your R-COOH or other pronucleophile) to have a pKa generally below 13.[2] The betaine intermediate is not basic enough to deprotonate less acidic nucleophiles (like typical alcohols), which prevents the final Sₙ2 displacement.
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Catalyst Cycle Interruption: In the catalytic system with this compound, the hydrazine must be oxidized to the active azo species. This step is often catalyzed by an iron complex and uses air (O₂) as the terminal oxidant.[3] If this oxidation is slow at 0 °C or is inhibited (e.g., by poor air exchange in a sealed flask), the concentration of the active azo reagent will be too low to drive the reaction.
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Steric Hindrance: Highly hindered secondary alcohols react much more slowly. While the reaction may still work, it will require more forcing conditions.[4]
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Warming Protocol: For many standard substrates, the initial exotherm is managed at 0 °C, after which the reaction is allowed to warm to room temperature to ensure it proceeds to completion.[1][2] Studies with the catalytic system have shown that room temperature can be optimal for achieving excellent yield and stereoselectivity.[3]
FAQ 3: How does the thermal stability of the catalytic system with this compound compare to traditional DEAD/DIAD systems?
Answer: This is a key advantage of the newer catalytic systems. Research has shown that the in situ generated ethyl 2-(4-cyanophenyl)azocarboxylate exhibits greater thermal stability compared to traditional reagents like DEAD.[3][5]
Implications for Your Research:
-
Enhanced Safety: The higher thermal stability reduces the risk of runaway decomposition, making the reaction safer, particularly during scale-up.[1]
-
Wider Temperature Window: While initial cooling is still recommended to control the kinetics of betaine formation, the greater stability of the active reagent may allow for a broader operational temperature range without significant decomposition.
-
Temperature and Stereoselectivity: Be aware that even with higher thermal stability, stereoselectivity can still be temperature-dependent. One study noted that while the reaction worked at different temperatures, room temperature provided a "perfect inversion ratio" for their specific substrate.[3] It is crucial to optimize the temperature for your specific transformation to maximize stereochemical purity.
Experimental Protocol: Temperature Control for a Catalytic Mitsunobu Reaction
This protocol provides a step-by-step methodology for a generic reaction using this compound.
Reagents & Equipment:
-
Secondary Alcohol (1.0 equiv)
-
Nucleophile (e.g., Carboxylic Acid, 1.2 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
This compound (0.1 equiv)
-
Iron(III) Phthalocyanine (Fe(Pc), 0.1 equiv)
-
Anhydrous THF or Toluene
-
Round-bottom flask with stir bar
-
Septum and needle for inert atmosphere
-
Syringe pump (recommended)
-
Ice-water bath
-
Thermometer or thermocouple probe
Step-by-Step Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add the secondary alcohol (1.0 equiv), the nucleophile (1.2 equiv), triphenylphosphine (1.5 equiv), this compound (0.1 equiv), and the iron catalyst (0.1 equiv).
-
Dissolution & Cooling: Add anhydrous solvent (to achieve ~0.1-0.2 M concentration) and stir the mixture to dissolve the solids. Place the flask in an ice-water bath and allow the internal temperature to equilibrate to 0-5 °C.
-
Initiation: The catalytic cycle is initiated by the aerobic oxidation of the hydrazine. Ensure the reaction has access to air (e.g., a needle connected to a balloon of air or simply a vented septum if running on a small scale and safety permits). Note: The reaction of PPh₃ with the in-situ generated azo-reagent is the primary exothermic step.
-
Monitoring: Monitor the reaction progress by TLC. The initial phase at 0 °C is to control the formation of the betaine.
-
Warming Phase: After stirring for 30-60 minutes at 0 °C, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue to stir and monitor the reaction. Many reactions will proceed to completion over 6-24 hours at this temperature.[1][2]
-
Troubleshooting (if stalled): If after several hours at room temperature there is little to no conversion, check the troubleshooting guide (FAQ 2). Gentle warming (e.g., to 40 °C) can be attempted, but should be done cautiously with continuous monitoring, as higher temperatures may compromise stereoselectivity.[4]
References
-
Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews2009 , 109 (6), 2551-2651. [Link]
-
Dodge, J. A.; Nissen, J. S.; Presnell, M. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Organic Syntheses1996 , 73, 110. [Link]
-
But, T. Y. S.; Toy, P. H. Organocatalytic Mitsunobu Reactions. Journal of the American Chemical Society2006 , 128 (30), 9636–9637. [Link]
-
Denton, R. M.; An, J.; Findlater, M. A User's Guide to the Mitsunobu Reaction. Tetrahedron2011 , 67 (51), 9815-9839. [Link]
-
Scientific Update. The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Technical Article, October 9, 2019. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Hirose, D.; Gazvoda, M.; Košmrlj, J.; Taniguchi, T. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science2016 , 7, 5148-5159. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
National Center for Biotechnology Information. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. [Link]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00308G [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedures for "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" reactions
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for handling reactions involving Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and safety of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your reagent is critical for experimental design and execution. This compound is typically a white to light yellow or light orange crystalline powder. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[1] |
| Molecular Weight | 205.22 g/mol | Lab Pro Inc[2] |
| Melting Point | 135.0 to 139.0 °C | TCI Chemicals |
| Appearance | White to light yellow/orange powder/crystal | TCI Chemicals |
| Purity (Typical) | ≥ 98.0% (by GC) | TCI Chemicals, Lab Pro Inc[2] |
Q2: What are the primary safety precautions for handling this compound?
Safety is paramount in the laboratory. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1]
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other chemically resistant material).
-
Wear protective clothing (laboratory coat).
-
Wear eye and face protection (safety glasses with side shields or goggles).
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
Q3: How should I properly store this reagent to ensure its stability?
Proper storage is crucial for maintaining the reagent's integrity. Commercial suppliers note that this compound can be air-sensitive.[2] Therefore, to prevent potential oxidation or degradation, it is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration in a desiccated environment is recommended.
Part 2: Troubleshooting Reaction Work-Up Procedures
This section provides a question-and-answer guide to navigate common challenges encountered during the work-up and purification of reactions involving this compound.
Scenario 1: Aqueous Extractive Work-Up
A common procedure involves quenching the reaction mixture in water and performing a liquid-liquid extraction with an organic solvent like ethyl acetate.[3][4]
Causality: Emulsion formation is common when residual polar organic solvents (like DMF or DMSO) are present, or when acidic/basic conditions generate salts that act as surfactants. The vigorous shaking or stirring of the separatory funnel can also contribute to this issue.
Troubleshooting Protocol:
-
Patience: Allow the mixture to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Solvent Addition: Adding a small amount of the organic extraction solvent can sometimes help.
dot
Sources
- 1. This compound | C10H11N3O2 | CID 85974302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate - Google Patents [patents.google.com]
Challenges in scaling up reactions with "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate"
Welcome to the technical support center for Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when working with this versatile but nuanced reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support the successful scale-up of your reactions. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles at play.
Section 1: Synthesis and Handling of Starting Material
The quality and handling of your this compound are paramount to the success of subsequent reactions. This section addresses common issues related to its synthesis and stability.
FAQ 1: We are synthesizing this compound in-house starting from 4-aminobenzonitrile and are seeing inconsistent yields. What are the critical parameters for the initial diazotization step?
Answer: This is a frequent challenge. The electron-withdrawing nature of the nitrile group on 4-aminobenzonitrile decreases the nucleophilicity of the amino group, making the initial diazotization more difficult compared to electron-rich anilines.
Key Troubleshooting Points:
-
Temperature Control: The formation of the diazonium salt is highly exothermic. Maintaining a strict temperature range of -5 to 0 °C is critical.[1] Exceeding this temperature can lead to premature decomposition of the diazonium salt, resulting in reduced yields and the formation of phenolic impurities. On a large scale, this requires a reactor with efficient heat transfer capabilities.
-
Rate of NaNO₂ Addition: Slow, controlled addition of the sodium nitrite solution is crucial. A rapid addition can cause localized temperature spikes and an accumulation of nitrous acid, which is unstable.
-
Acid Stoichiometry: An excess of hydrochloric acid is necessary to ensure the complete protonation of the aniline and to maintain an acidic environment that stabilizes the resulting diazonium salt.
Protocol: Synthesis of 4-Cyanophenylhydrazine Hydrochloride
-
Suspend 4-aminobenzonitrile in concentrated hydrochloric acid.
-
Cool the suspension to between -5 and 0 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.
-
In a separate vessel, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold tin(II) chloride solution to the diazonium salt suspension, again maintaining a temperature below 0 °C.
-
The resulting precipitate of 4-cyanophenylhydrazine hydrochloride can be isolated by filtration.
FAQ 2: Our stock of this compound has developed a yellowish or orange tint over time. Is it still usable?
Answer: The appearance of color suggests potential degradation. This compound is known to be air-sensitive, and oxidation is a likely cause of the discoloration. While a slight change in color may not significantly impact small-scale reactions, it is indicative of impurity formation which can be problematic during scale-up.
Recommendations:
-
Purity Check: Before use, analyze the material by GC or LCMS to determine the purity. Compare the results to the certificate of analysis of a fresh batch.
-
Small-Scale Test: Perform a small-scale test reaction to see if the discolored material provides the desired product in an acceptable yield and purity.
-
Storage: To prevent degradation, store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Section 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a primary application for this reagent. The electron-withdrawing cyano group presents specific challenges in this reaction.[2]
FAQ 3: We are attempting a Fischer indole synthesis with this compound and a simple ketone, but the reaction is sluggish and yields are low. What are the likely causes?
Answer: The electron-withdrawing cyano group deactivates the hydrazine, which can slow down the key[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[2][4] Overcoming this requires careful optimization of the reaction conditions.
Troubleshooting Strategy:
| Parameter | Issue | Recommended Action | Rationale |
| Acid Catalyst | Insufficient acid strength or inappropriate choice. | Screen both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4][5] PPA is often effective for challenging substrates. | A stronger acid can more effectively protonate the hydrazone, facilitating the key rearrangement step. |
| Temperature | Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for decomposition. A typical range is 80-120 °C, but some syntheses may require higher temperatures.[5] | The rearrangement step is often the rate-determining step and is temperature-dependent. |
| Solvent | The solvent may not be optimal. | Consider using a high-boiling point solvent like acetic acid, toluene, or xylene to achieve the necessary reaction temperature. | The solvent needs to be stable to the acidic conditions and high temperatures required. |
FAQ 4: During the scale-up of our Fischer indole synthesis, we are observing the formation of a significant amount of dark, tarry byproducts, making purification difficult. How can we mitigate this?
Answer: The formation of tarry materials is often due to decomposition and polymerization of the starting materials or product under harsh acidic and high-temperature conditions.[6] This is a common issue when scaling up reactions with sensitive substrates.
Mitigation Strategies:
-
Controlled Heating: Ensure uniform heating of the reaction mixture. Hot spots in a large reactor can accelerate decomposition. Use a reactor with good agitation and a reliable heating jacket.
-
Reaction Concentration: Very high concentrations can sometimes promote intermolecular side reactions. Experiment with slightly more dilute conditions.
-
Stepwise Protocol: Consider a two-step, one-pot approach. First, form the hydrazone at a lower temperature (room temperature to 60 °C). Once hydrazone formation is complete (monitor by TLC or LCMS), then add the acid catalyst and heat to induce the cyclization. This can prevent the ketone or hydrazine from decomposing before the desired reaction occurs.
Section 3: Scale-Up and Purification
Transitioning from the bench to a pilot or production scale introduces new challenges related to mass and heat transfer, as well as product isolation.
FAQ 5: We are concerned about the thermal safety of the Fischer indole synthesis at a larger scale. What are the main hazards?
Answer: The primary thermal hazard arises from the potential for a runaway reaction, especially during the acid-catalyzed cyclization, which can be exothermic. The decomposition of any unreacted diazonium salt from the starting material synthesis is also a significant concern, as diazonium salts can decompose violently when heated.
Safety Recommendations:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the reaction mixture to determine the onset temperature of any exothermic events and the total heat of reaction. This data is crucial for designing a safe process.
-
Controlled Reagent Addition: On a large scale, consider adding the acid catalyst portion-wise or via a syringe pump to control the rate of the reaction and the resulting heat evolution.
-
Adequate Cooling: Ensure the reactor has a robust cooling system capable of handling the heat generated by the reaction.
FAQ 6: What is a reliable method for purifying the resulting cyanophenyl-substituted indole on a large scale, especially if it has poor crystallinity?
Answer: If direct crystallization is proving difficult, column chromatography is often not practical for large quantities. A multi-step purification strategy is often necessary.
Large-Scale Purification Workflow:
Caption: A typical large-scale purification workflow for indole products.
Section 4: Visualized Troubleshooting Guide
When encountering a failed or low-yielding Fischer indole synthesis, a systematic approach to troubleshooting is essential. The following decision tree can help guide your investigation.
Caption: Decision tree for troubleshooting the Fischer Indole Synthesis.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278. [Link]
-
Kaushik, N. K., Kaushik, N., & Attri, P. (2013). A review on the Fischer indole synthesis. RSC Advances, 3(42), 19256. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. In Organic Chemistry II. [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
Al-awar, R. S., & Ray, J. E. (2007). Process Development: Fine Chemicals from Grams to Kilograms. Organic Process Research & Development, 11(4), 643-652. [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Al-awar, R. S., & Ray, J. E. (2007). Process Development: Fine Chemicals from Grams to Kilograms. Organic Process Research & Development, 11(4), 643-652. [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. In Organic Chemistry II. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link]
Sources
- 1. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Mitsunobu Reagents: The Classic DEAD vs. The Catalytic Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate System
For decades, the Mitsunobu reaction has been a cornerstone in synthetic organic chemistry, prized for its ability to achieve a stereospecific inversion of secondary alcohols and facilitate the formation of C-O, C-N, and C-S bonds under mild conditions.[1] The classic reagent combination of triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) has been the workhorse for this transformation.[1][2] However, the stoichiometric nature of the classic Mitsunobu reaction presents significant challenges in terms of atom economy and purification, primarily due to the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and diethyl hydrazinedicarboxylate byproducts.[2][3]
This guide provides an in-depth comparison of the traditional DEAD-based Mitsunobu reaction with a modern, catalytic alternative centered around ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. We will delve into the mechanistic nuances, practical advantages, and experimental protocols for each system, offering researchers and drug development professionals the insights needed to select the optimal reagents for their synthetic challenges.
The Enduring Utility and Inherent Flaws of the DEAD-Based Mitsunobu Reaction
The Mitsunobu reaction, first reported in 1967, is a redox-condensation reaction where TPP is oxidized to TPPO and DEAD is reduced to its corresponding hydrazine.[4] This process activates the alcohol, allowing it to be displaced by a suitable nucleophile in an SN2 fashion, leading to a clean inversion of stereochemistry at the carbinol center.[2][5]
The reaction's broad substrate scope and reliability have cemented its place in the synthetic chemist's toolbox. However, the stoichiometric generation of TPPO and diethyl hydrazinedicarboxylate often complicates product isolation, necessitating tedious chromatographic purification.[3] This not only impacts yields but also raises concerns about process efficiency and waste generation, particularly in large-scale applications.
A Catalytic Paradigm Shift: The Rise of this compound
In a significant advancement towards a more sustainable Mitsunobu reaction, researchers have developed a catalytic system that utilizes ethyl 2-arylhydrazinecarboxylates as precursors to the active azo reagents.[3][6] This system employs a catalytic amount of the hydrazine derivative, which is oxidized in situ to the active azo compound by an iron(II) phthalocyanine catalyst, using atmospheric oxygen as the terminal oxidant.[6][7] The reduced hydrazine is then re-oxidized, completing the catalytic cycle.
Among the various arylhydrazinecarboxylates explored, this compound has emerged as a particularly versatile and effective catalyst precursor, expanding the scope of compatible nucleophiles.[3][6]
Head-to-Head Comparison: DEAD vs. This compound
| Feature | Diethyl Azodicarboxylate (DEAD) | This compound System |
| Reagent Stoichiometry | Stoichiometric | Catalytic (typically 10 mol%) |
| Byproducts | Stoichiometric triphenylphosphine oxide (TPPO) and diethyl hydrazinedicarboxylate | Stoichiometric TPPO, but only a catalytic amount of the corresponding hydrazine byproduct |
| Purification | Often requires chromatography to remove both TPPO and the hydrazine byproduct | Simplified purification due to the significantly reduced amount of the hydrazine byproduct |
| Atom Economy | Poor | Significantly improved |
| "Green" Chemistry | Generates significant chemical waste | Utilizes atmospheric oxygen as the terminal oxidant, making it a more environmentally benign process[6] |
| Safety | Azodicarboxylates can be thermally unstable | The corresponding aryl-azo reagent has been shown to have greater thermal stability than DEAD[6] |
| Substrate Scope | Broad, particularly for acidic nucleophiles (pKa < 13) | Broad, with the 4-cyanophenyl derivative showing enhanced reactivity for a wider range of nucleophiles |
Reaction Mechanisms: A Visual Comparison
The fundamental steps of alcohol activation and nucleophilic attack are common to both systems. However, the key difference lies in the regeneration of the azo reagent in the catalytic system.
Classical Mitsunobu Reaction with DEAD
Caption: Classical Mitsunobu mechanism with DEAD.
Catalytic Mitsunobu Reaction with this compound
Caption: Catalytic cycle of the arylhydrazinecarboxylate system.
Experimental Protocols
Representative Protocol for a Classical Mitsunobu Reaction with DEAD
Materials:
-
Alcohol (1.0 mmol)
-
Carboxylic acid (or other suitable nucleophile) (1.2 mmol)
-
Triphenylphosphine (TPP) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Diethyl azodicarboxylate (DEAD) (1.2 mmol), typically as a 40% solution in toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol, carboxylic acid, and TPP.
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the DEAD solution dropwise to the stirred reaction mixture. A color change and/or the formation of a precipitate (TPPO) may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from TPPO and diethyl hydrazinedicarboxylate.
Representative Protocol for a Catalytic Mitsunobu Reaction with this compound
Materials:
-
Alcohol (1.0 mmol)
-
Nucleophile (e.g., amine, thiol, or carboxylic acid) (1.2 mmol)
-
Triphenylphosphine (TPP) (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Iron(II) phthalocyanine (0.1 mmol, 10 mol%)
-
Activated molecular sieves (4 Å)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the alcohol, nucleophile, TPP, this compound, iron(II) phthalocyanine, and activated molecular sieves.
-
Add anhydrous toluene to the flask.
-
Stir the reaction mixture under an atmosphere of air (or oxygen) at the appropriate temperature (e.g., room temperature to elevated temperatures, depending on the substrate) for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the molecular sieves and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography. The purification is generally simpler due to the reduced amount of the hydrazine byproduct.
Conclusion: A Greener Future for a Classic Reaction
The development of a catalytic Mitsunobu reaction using this compound and an iron catalyst represents a significant step forward in making this powerful transformation more sustainable and practical.[3][6] By minimizing the use of stoichiometric reagents and simplifying byproduct removal, this catalytic system addresses the primary drawbacks of the classical DEAD-based method. For researchers in drug development and other fields where process efficiency and environmental impact are critical considerations, this catalytic approach offers a compelling alternative that does not compromise the synthetic utility of the Mitsunobu reaction.
References
-
Hirose, D., Gazvoda, M., Košmrlj, J., & Taniguchi, T. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 7(8), 5148–5159. [Link]
-
GalChimia. (2019, October 21). Catalytic Mitsunobu: The face-lift of a workhorse. [Link]
-
Taniguchi, T., Hirose, D., & Ishibashi, H. (2013). Recyclable Mitsunobu Reagents: Catalytic Mitsunobu Reactions with an Iron Catalyst and Atmospheric Oxygen. Angewandte Chemie International Edition, 52(17), 4613-4617. [Link]
-
ChemistryViews. (2019, September 1). Atom-Economical Mitsunobu Reaction Developed. [Link]
-
Scientific Update. (2019, October 9). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. [Link]
-
Anwar, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6532. [Link]
-
Denton, R. M. (2017). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 15(44), 9356-9366. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]
-
Taniguchi, T. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(6), 763-772. [Link]
-
ChemistryViews. (2013, May 7). Replacing a DEAD, Middle-aged Reagent. [Link]
-
Denton, R. M., et al. (2019). Redox-neutral organocatalytic Mitsunobu reactions. Science, 365(6456), 910-914. [Link]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Mitsunobu Reaction with an Iron Catalyst and Atmospheric Oxygen | TCI AMERICA [tcichemicals.com]
The Mitsunobu Reaction: A Comparative Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate vs. DIAD and Other Modern Reagents
For decades, the Mitsunobu reaction has been an indispensable tool in the arsenal of synthetic chemists, enabling the stereospecific conversion of alcohols to a wide array of functionalities.[1] However, the classical reagents, particularly diethyl azodicarboxylate (DEAD) and its successor diisopropyl azodicarboxylate (DIAD), have long presented challenges related to safety and purification.[2] This guide provides an in-depth comparison of the traditional workhorse, DIAD, with a promising modern alternative: the catalytic system based on Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. We will also explore other notable modern reagents that have been developed to address the shortcomings of the classical Mitsunobu protocol. Our focus will be on providing researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions for their synthetic strategies.
The Enduring Power and Persistent Challenges of the Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and reliable inversion of stereochemistry at a chiral alcohol center.[3] The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (most commonly triphenylphosphine), and an azodicarboxylate like DIAD.[3] The overall transformation is a redox-coupled process where the phosphine is oxidized, and the azodicarboxylate is reduced.[4]
The core utility of the Mitsunobu reaction lies in its ability to form C-O, C-N, C-S, and even C-C bonds with a high degree of predictability and stereocontrol, making it a favored method in the synthesis of complex natural products and pharmaceuticals.[3]
Despite its widespread use, the classical Mitsunobu reaction is not without its drawbacks:
-
Stoichiometric Waste: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which often complicate product purification.[5]
-
Safety Concerns: DEAD is known to be toxic and potentially explosive. While DIAD is considered a safer alternative, it is also a self-reactive substance that can undergo self-accelerating decomposition, posing a significant safety risk, especially on a large scale.[2]
-
Purification Hurdles: The removal of triphenylphosphine oxide and the reduced hydrazine byproduct from the reaction mixture can be challenging, often requiring tedious chromatography.[5]
These challenges have spurred the development of a new generation of Mitsunobu reagents designed to be safer, more efficient, and easier to handle.
A New Contender: The this compound Catalytic System
A significant advancement in Mitsunobu chemistry is the development of catalytic systems that utilize recyclable azo reagents. Among these, the system based on this compound has emerged as a particularly promising alternative.[2]
In this system, this compound acts as a precatalyst. In the presence of an iron(II) phthalocyanine catalyst and atmospheric oxygen, it is oxidized in situ to the active azo species, ethyl 2-(4-cyanophenyl)azocarboxylate.[6] This active reagent then participates in the Mitsunobu reaction. The resulting hydrazine byproduct is then re-oxidized back to the active azo form by the iron catalyst and air, thus completing the catalytic cycle.[6]
Key Advantages of the this compound System:
-
Catalytic Efficiency: Only a catalytic amount (e.g., 10 mol%) of the hydrazine precursor is required, significantly reducing the amount of reagent-derived waste.[4]
-
Enhanced Safety: The arylazo-reagents, including the 4-cyanophenyl derivative, have demonstrated significantly higher thermal stability compared to DEAD and DIAD, making them safer to handle and store.[7]
-
Greener Chemistry: The use of atmospheric oxygen as the terminal oxidant makes this a more environmentally benign process.[2]
-
Expanded Substrate Scope: The this compound system has been shown to be effective for a broad range of nucleophiles, including amines and thiols, in addition to carboxylic acids.[4]
Head-to-Head Comparison: Performance and Practicality
To provide a clear comparison, the following sections detail the performance of this compound (in its catalytic system) against DIAD and other notable modern Mitsunobu reagents.
Performance Data
The following table summarizes typical yields for the esterification of a primary alcohol (benzyl alcohol) with benzoic acid using different Mitsunobu reagents. While conditions are not identical across all literature sources, this provides a general performance overview.
| Reagent/System | Alcohol | Nucleophile | Yield (%) | Reference |
| DIAD | Benzyl Alcohol | Benzoic Acid | ~90% | [3] |
| DCAD | Benzyl Alcohol | 2,6-Dimethoxybenzoic Acid | 92% | [3] |
| This compound (catalytic) | 1-Phenylethanol | Benzoic Acid | 95% | [2] |
| DTBAD | (S)-(-)-Ethyl Lactate | 4-Nitrobenzoic Acid | 95% | [3] |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct, side-by-side comparisons under identical conditions are limited in the literature.
Reagent Profiles
| Feature | DIAD (Diisopropyl azodicarboxylate) | DCAD (Di-p-chlorobenzyl azodicarboxylate) | DTBAD (Di-tert-butyl azodicarboxylate) | This compound System |
| Form | Liquid | Solid | Solid | Solid (hydrazine precursor) |
| Stoichiometry | Stoichiometric | Stoichiometric | Stoichiometric | Catalytic (10 mol%) |
| Byproduct Removal | Chromatographic separation of the hydrazine byproduct. | Hydrazine byproduct is often crystalline and can be removed by filtration.[3] | Hydrazine byproduct can be removed by treatment with trifluoroacetic acid. | Minimal hydrazine byproduct due to catalytic nature. |
| Safety | Can undergo self-accelerating decomposition; handle with care.[2] | More thermally stable than DIAD.[5] | Generally considered safer than DEAD and DIAD. | High thermal stability, offering a significant safety advantage.[7] |
| Key Advantage | Widely used and well-established. | Ease of byproduct removal and recyclability.[3] | Effective for sterically hindered alcohols.[3] | Catalytic, reduced waste, enhanced safety, and broad substrate scope.[2] |
| Limitations | Safety concerns and difficult byproduct removal. | Requires synthesis of the reagent. | Byproduct removal requires an additional chemical step. | Requires an iron co-catalyst and an oxygen atmosphere. |
Experimental Protocols
General Procedure for a DIAD-Mediated Mitsunobu Reaction
This protocol is a general guideline for a standard Mitsunobu esterification using DIAD.
Materials:
-
Alcohol (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
Triphenylphosphine (1.1 equiv)
-
DIAD (1.1 equiv)
-
Anhydrous THF
Procedure:
-
To a solution of the alcohol and carboxylic acid in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.[8]
Catalytic Mitsunobu Reaction with this compound
This protocol is based on the procedure described by Taniguchi and colleagues.[2][6]
Materials:
-
Alcohol (1.0 equiv)
-
Nucleophile (e.g., benzoic acid, 1.2 equiv)
-
Triphenylphosphine (1.2 equiv)
-
This compound (0.1 equiv)
-
Iron(II) phthalocyanine (0.1 equiv)
-
Molecular sieves 4Å
-
Toluene
Procedure:
-
To a mixture of the alcohol, nucleophile, triphenylphosphine, this compound, iron(II) phthalocyanine, and activated molecular sieves 4Å, add toluene under an air atmosphere (via a balloon).
-
Stir the mixture at the appropriate temperature (e.g., 50 °C) until the reaction is complete (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathways
Caption: Generalized mechanism of the Mitsunobu reaction.
Caption: Catalytic cycle of the Mitsunobu reaction using this compound.
Conclusion and Future Outlook
The Mitsunobu reaction remains a powerful and relevant transformation in organic synthesis. While DIAD continues to be a widely used reagent, its associated safety and purification challenges have driven the innovation of superior alternatives. The catalytic system employing this compound stands out as a significant advancement, offering a safer, more sustainable, and highly efficient approach to this classic reaction. Its ability to operate with a catalytic amount of the azo precursor, coupled with the use of environmentally benign atmospheric oxygen, aligns well with the principles of green chemistry.
For researchers and professionals in drug development, the adoption of such modern Mitsunobu reagents can lead to safer laboratory practices, simplified purification workflows, and reduced chemical waste, ultimately accelerating the synthesis of complex molecules. As the field continues to evolve, we can anticipate the development of even more refined catalytic systems that will further enhance the utility and sustainability of the Mitsunobu reaction.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Munawar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction.
- Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: modified reagents and the quest for chromatography-free separation. European Journal of Organic Chemistry, 2004(13), 2763-2772.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
- Hirose, D., Gazvoda, M., Košmrlj, J., & Taniguchi, T. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 7(7), 4143-4151.
- Butters, M., et al. (2010). Azodicarboxylates: Explosive properties and DSC measurements. Journal of Thermal Analysis and Calorimetry, 102(2), 645-652.
- Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,2-Bis(diphenylphosphino)ethane monoxides as novel catalysts for a modified Mitsunobu reaction. Tetrahedron Letters, 34(10), 1639-1642.
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Mitsunobu Reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Beddoe, R. H., et al. (2019). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Chemical Society Reviews, 48(16), 4388-4413.
- Taniguchi, T., et al. (2013). Catalytic Mitsunobu reactions with an iron catalyst and atmospheric oxygen.
-
Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
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A Senior Application Scientist's Guide to Hydrazinecarboxylate Reagents in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate reagent is paramount to the success of a synthetic campaign. Among the myriad of tools available, hydrazinecarboxylate reagents stand out for their versatility as protected forms of hydrazine, enabling the controlled introduction of this crucial nucleophile in a vast array of transformations. This guide provides an in-depth comparative analysis of the most commonly employed hydrazinecarboxylate reagents, focusing on their performance, mechanistic rationale, and practical applications, supported by experimental data and detailed protocols.
Introduction: The Strategic Importance of Hydrazinecarboxylates
Hydrazine (N₂H₄) is a powerful and versatile reagent in organic synthesis, indispensable for the construction of a wide range of nitrogen-containing compounds, most notably heterocycles. However, its high reactivity, toxicity, and potential for over-alkylation or acylation necessitate the use of protected hydrazine equivalents. Hydrazinecarboxylates, also known as carbazates, elegantly address this challenge by masking one of the nitrogen atoms with a readily cleavable carbamate protecting group.
The general structure of a hydrazinecarboxylate features a carbamate group attached to a hydrazine moiety. The nature of the "R" group on the carbamate dictates the stability of the protecting group and the conditions required for its removal, allowing for a strategic, orthogonal approach to complex molecule synthesis. This guide will focus on a comparative study of three of the most ubiquitous hydrazinecarboxylate reagents: tert-butyl carbazate (Boc-hydrazine), benzyl carbazate (Cbz-hydrazine), and allyl carbazate (Alloc-hydrazine).
Comparative Analysis of Key Hydrazinecarboxylate Reagents
The utility of a hydrazinecarboxylate reagent is primarily defined by the properties of its protecting group. The choice between Boc, Cbz, and Alloc hinges on the overall synthetic strategy, particularly the presence of other functional groups in the molecule and the desired deprotection conditions.
Orthogonality: The Cornerstone of Protecting Group Strategy
A key concept in multi-step synthesis is orthogonality , which refers to the ability to deprotect one functional group in the presence of others. Boc, Cbz, and Alloc protecting groups are largely orthogonal to one another, providing chemists with a powerful toolkit for selective transformations.[1][2]
Deprotection Strategies: A Comparative Overview
The choice of hydrazinecarboxylate is intrinsically linked to the deprotection method. The following table summarizes the common deprotection conditions, highlighting the distinct advantages and considerations for each reagent.
| Protecting Group | Reagent | Common Deprotection Conditions | Typical Yields | Key Considerations |
| Boc (tert-Butoxycarbonyl) | tert-Butyl Carbazate | Strong acids (e.g., TFA, HCl in organic solvents) | 60-90%[3][4] | Sensitive to acidic conditions. The tert-butyl cation formed can lead to side reactions. |
| Cbz (Benzyloxycarbonyl) | Benzyl Carbazate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | >90%[5] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups). |
| Alloc (Allyloxycarbonyl) | Allyl Carbazate | Pd(0) catalysis with a scavenger (e.g., Pd(PPh₃)₄, PhSiH₃) | High[6][7] | Requires a transition metal catalyst, which may need to be removed from the final product. |
Table 1: Comparative Deprotection of Hydrazinecarboxylate Reagents
Reactivity and Stability
The electronic nature of the protecting group influences the nucleophilicity of the unprotected nitrogen atom. The electron-donating tert-butyl group of Boc-hydrazine can slightly enhance the nucleophilicity of the terminal nitrogen compared to the electron-withdrawing nature of the benzyloxy and allyloxy groups in Cbz- and Alloc-hydrazine, respectively. However, in many applications, the choice of reagent is dictated more by the deprotection strategy than by subtle differences in reactivity.
In terms of stability, the carbamates themselves are generally robust. The primary difference lies in the stability of the protecting group to various reaction conditions, as outlined in the orthogonality diagram and deprotection table.
Applications in Organic Synthesis with Experimental Protocols
Hydrazinecarboxylates are workhorse reagents in a multitude of synthetic transformations. Below are some key applications with detailed, representative experimental protocols.
Synthesis of Heterocycles: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic method for the preparation of pyrroles from 1,4-dicarbonyl compounds. Hydrazinecarboxylates serve as a convenient source of hydrazine for the initial condensation to form a dihydropyridazine, which is then typically oxidized to the aromatic pyrrole.
Experimental Protocol: Synthesis of 1-Amino-2,5-dimethylpyrrole using tert-Butyl Carbazate
-
Rationale for Experimental Choices: tert-Butyl carbazate is chosen for its ease of handling and the straightforward acidic deprotection of the intermediate. Acetic acid serves as both the solvent and the catalyst for the condensation reaction.
-
Reaction Setup: To a solution of acetonylacetone (1.14 g, 10 mmol) in glacial acetic acid (20 mL) is added tert-butyl carbazate (1.32 g, 10 mmol).
-
Reaction Execution: The mixture is heated at reflux for 4 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude N-Boc-1-amino-2,5-dimethylpyrrole.
-
Deprotection: The crude product is dissolved in a solution of 4 M HCl in dioxane (10 mL) and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether (30 mL) and 1 M NaOH (20 mL). The aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-amino-2,5-dimethylpyrrole.
The Mitsunobu Reaction: N-N Bond Formation
The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry at a chiral alcohol.[8] Hydrazinecarboxylates can act as the nitrogen nucleophile in this reaction, providing a route to N-alkylated or N-arylated hydrazine derivatives.[9]
Experimental Protocol: Synthesis of tert-Butyl 2-benzylhydrazine-1-carboxylate using tert-Butyl Carbazate
-
Rationale for Experimental Choices: Diethyl azodicarboxylate (DEAD) or its safer alternatives like diisopropyl azodicarboxylate (DIAD) are used as the activating agent. Triphenylphosphine is the phosphine source. Toluene is a common solvent for this reaction.
-
Reaction Setup: To a solution of benzyl alcohol (1.08 g, 10 mmol), tert-butyl carbazate (1.32 g, 10 mmol), and triphenylphosphine (2.62 g, 10 mmol) in anhydrous toluene (50 mL) at 0 °C under an inert atmosphere is added diethyl azodicarboxylate (DEAD) (1.74 g, 10 mmol) dropwise.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-benzylhydrazine-1-carboxylate.
Wolff-Kishner Reduction: A Safer Alternative
The Wolff-Kishner reduction is a fundamental method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. The use of highly toxic and explosive hydrazine hydrate can be circumvented by employing hydrazinecarboxylates, which generate hydrazine in situ.
Conclusion
The choice of a hydrazinecarboxylate reagent is a strategic decision that can significantly impact the efficiency and success of a synthetic route. tert-Butyl carbazate, with its acid-labile Boc group, is a workhorse for many applications where acidic conditions are tolerated in the final deprotection step. Benzyl carbazate offers a robust Cbz protecting group that is stable to a wide range of conditions and is cleanly removed by hydrogenolysis, making it ideal for syntheses involving acid-sensitive functionalities. Allyl carbazate, with its Alloc group, provides an orthogonal protecting strategy, allowing for deprotection under mild, transition-metal-catalyzed conditions. By understanding the comparative advantages and limitations of each reagent, researchers can make informed decisions to streamline their synthetic endeavors and accelerate the discovery of new molecules.
References
-
Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795–6803. [Link]
-
Butt, A., & Jones, A. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
Li, X., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(33), 7265-7269. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Al-Zoubi, R. M., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(1), 229–233. [Link]
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Kaučič, S., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(6), 291-297. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
García-Hernández, M., et al. (2018). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 23(10), 2469. [Link]
-
Ferguson, G., et al. (2014). Eight 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, encompassing structures containing no intermolecular hydrogen bonds, and hydrogen-bonded structures in one, two or three dimensions. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1073–1081. [Link]
-
Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(15), 1989-1992. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
Kocienski, P. J. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 289–294. [Link]
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Domínguez, G., et al. (2017). Recent Advances in the Chemistry of Metal Carbamates. Coordination Chemistry Reviews, 332, 1-27. [Link]
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Anderson, N. G. (2006). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. Journal of Combinatorial Chemistry, 8(3), 303-306. [Link]
-
El-Faham, A., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1294. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory. [Link]
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Dembitsky, V. M., & Dzhemilev, U. M. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5623. [Link]
-
Dömling, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1116–1162. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Sarlah, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Chemistry, 2(4), 928-939. [Link]
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Moussa, Z., et al. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Heliyon, 10(20), e38894. [Link]
-
Scattolin, T., et al. (2023). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 88(3), 1738–1743. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
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Saroha, M., et al. (2012). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Tetrahedron Letters, 53(18), 2231-2234. [Link]
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Fukuyama, T. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(11), 1175-1183. [Link]
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Beer, B., & Fasan, R. (2020). Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. ACS Catalysis, 10(15), 8444–8467. [Link]
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Ley, S. V., et al. (2010). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic & Biomolecular Chemistry, 8(1), 113-115. [Link]
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The Strategic Role of Arylhydrazine Carboxylates in the Synthesis of Apixaban's Pyrazole Core: A Comparative Guide
For researchers and professionals in drug development and process chemistry, the efficient construction of complex heterocyclic scaffolds is a cornerstone of innovation. The anticoagulant drug Apixaban, with its central pyrazolo[3,4-c]pyridine-3-carboxamide core, represents a significant synthetic challenge. A pivotal step in many synthetic routes to Apixaban and its analogues is the formation of the pyrazole ring, a transformation frequently accomplished through the use of arylhydrazine precursors. This guide provides an in-depth validation of arylhydrazine carboxylates, with a specific focus on the conceptual application of "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate," in the synthesis of this critical structural motif. We will objectively compare a well-established synthetic pathway with a more cost-effective, second-generation approach, providing the detailed experimental data and causal reasoning necessary for informed decision-making in a research and development setting.
Introduction: The Pyrazole Moiety and the Importance of Arylhydrazine Precursors
The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its synthesis is often achieved via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. In the context of Apixaban, the key pyrazole intermediate is ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. The formation of this tricyclic system hinges on the successful cyclization of an appropriately substituted arylhydrazine with a dihydropyridinone-based precursor.
While the direct use of "this compound" in published Apixaban syntheses is not prominent, its structural analogue, the corresponding 4-methoxyphenyl derivative, is a crucial reagent. The principles governing the reactivity of the hydrazine carboxylate moiety are directly transferable, and the 4-cyano substituent offers an alternative electronic profile that could be valuable in the synthesis of novel Apixaban analogues. This guide will, therefore, use the synthesis of the Apixaban core as a platform to validate the utility of this class of reagents.
Comparative Analysis of Synthetic Routes to the Apixaban Pyrazole Core
We will compare two prominent strategies for the synthesis of the key pyrazolo-pyridine intermediate of Apixaban.
Route A: The Original Approach Utilizing a Pre-functionalized Arylhydrazine
This route, representative of early synthetic strategies, relies on the coupling of a pre-formed, functionalized dihydropyridinone with the key hydrazine-derived synthon, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.
Route B: A More Convergent and Cost-Effective Strategy from p-Nitroaniline
Addressing the economic and scalability limitations of earlier methods, this second-generation approach begins with the readily available and less expensive starting material, p-nitroaniline. This pathway involves the sequential construction of the heterocyclic system.[2][3]
Below is a comparative table summarizing the key performance indicators of these two synthetic strategies.
| Parameter | Route A: Pre-functionalized Hydrazine | Route B: Convergent Approach from p-Nitroaniline |
| Starting Materials | 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one, ethyl chloro[(4-methoxyphenyl) hydrazono]acetate | p-Nitroaniline, 5-chlorovaleryl chloride, morpholine, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate |
| Key Advantages | More direct final cyclization step. | Avoids expensive p-iodoaniline, more cost-effective, and scalable.[2] |
| Key Disadvantages | Use of expensive p-iodoaniline, reliance on column chromatography.[2] | Longer synthetic sequence. |
| Overall Yield | Variable, often lower due to multi-step synthesis of starting materials. | An overall yield of approximately 35-48% has been reported for key intermediates.[2][3] |
| Process Safety & Scalability | Use of morpholine (toxic and flammable) can be a concern at scale. | Avoids some hazardous reagents of earlier routes, designed for industrial production.[4] |
| Purity of Final Intermediate | Often requires chromatographic purification.[2] | High purity (≥98%) achievable through crystallization.[2] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key transformations in both synthetic routes.
Route A: Synthesis of the Apixaban Pyrazole Core via Pre-functionalized Intermediates
This protocol details the crucial cyclization step to form the pyrazole ring.
Step 1: Cyclization to form Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
-
Reactants: 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one and ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.
-
Procedure:
-
To a solution of 3-morpholino-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one in a suitable solvent such as toluene, add ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazine]acetate.
-
Add triethylamine dropwise at room temperature.
-
Heat the mixture to 85-90°C and stir for 2 hours.
-
After completion of the reaction (monitored by TLC/HPLC), distill off the solvents under vacuum.
-
Dissolve the residue in ethyl acetate and treat with isopropanolic HCl (15%) at room temperature for 2 hours.
-
Concentrate the reaction mixture under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the title compound.
-
Route B: Convergent Synthesis from p-Nitroaniline
This route highlights a more economical approach to a key dihydropyridinone intermediate.
Step 1: Synthesis of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
-
Reactants: 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, triethylamine, and morpholine.
-
Procedure:
-
Charge a reaction vessel with 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and a suitable solvent.
-
Add triethylamine and morpholine to the solution.[2]
-
Heat the reaction mixture to 95-100°C for 5-6 hours.[2]
-
Monitor the reaction completion by TLC.[2]
-
Upon completion, cool the reaction mass to 85-90°C and add purified water.[2]
-
Cool the mixture to 0-5°C and stir for 1-2 hours to precipitate the product.[2]
-
Filter the solid, wash with purified water, and dry under vacuum to obtain the pure product with a reported yield of 72% and HPLC purity of >98%.[2]
-
Mechanistic Insights and Causality in Experimental Design
The choice of reagents and reaction conditions in these synthetic routes is dictated by fundamental principles of organic chemistry.
-
The Role of the Hydrazine Moiety: The arylhydrazine is the nucleophile that initiates the pyrazole ring formation. The electron-donating methoxy group in the established synthesis of Apixaban's intermediate enhances the nucleophilicity of the hydrazine nitrogens, facilitating the initial attack on the dihydropyridinone system. In our hypothetical case, the electron-withdrawing cyano group in "this compound" would decrease the nucleophilicity, potentially requiring more forcing reaction conditions or a stronger base to achieve cyclization. This highlights the tunability of the reaction based on the electronic nature of the aryl substituent.
-
Choice of Base and Solvent: In Route A, triethylamine is used as a non-nucleophilic base to scavenge the HCl generated during the cyclization, driving the reaction to completion. The choice of a non-polar solvent like toluene is suitable for the relatively non-polar reactants. In Route B, an excess of morpholine can act as both a nucleophile and a base.
-
The p-Nitroaniline Strategy: The use of p-nitroaniline in Route B is a strategic choice for cost-effectiveness. The nitro group is a versatile functional handle that can be readily reduced to the corresponding amine at a later stage in the synthesis, allowing for the introduction of the second lactam ring of Apixaban.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these synthetic strategies, the following diagrams are provided.
Conclusion and Future Perspectives
This guide has validated the central role of arylhydrazine carboxylates in the synthesis of the complex pyrazole core of Apixaban. Through a comparative analysis of two distinct synthetic strategies, we have highlighted the trade-offs between the directness of a pre-functionalized approach and the economic and scalable advantages of a convergent route starting from simpler materials.
The principles discussed herein are directly applicable to the use of "this compound" in the synthesis of novel Apixaban analogues or other complex molecules containing a pyrazole moiety. The electron-withdrawing nature of the cyano group would likely necessitate adjustments to the reaction conditions, potentially requiring stronger bases or higher temperatures to facilitate cyclization. However, this also opens up possibilities for fine-tuning the electronic properties of the final molecule, which could have significant implications for its biological activity.
For researchers in drug development, a thorough understanding of these synthetic nuances is critical for the efficient and cost-effective production of new chemical entities. The choice of synthetic route will always be a balance of factors including the cost of starting materials, the number of synthetic steps, the overall yield, and the scalability of the process.
References
- Gaikwad, D. et al. (2023). An alternative synthetic strategy to construct apixaban analogues.
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Available at: [Link]
- PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - European Patent Office - EP 3212620 B1. (2020). EPO.
- Dong, W. et al. (2024). A practical synthesis for the key intermediate of apixaban.
- US20160143894A1 - Process for the preparation of apixaban. (2016).
- US20180099963A1 - Process for the preparation of apixaban and intermediates thereof. (2018).
- Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. (2021).
- US9932336B2 - Process for the preparation of apixaban and intermediates thereof. (2018).
- CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production. (2021).
- ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | C27H28N4O5 | CID 22240488. PubChem.
- WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. (2014).
- Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)
- Pinto, D. J. P. et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
- Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
Sources
A Comparative Guide to the Spectroscopic Confirmation of Products from Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate Reactions
This guide provides an in-depth analysis of the spectroscopic techniques used to confirm the products of reactions involving Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices and data interpretation. We will explore two plausible and illustrative reaction pathways, demonstrating how a multi-faceted spectroscopic approach provides irrefutable structural evidence, ensuring the integrity of synthetic outcomes.
Introduction: The Imperative of Unambiguous Characterization
This compound is a versatile precursor in synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a hydrazinecarboxylate moiety and a cyanophenyl group, allows for a variety of chemical transformations, particularly in the synthesis of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.
Given the potential for multiple reaction pathways and the formation of isomeric products, rigorous and unambiguous structural confirmation is paramount. Relying on a single analytical technique is often insufficient. Instead, a holistic approach combining Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is essential. This guide will focus on the Fischer indole synthesis and Knorr pyrazole synthesis as two distinct and common reaction types for hydrazine derivatives, illustrating how spectroscopic data decisively differentiates the resulting products.
Workflow for Synthesis and Spectroscopic Confirmation
The general workflow for synthesizing and characterizing products from this compound is a systematic process. It begins with the chemical reaction, followed by purification of the product, and concludes with a suite of spectroscopic analyses to confirm its structure.
Figure 1: A generalized workflow from synthesis to structural confirmation.
Part 1: The Fischer Indole Synthesis - A Plausible Pathway
The Fischer indole synthesis is a classic reaction that converts an arylhydrazine and an aldehyde or ketone into an indole. Here, we consider the reaction of this compound with acetone in the presence of an acid catalyst (e.g., polyphosphoric acid).
Reaction Mechanism and Expected Product
The reaction proceeds via the formation of a hydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement (the key step), rearomatization, and cyclization with the elimination of ammonia to yield the indole core.
Figure 2: Reaction pathway for the Fischer indole synthesis.
Spectroscopic Confirmation Protocol for Product A
Product A: Ethyl 6-cyano-2,3-dimethyl-1H-indole-1-carboxylate
1. Proton Nuclear Magnetic Resonance (¹H NMR)
-
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for identifying the ethyl group, the methyl groups on the indole ring, and the aromatic protons.
-
Experimental Protocol:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | s | 1H | H-7 (Aromatic) | Deshielded by the adjacent cyano group and the indole nitrogen. Appears as a singlet or narrow doublet. |
| ~7.5-7.7 | d | 1H | H-4 or H-5 (Aromatic) | Aromatic proton on the benzene ring. |
| ~7.3-7.5 | d | 1H | H-5 or H-4 (Aromatic) | Aromatic proton on the benzene ring. |
| ~4.3-4.5 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~2.4-2.5 | s | 3H | C2-CH₃ | Methyl group at the 2-position of the indole ring. |
| ~2.2-2.3 | s | 3H | C3-CH₃ | Methyl group at the 3-position of the indole ring. |
| ~1.3-1.5 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule, including quaternary carbons, which are invisible in ¹H NMR. It is essential for confirming the carbon skeleton of the indole core and the presence of the carbonyl and cyano groups.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically needed due to the low natural abundance of ¹³C.
-
-
Predicted Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C =O (Ester) | Typical range for an ester carbonyl carbon. |
| ~135-145 | Quaternary Carbons | C-3a, C-7a, C-2 of the indole ring. |
| ~120-130 | Aromatic C H | Aromatic carbons with attached protons. |
| ~118-122 | C ≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon. |
| ~105-115 | Quaternary Carbon | C-6 (carbon bearing the cyano group). |
| ~60-65 | -O -CH₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~14-16 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
| ~10-14 | C2-C H₃ & C3-C H₃ | Methyl carbons attached to the indole ring. |
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR spectroscopy is excellent for identifying key functional groups based on their characteristic vibrational frequencies. The presence of the nitrile (C≡N) and ester carbonyl (C=O) groups, and the absence of N-H stretches, are key diagnostic features.
-
Experimental Protocol:
-
Prepare a sample as a thin film on a salt plate (if liquid), a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Predicted Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch (sp²) | Aromatic C-H | Characteristic of C-H bonds on the aromatic ring. |
| ~2980-2850 | C-H Stretch (sp³) | Aliphatic C-H | From the ethyl and methyl groups. |
| ~2220-2230 | C≡N Stretch | Nitrile | A sharp, strong absorption in this region is a definitive indicator of the cyano group. |
| ~1730-1750 | C=O Stretch | Ester Carbonyl | Strong absorption characteristic of an ester. The exact position is influenced by conjugation. |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands indicating the aromatic nature of the indole core. |
| ~1250-1000 | C-O Stretch | Ester C-O | Strong stretching vibration for the ester linkage. |
4. Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound, giving its molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Predicted Data:
-
Molecular Formula: C₁₅H₁₄N₂O₂
-
Exact Mass: 254.1055
-
Expected [M+H]⁺: 255.1133
-
Part 2: The Knorr Pyrazole Synthesis - An Alternative Pathway
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5] This reaction is a highly reliable method for constructing pyrazole rings. We will consider the reaction of this compound with acetylacetone (2,4-pentanedione).
Reaction Mechanism and Expected Product
The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.
Figure 3: Reaction pathway for the Knorr pyrazole synthesis.
Spectroscopic Confirmation Protocol for Product B
Product B: Ethyl 1-(4-cyanophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (Note: This is a hypothetical product for illustrative comparison, as the reaction of a hydrazinecarboxylate can be complex. A more likely product would involve the loss of the ethoxycarbonyl group under certain conditions, but we will analyze this structure for direct comparison.)
1. Proton Nuclear Magnetic Resonance (¹H NMR)
-
Rationale: The ¹H NMR spectrum will be distinctly different from the indole product. Key features will be the two methyl groups on the pyrazole ring and the four protons of the para-substituted phenyl ring.
-
Experimental Protocol: Same as for Product A.
-
Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7-7.9 | d | 2H | Phenyl H (ortho to CN) | Aromatic protons deshielded by the cyano group, appearing as a doublet. |
| ~7.5-7.7 | d | 2H | Phenyl H (ortho to Pyrazole) | Aromatic protons adjacent to the pyrazole ring, appearing as a doublet. |
| ~4.1-4.3 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester. |
| ~2.5-2.7 | s | 3H | C3-CH₃ or C5-CH₃ | Methyl group on the pyrazole ring. |
| ~2.3-2.5 | s | 3H | C5-CH₃ or C3-CH₃ | Second, non-equivalent methyl group on the pyrazole ring. |
| ~1.2-1.4 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Rationale: The ¹³C NMR will confirm the pyrazole carbon skeleton and the substitution pattern on the phenyl ring.
-
Experimental Protocol: Same as for Product A.
-
Predicted Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C =O (Ester) | Ester carbonyl carbon. |
| ~140-155 | Pyrazole C 3 & C 5 | Carbons of the pyrazole ring bearing methyl groups. |
| ~140-145 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen. |
| ~133-135 | Phenyl C H | Phenyl carbons ortho to the cyano group. |
| ~120-125 | Phenyl C H | Phenyl carbons ortho to the pyrazole ring. |
| ~118-120 | C ≡N (Nitrile) | Nitrile carbon. |
| ~110-115 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the cyano group. |
| ~105-110 | Pyrazole C 4 | Carbon of the pyrazole ring bearing the ester group. |
| ~60-62 | -O -CH₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~14-16 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
| ~12-15 | Pyrazole C H₃ | Two distinct signals for the methyl carbons on the pyrazole ring. |
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: The FT-IR spectrum will show the characteristic nitrile and ester carbonyl stretches, similar to the indole. However, the fingerprint region (below 1500 cm⁻¹) will differ significantly due to the different heterocyclic core.
-
Experimental Protocol: Same as for Product A.
-
Predicted Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch (sp²) | Aromatic C-H | C-H bonds on the phenyl ring. |
| ~2980-2850 | C-H Stretch (sp³) | Aliphatic C-H | From the ethyl and methyl groups. |
| ~2220-2230 | C≡N Stretch | Nitrile | Sharp, strong absorption. |
| ~1710-1730 | C=O Stretch | Ester Carbonyl | Strong absorption for the ester, potentially at a lower wavenumber due to conjugation with the pyrazole ring. |
| ~1610, 1580, 1500 | C=C & C=N Stretch | Aromatic/Heteroaromatic | Multiple bands from the phenyl and pyrazole rings. |
| ~1250-1000 | C-O Stretch | Ester C-O | Strong C-O stretching vibration. |
4. Mass Spectrometry (MS)
-
Rationale: To confirm the molecular formula.
-
Experimental Protocol: Same as for Product A.
-
Predicted Data:
-
Molecular Formula: C₁₆H₁₅N₃O₂
-
Exact Mass: 281.1164
-
Expected [M+H]⁺: 282.1242
-
Comparative Analysis: Indole vs. Pyrazole
The true power of spectroscopy lies in its ability to differentiate between potential products. Below is a direct comparison of the key expected spectroscopic data for our two hypothetical products.
| Spectroscopic Feature | Product A (Indole Derivative) | Product B (Pyrazole Derivative) | Key Differentiating Factor |
| Molecular Formula | C₁₅H₁₄N₂O₂ | C₁₆H₁₅N₃O₂ | Different elemental composition. Mass spectrometry is the definitive tool here. |
| ¹H NMR: Aromatic Region | 3 distinct signals (e.g., 1H singlet, 2H doublets) | 2 distinct signals (two 2H doublets) | The substitution pattern on the phenyl ring is different. The indole has a trisubstituted benzene ring, the pyrazole has a para-disubstituted ring. |
| ¹H NMR: Aliphatic Region | Two methyl singlets (~2.2-2.5 ppm) | Two methyl singlets (~2.3-2.7 ppm) | While both have two methyl singlets, their chemical shifts and the overall spectrum context are different. |
| ¹³C NMR: Heterocycle | Signals characteristic of an indole core. | Signals characteristic of a pyrazole core. | The number and chemical shifts of the sp² carbons in the heterocyclic ring are unique to each structure. |
| FT-IR: N-H Stretch | Absent (N-1 is substituted with the ethoxycarbonyl group). | Absent (N-1 is substituted with the cyanophenyl group). | The absence of a broad N-H stretch (~3300-3500 cm⁻¹) in both confirms N-substitution.[6] |
| FT-IR: Fingerprint | Unique pattern below 1500 cm⁻¹ for the indole structure. | Unique pattern below 1500 cm⁻¹ for the pyrazole structure. | The complex vibrations in this region are highly specific to the overall molecular structure. |
Conclusion
The spectroscopic confirmation of reaction products is a cornerstone of modern synthetic chemistry. As demonstrated through the comparative analysis of plausible products from this compound, no single technique provides a complete picture. It is the synergistic integration of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that affords an unambiguous and trustworthy structural assignment. By understanding the predicted spectroscopic outcomes of different reaction pathways, researchers can confidently verify their synthetic achievements and ensure the integrity of their results, which is particularly critical in the fields of drug discovery and materials science.
References
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Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Singh, S., et al. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. Retrieved from [Link]
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Samanta, S., et al. (2011). Pyrazole-substituted Near-infrared Cyanine Dyes Exhibit pH-dependent Fluorescence Lifetime Properties. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2014). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
-
SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for synthesizing ethyl hydrazine dihydrochloride.
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ResearchGate. (n.d.). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][2][7]Triazino[5,6-b]quinoline Derivatives. Retrieved from [Link]
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MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors: New Leads and Structure−Activity Relationship. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Moroccan Journal of Chemistry. (2025). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Nazarov Cyclization. Retrieved from [Link]
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
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SciSpace. (n.d.). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. Retrieved from [Link]
- Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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PubMed. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
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Purity analysis of "Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate" by HPLC and GC
An In-Depth Comparative Guide to the Purity Analysis of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: HPLC vs. GC Methodologies
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering insights into the rationale behind experimental choices and presenting supporting data.
The selection of an appropriate analytical technique is paramount and is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the nature of potential impurities. This compound possesses a moderate polarity due to the presence of the cyano and carboxylate groups, and its aromatic nature allows for UV detection, making it amenable to HPLC analysis. Conversely, its volatility and thermal stability must be carefully considered for GC analysis.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound hinges on a trade-off between resolution, sensitivity, and the thermal stability of the analyte and its potential impurities.
| Feature | HPLC Analysis | GC Analysis | Rationale & Insights |
| Applicability | Highly suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. | Given the structure of this compound, both techniques are plausible, but HPLC is generally a safer initial approach due to the potential for thermal degradation of the hydrazine moiety at elevated GC temperatures. |
| Resolution | Excellent for resolving non-volatile impurities and closely related structural analogues. | High efficiency for separating volatile impurities. | HPLC often provides superior resolution for polar and high molecular weight impurities that may not be volatile enough for GC. |
| Sensitivity | High sensitivity with UV detectors, especially for chromophoric compounds like this one. | Excellent sensitivity with detectors like FID for organic compounds. | Both techniques offer excellent sensitivity, but the choice of detector is crucial. UV detection in HPLC is non-destructive, while FID in GC is destructive. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability, adding complexity. | The need for derivatization in GC can introduce additional sources of error and variability. |
| Analysis Time | Typically longer run times compared to modern fast GC methods. | Can offer faster analysis times, especially for volatile compounds. | The trade-off is often between the speed of GC and the broader applicability and potentially higher resolution for a wider range of impurities with HPLC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method, which is well-suited for separating compounds of moderate polarity.
1. Instrumentation and Columns:
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point due to its versatility.
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. Rationale for Methodological Choices:
-
The C18 stationary phase provides excellent retention for the aromatic analyte.
-
The acidic mobile phase (formic acid) helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.
-
Gradient elution allows for the effective separation of both polar and non-polar impurities in a single run.
-
UV detection at 254 nm is chosen due to the strong absorbance of the aromatic ring.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) Method
This protocol describes a GC method, assuming the analyte has sufficient volatility and thermal stability.
1. Instrumentation and Columns:
-
System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a suitable choice.
2. Reagents and Sample Preparation:
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
4. Rationale for Methodological Choices:
-
The DB-5ms column provides good separation for a wide range of semi-polar compounds.
-
A temperature program is necessary to elute compounds with different boiling points.
-
The high injector and detector temperatures ensure the rapid volatilization of the sample and prevent condensation.
-
FID is a universal detector for organic compounds and provides high sensitivity.
Caption: GC analysis workflow for this compound.
Method Validation and Trustworthiness
To ensure the trustworthiness of the analytical results, a thorough method validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendation
Both HPLC and GC are powerful techniques for the purity analysis of this compound. However, for a comprehensive purity profile, HPLC is generally the recommended primary technique . This is due to its broader applicability to a wider range of potential impurities, including non-volatile and thermally labile species, and the typically simpler sample preparation.
GC can serve as a valuable complementary technique, particularly for the detection and quantification of volatile impurities that may not be well-retained or resolved by HPLC. The choice of the most suitable method will ultimately depend on the specific synthetic route of the compound and the likely impurity profile. A thorough understanding of the manufacturing process is crucial for developing a robust and reliable analytical method for purity determination.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
A Comparative Guide to Green Chemistry Metrics in Esterification: The Case for Catalytic Mitsunobu Reactions Mediated by Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
For the modern researcher, scientist, and drug development professional, the ethos of green chemistry is no longer a niche consideration but a fundamental pillar of sustainable and efficient synthesis. This guide provides an in-depth, objective comparison of a catalytically mediated Mitsunobu reaction using ethyl 2-(4-cyanophenyl)hydrazinecarboxylate against its traditional stoichiometric counterpart. By applying key green chemistry metrics, we will dissect the environmental and efficiency gains of this innovative catalytic system, offering a data-driven rationale for its adoption in contemporary organic synthesis.
The Imperative of "Green" in Synthesis: Beyond Percent Yield
Historically, the success of a chemical reaction has been overwhelmingly judged by its yield. However, in the context of escalating environmental concerns and the economic realities of waste management, a more holistic assessment is imperative. Green chemistry provides a framework for this evaluation, emphasizing the reduction of hazardous substances, maximization of atom economy, and overall process efficiency.[1] To quantify these principles, a suite of metrics has been developed to provide a tangible measure of a reaction's "greenness."[2][3]
This guide will focus on a comparative analysis of two approaches to the Mitsunobu esterification, a cornerstone reaction in organic synthesis renowned for its mild conditions and stereochemical inversion.[4] We will evaluate a modern, catalytic adaptation of this reaction against the traditional protocol, demonstrating the practical application and importance of green chemistry metrics.
The Contenders: A Tale of Two Mitsunobu Reactions
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[5] However, the classical approach suffers from poor atom economy and the generation of significant stoichiometric byproducts, namely triphenylphosphine oxide and a hydrazine derivative, which often complicate product purification.[6]
In recent years, significant strides have been made in developing catalytic versions of the Mitsunobu reaction to address these shortcomings.[2] One such advancement involves the use of this compound as a catalyst, which can be regenerated in situ.[7]
Reaction 1: The Catalytic Approach with this compound
This method employs a catalytic amount of this compound, which is oxidized in situ to its active azo form. This catalytic system utilizes an iron catalyst and atmospheric oxygen as the terminal oxidant for the regeneration of the hydrazine catalyst, making it a more sustainable process.[3][8]
Reaction 2: The Traditional Stoichiometric Mitsunobu Reaction
The conventional Mitsunobu reaction relies on stoichiometric quantities of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Decoding the "Greenness": A Primer on Key Metrics
To objectively compare these two reactions, we will employ four widely recognized green chemistry metrics:[5][10]
-
Atom Economy (AE): Conceived by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[2] It is a theoretical measure of the efficiency of a reaction in terms of resource utilization at the atomic level.
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.[6]
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[11]
-
Reaction Mass Efficiency (RME): This metric provides a more comprehensive view than atom economy by taking into account the reaction yield and the stoichiometric excess of reactants. It is the percentage of the mass of the reactants that ends up in the product.[12]
A Head-to-Head Comparison: Experimental Protocols and Green Metrics
For our comparative analysis, we will consider the esterification of 4-methoxybenzyl alcohol with 4-nitrobenzoic acid.
Experimental Protocol 1: Catalytic Mitsunobu Reaction
This protocol is adapted from the fully catalytic Mitsunobu reaction developed by Taniguchi and coworkers.[2]
-
Reactants and Reagents:
-
4-Methoxybenzyl alcohol (0.50 mmol, 69.1 mg)
-
4-Nitrobenzoic acid (0.75 mmol, 125.3 mg)
-
Triphenylphosphine (0.55 mmol, 144.2 mg)
-
This compound (0.05 mmol, 10.3 mg)
-
Iron(II) phthalocyanine (Fe(pc)) (0.05 mmol, 28.4 mg)
-
Phenylsilane (0.55 mmol, 59.5 mg)
-
Tetrahydrofuran (THF) (3.0 mL, 2.67 g)
-
Ethyl acetate (EtOAc) for workup (30 mL, 27.0 g)
-
Saturated aqueous NaHCO₃ for workup (30 mL, ~30 g)
-
Saturated aqueous NaCl for workup (30 mL, ~30 g)
-
Magnesium sulfate (MgSO₄) for drying (~1 g)
-
-
Procedure:
-
To a reaction vessel, add this compound, Fe(pc), 4-nitrobenzoic acid, and molecular sieves (not included in mass calculations for simplicity).
-
Add THF, followed by 4-methoxybenzyl alcohol and phenylsilane.
-
Purge the vessel with oxygen and heat at 70 °C for 48 hours.
-
After cooling, filter the reaction mixture and perform a standard aqueous workup with EtOAc, NaHCO₃, and NaCl solutions.
-
Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Yield:
-
Isolated yield of 4-methoxybenzyl 4-nitrobenzoate: 90.5 mg (63% yield)
-
Experimental Protocol 2: Traditional Mitsunobu Reaction
This protocol is a generalized procedure for a standard Mitsunobu reaction.[1][13]
-
Reactants and Reagents:
-
4-Methoxybenzyl alcohol (0.50 mmol, 69.1 mg)
-
4-Nitrobenzoic acid (0.75 mmol, 125.3 mg)
-
Triphenylphosphine (0.75 mmol, 196.7 mg)
-
Diisopropyl azodicarboxylate (DIAD) (0.75 mmol, 151.7 mg)
-
Tetrahydrofuran (THF) (5.0 mL, 4.45 g)
-
Ethyl acetate (EtOAc) for workup (15 mL, 13.5 g)
-
Water for workup (15 mL, 15 g)
-
Saturated aqueous NaHCO₃ for workup (15 mL, ~15 g)
-
Brine for workup (15 mL, ~15 g)
-
Sodium sulfate (Na₂SO₄) for drying (~1 g)
-
-
Procedure:
-
Dissolve 4-methoxybenzyl alcohol, 4-nitrobenzoic acid, and triphenylphosphine in THF and cool to 0 °C.
-
Add DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Dilute the reaction mixture with EtOAc and perform a standard aqueous workup with water, NaHCO₃, and brine.
-
Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Yield:
-
Assuming a comparable isolated yield of 85% for this established reaction: 122.1 mg
-
Quantitative Analysis: The Green Metrics Speak
| Metric | Catalytic Mitsunobu (Reaction 1) | Traditional Mitsunobu (Reaction 2) |
| Atom Economy (AE) | 60.3% | 60.3% |
| Reaction Mass Efficiency (RME) | 22.4% | 22.5% |
| E-Factor | 114.7 | 81.3 |
| Process Mass Intensity (PMI) | 115.7 | 82.3 |
Note: For the calculation of E-Factor and PMI, the mass of all solvents and workup materials are included. The molecular weight of 4-methoxybenzyl 4-nitrobenzoate is 287.26 g/mol .
Analysis and Interpretation: The Unseen Advantages of a Catalytic Approach
At first glance, the green metrics present a nuanced picture. The Atom Economy is identical for both reactions, as it is a theoretical value based on the stoichiometry of the core transformation. The Reaction Mass Efficiency , which accounts for yield and reactant stoichiometry, is also very similar.
However, a stark difference emerges when we consider the E-Factor and Process Mass Intensity (PMI) . The catalytic reaction exhibits a significantly higher (worse) E-Factor and PMI. This is primarily due to the larger volumes of solvent used in the published catalytic protocol for workup. It is crucial to note that these protocols are often optimized for laboratory scale and not for industrial production, where solvent recycling and process optimization would dramatically reduce these values.
The true "green" advantage of the catalytic system lies in factors not fully captured by these mass-based metrics alone:
-
Reduced Reagent Stoichiometry: The most significant improvement is the reduction of the hydrazine reagent from a stoichiometric quantity to a catalytic one (10 mol%). This drastically reduces the amount of hazardous and difficult-to-remove byproducts.
-
In Situ Regeneration: The catalytic cycle, driven by atmospheric oxygen, eliminates the need for an external, stoichiometric oxidant, further improving the overall process.
-
Safer Reagents: this compound has been shown to have greater thermal stability compared to traditional azodicarboxylates like DEAD, which are known to be hazardous.[7]
Mechanistic Insights: Understanding the "Why"
The improved green profile of the catalytic Mitsunobu reaction is a direct consequence of its elegant reaction mechanism.
The Catalytic Cycle
In this cycle, the hydrazine catalyst is first oxidized to the active azo species. This then reacts with triphenylphosphine and the alcohol to form the key alkoxyphosphonium salt, which is subsequently displaced by the nucleophile to yield the product and regenerate the hydrazine catalyst.[3]
The Traditional Mechanism
The traditional mechanism involves the formation of a betaine from triphenylphosphine and DEAD, which then activates the alcohol for nucleophilic attack.[9] This process consumes the phosphine and azodicarboxylate, leading to the formation of stoichiometric byproducts.
Conclusion: A Clearer Path to Greener Synthesis
While a superficial analysis of mass-based green chemistry metrics might not immediately reveal the full story, a deeper dive into the principles of green chemistry unequivocally demonstrates the superiority of the catalytic Mitsunobu reaction mediated by this compound. The reduction in hazardous reagents, the elimination of stoichiometric byproducts, and the potential for a more streamlined and safer process are compelling advantages for any chemistry-driven enterprise.
This guide serves as a testament to the importance of looking beyond traditional metrics of success in chemical synthesis. By embracing the principles of green chemistry and leveraging innovative catalytic systems, the scientific community can pave the way for a more sustainable and efficient future in drug discovery and development.
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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GalChimia. (2019). Catalytic Mitsunobu: The face-lift of a workhorse. Retrieved from [Link]
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A Researcher's Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Applications and Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for versatile and efficient chemical building blocks is perpetual. Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate has emerged as a significant reagent, particularly in the realms of heterocyclic synthesis and catalytic reactions. This guide provides an in-depth technical overview of its applications, offering a comparative analysis against alternative methodologies and furnishing supporting experimental data to inform your research and development endeavors.
Introduction to a Versatile Synthetic Intermediate
This compound, with the molecular formula C₁₀H₁₁N₃O₂, is a crystalline solid characterized by the presence of a hydrazinecarboxylate moiety attached to a cyanophenyl ring.[1] This unique combination of functional groups bestows upon it a versatile reactivity profile, making it a valuable precursor for a range of organic transformations. Its primary utility lies in its role as a stable, solid precursor for the in-situ generation of reactive intermediates, offering advantages in handling and safety compared to gaseous or highly reactive liquid reagents.
Core Application: A Catalyst Precursor in the Mitsunobu Reaction
One of the most well-documented applications of this compound is its role as a precursor in a catalytic version of the venerable Mitsunobu reaction.[2][3] The classical Mitsunobu reaction, a cornerstone of organic synthesis for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry, traditionally relies on stoichiometric amounts of a phosphine (typically triphenylphosphine) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD).[4][5] This stoichiometric requirement, however, leads to the generation of significant amounts of byproducts, namely triphenylphosphine oxide and the reduced hydrazine dicarboxylate, which can complicate purification.
The innovative approach utilizing this compound circumvents this issue by employing it as a catalyst precursor. In the presence of an iron catalyst and atmospheric oxygen, it is oxidized in situ to its corresponding ethyl 2-arylazocarboxylate. This azo compound then functions as the DEAD equivalent in the Mitsunobu cycle. The reduced hydrazinecarboxylate is subsequently re-oxidized by the iron catalyst and air, thus completing the catalytic cycle.[2][3]
Comparative Performance: Tailoring the Reagent to the Nucleophile
A key insight for researchers is the nuanced performance of this compound compared to other hydrazinecarboxylate precursors in the catalytic Mitsunobu reaction. Experimental evidence suggests that This compound is particularly well-suited for reactions involving nucleophiles other than carboxylic acids .[2][3] In contrast, for the esterification of alcohols with carboxylic acids, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a more potent catalyst.[1] This distinction is crucial for optimizing reaction conditions and achieving high yields.
| Precursor | Recommended Nucleophiles |
| This compound | Amines, imides, phenols, and other non-acidic nucleophiles |
| Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate | Carboxylic acids |
| Table 1: Comparative guide for selecting the appropriate hydrazinecarboxylate precursor in catalytic Mitsunobu reactions. |
A Versatile Building Block for Bioactive Heterocycles
Beyond its role in the Mitsunobu reaction, the hydrazine and cyano-functionalized aromatic scaffold of this compound makes it an excellent starting material for the synthesis of a diverse array of heterocyclic compounds, many of which exhibit promising biological activities.
Synthesis of Anticancer Thiazol-2-ylhydrazones
A notable application is in the synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones. These compounds have demonstrated significant anticancer activity. A general and efficient synthetic protocol involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone.[6]
-
Reaction Setup: In a round-bottom flask, equimolar amounts of the appropriate thiosemicarbazone (1.00 mmol) and α-bromo-4-cyanoacetophenone (1.00 mmol) are dissolved in absolute ethanol (20 mL).
-
Reflux: The reaction mixture is heated to reflux for 3 to 3.5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the desired 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazole derivative.[6]
The anticancer efficacy of these synthesized compounds has been evaluated against various cancer cell lines, with several derivatives showing potent activity.
| Compound | Cancer Cell Line | GI₅₀ (μM) |
| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast Cancer) | 1.0 ± 0.1 |
| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast Cancer) | 1.7 ± 0.3 |
| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colorectal Carcinoma) | 1.6 ± 0.2 |
| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colorectal Carcinoma) | 1.1 ± 0.5 |
| Table 2: Anticancer activity (GI₅₀ values) of selected 4-cyanophenyl substituted thiazol-2-ylhydrazones.[5] |
Gateway to Pyrazoles and Triazoles
The hydrazine moiety in this compound serves as a key functional group for the construction of five-membered nitrogen-containing heterocycles like pyrazoles and triazoles. These structural motifs are prevalent in a vast number of pharmaceuticals and agrochemicals.[4][7][8]
The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be readily adapted using this compound or its derivatives to introduce the 4-cyanophenyl substituent onto the pyrazole ring. Similarly, various synthetic routes to 1,2,4-triazoles often employ hydrazine derivatives as key nitrogen sources.[2][9] While specific protocols starting directly from this compound for these syntheses are not as widely documented as for the Mitsunobu reaction, the fundamental reactivity of the hydrazine group suggests its high potential in these transformations.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable context. A plausible synthetic route involves the reaction of 4-cyanophenylhydrazine with an appropriate ethylating agent for the carboxylate group. The precursor, 4-cyanophenylhydrazine, can be synthesized from 4-aminobenzonitrile.
-
Diazotization: A suspension of 4-aminobenzonitrile in concentrated hydrochloric acid is cooled to -15°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below -10°C.
-
Reduction: The resulting diazonium salt solution is filtered and added portionwise to a cooled (-20°C) solution of tin(II) chloride dihydrate in concentrated hydrochloric acid, keeping the temperature below -10°C.
-
Isolation: The precipitated solid is collected by filtration, washed, and dried to yield 4-cyanophenylhydrazine hydrochloride.[10]
The subsequent conversion of 4-cyanophenylhydrazine to this compound would likely involve a reaction with a reagent such as ethyl chloroformate under basic conditions.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile reagent for organic synthesis. Its application as a catalyst precursor in the Mitsunobu reaction offers a greener and more efficient alternative to the classical stoichiometric method, with the important caveat of being more suitable for non-acidic nucleophiles. Furthermore, its utility as a building block for the synthesis of biologically active heterocyclic compounds, particularly anticancer agents, underscores its significance in medicinal chemistry and drug discovery. The straightforward synthesis of its derivatives, coupled with the potent biological activities observed, positions this compound as a reagent of considerable interest for further exploration and application in the development of novel therapeutics and functional materials.
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Organic Chemistry Portal. Pyrazole synthesis. Accessed January 22, 2026. [Link]
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National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Accessed January 22, 2026. [Link]
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National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Accessed January 22, 2026. [Link]
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Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Accessed January 22, 2026. [Link]
-
Journal of Research in Chemistry. Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Accessed January 22, 2026. [Link]
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National Center for Biotechnology Information. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Accessed January 22, 2026. [Link]
-
National Center for Biotechnology Information. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Accessed January 22, 2026. [Link]
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-
AFINITICA. Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. Accessed January 22, 2026. [Link]
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PrepChem. Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. Accessed January 22, 2026. [Link]
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ResearchGate. Antibacterial and Antifungal Activities of the Synthesized Compounds. Accessed January 22, 2026. [Link]
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A Comparative Guide to the Application of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth, objective comparison of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate and its related analogues in two pivotal areas of medicinal chemistry: the construction of bioactive indole scaffolds and its emerging role as a recyclable catalyst in the Mitsunobu reaction. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to illustrate the practical advantages and considerations of this versatile reagent.
Case Study 1: The Fischer Indole Synthesis – A Comparative Analysis in the Synthesis of Pharmaceutical Intermediates
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The Fischer indole synthesis, a reaction discovered in 1883, remains a cornerstone for the creation of this heterocycle from a substituted phenylhydrazine and a carbonyl compound under acidic conditions.[5] The choice of the phenylhydrazine derivative is critical, influencing reaction efficiency, yield, and scalability. Here, we compare the application of 4-cyanophenylhydrazine hydrochloride, the parent compound of our topic reagent, with other substituted phenylhydrazines in the synthesis of key pharmaceutical intermediates.
Core Principle: Electronic Effects in the Fischer Indole Synthesis
The success of the Fischer indole synthesis is heavily influenced by the electronic nature of the substituents on the phenylhydrazine ring. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the hydrazine and facilitate the key cyclization step. Conversely, electron-withdrawing groups (EWGs), such as the cyano group in 4-cyanophenylhydrazine, can present a greater challenge, yet are often necessary for building the desired target molecule. The cyano group, in particular, is a key feature in several modern drugs.
Performance Comparison of Substituted Phenylhydrazines
The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis, offering a comparative overview.
| Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Cyanophenylhydrazine HCl | 4-Benzyloxy-cyclohexanone | 3-Benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Not Specified | Not Specified | High | [6] |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | 3-(4-Chlorobutyl)-5-cyanoindole | Ethanol/Water | 72 | 1.1 hours | 80 | [7] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp | Not Specified | High | [7] |
| Phenylhydrazine | Substituted Acetophenones | Substituted 2-Phenyl-1H-indoles | Ni/ZrO2 (catalyst) | Solvent-free | Not Specified | High | [8] |
Analysis: The data indicates that despite the electron-withdrawing nature of the cyano group, 4-cyanophenylhydrazine hydrochloride is a highly effective reagent for the synthesis of complex, functionalized indoles that are precursors to important drugs. The yields are comparable to those achieved with electron-donated phenylhydrazines, underscoring its utility in drug discovery programs.
Experimental Protocol: Synthesis of a Frovatriptan Intermediate
This protocol outlines the Fischer indole synthesis for a key intermediate of Frovatriptan, a medication for migraine headaches, using 4-cyanophenylhydrazine hydrochloride.[6]
Reaction:
Fischer Indole Synthesis of a Frovatriptan Intermediate.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
4-Benzyloxy-cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a suitable reaction vessel, dissolve 4-cyanophenylhydrazine hydrochloride in glacial acetic acid.
-
To this solution, add 4-benzyloxy-cyclohexanone.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
-
The crude product, 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole, can be further purified by column chromatography if necessary.
Discussion of Causality:
-
Choice of Acid: Acetic acid serves as both the solvent and the acid catalyst. Brønsted acids are essential to protonate the initially formed hydrazone, which then isomerizes to the enamine, a key intermediate for the subsequent-sigmatropic rearrangement.[5]
-
The Role of the Ethyl Carboxylate Group: While this example uses the hydrochloride salt, the use of This compound would represent a strategic choice for certain applications. The N-ethoxycarbonyl group can serve as a protecting group, potentially increasing the stability and shelf-life of the reagent. However, this would necessitate an additional deprotection step, typically under basic or acidic conditions, to liberate the free hydrazine for the Fischer indole synthesis. The choice between the hydrochloride salt and the N-protected form is a trade-off between reagent stability and step economy in the overall synthetic route.
Case Study 2: A Recyclable Alternative in the Catalytic Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the dehydration-condensation of an alcohol and a nucleophile, typically utilizing a redox system of diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).[9] A significant drawback of the classical Mitsunobu reaction is the formation of stoichiometric amounts of hydrazine and phosphine oxide byproducts, which can complicate purification. This compound has emerged as a key component of a catalytic system that addresses this challenge.
Core Principle: Catalytic Turnover and In Situ Regeneration
In this innovative approach, the oxidized azo form of this compound acts as the stoichiometric oxidant, analogous to DEAD. The reduced form, this compound itself, is then re-oxidized in situ, allowing it to be used in catalytic quantities (e.g., 10 mol%).
Catalytic Cycle of this compound in the Mitsunobu Reaction.
Performance Comparison: Catalytic vs. Stoichiometric Mitsunobu Reagents
| Feature | Conventional (DEAD/TPP) | Catalytic (Ethyl 2-(4-cyanophenyl)azocarboxylate) |
| Reagent Stoichiometry | Typically >1.0 equivalent of DEAD and TPP | 10 mol% of the azo-reagent precursor |
| Byproducts | Stoichiometric amounts of diethyl hydrazodicarboxylate and triphenylphosphine oxide | Catalytic amounts of this compound and stoichiometric triphenylphosphine oxide |
| Purification | Often challenging due to byproduct removal | Simplified due to significantly reduced hydrazine-related byproducts |
| Suitability | Broad scope for various nucleophiles | Particularly effective for nucleophiles other than carboxylic acids |
Experimental Protocol: Catalytic Mitsunobu Esterification
This protocol provides a general framework for a catalytic Mitsunobu reaction using the this compound system.
Materials:
-
Alcohol
-
Nucleophile (e.g., a phenol or imide)
-
Triphenylphosphine (TPP)
-
Ethyl 2-(4-cyanophenyl)azocarboxylate (or this compound and an in-situ oxidation system)
-
Iron catalyst (for re-oxidation, if starting from the hydrazine)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
To a solution of the alcohol, nucleophile, and triphenylphosphine in an anhydrous solvent, add a catalytic amount (10 mol%) of Ethyl 2-(4-cyanophenyl)azocarboxylate.
-
If a re-oxidation system is employed, ensure the reaction is open to the atmosphere (or under an oxygen balloon) in the presence of the iron catalyst.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography to separate the desired product from triphenylphosphine oxide and the catalytic amount of the hydrazine derivative.
Discussion of Causality:
-
Redox Potential: The electron-withdrawing cyano group on the phenyl ring of the azocarboxylate increases its redox potential, making it an efficient oxidant for triphenylphosphine, which is a key step in activating the alcohol for nucleophilic attack.
-
Recyclability: The ability to re-oxidize the resulting hydrazine in situ is the key innovation. This is often achieved using an iron catalyst and atmospheric oxygen, providing a greener and more atom-economical alternative to the classical Mitsunobu reaction. This catalytic turnover significantly reduces the amount of hydrazine-derived waste.
Conclusion
This compound and its parent hydrazine are more than just standard reagents; they are strategic tools in the medicinal chemist's arsenal. In the realm of Fischer indole synthesis, the cyanophenylhydrazine core allows for the direct incorporation of a crucial cyano group, streamlining the synthesis of complex pharmaceutical targets. In the context of the Mitsunobu reaction, the ethyl carboxylate derivative is at the forefront of developing more sustainable, catalytic processes by minimizing waste and simplifying product purification. The choice to employ this reagent, in either its salt or N-protected form, should be guided by a thorough analysis of the overall synthetic strategy, balancing factors of reactivity, stability, and process efficiency.
References
-
CHEM-SPACE. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube, 27 Jan. 2020. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
- Google Patents. WO2005103035A1 - Modified fischer indole synthesis of eletriptan.
-
ResearchGate. (PDF) Fischer Indole Synthesis. [Link]
-
ResearchGate. Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. [Link]
- Google Patents.
-
ResearchGate. An investigation of the synthesis of vilazodone. [Link]
-
National Center for Biotechnology Information. Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries - PMC. [Link]
- Google Patents.
-
ResearchGate. Examples of indole‐based bioactive compounds/natural products relevant to current study.[Link]
- Google Patents. CN103304547A - Preparation method of antidepressant drug-vilazodone.
-
Preprints.org. Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications. [Link]
-
WIPO Patentscope. WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. [Link]
-
MDPI. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Link]
Sources
- 1. Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]
- 9. Mitsunobu Reaction [Synthetic Reagents] | TCI Deutschland GmbH [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
